5-O-Demethyl-28-hydroxy-Avermectin A1a
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C48H72O15 |
|---|---|
分子量 |
889.1 g/mol |
IUPAC名 |
(1'R,2R,3S,4'S,6S,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-18',21',24'-trihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-45,49-51,53H,11,16,20-23H2,1-10H3/b13-12+,26-15?,33-14+/t24-,25-,27-,29-,30-,31?,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,45?,47+,48+/m0/s1 |
InChIキー |
ORIHAMOZRDYFCM-QGZKCUICSA-N |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 5-O-Demethyl-28-hydroxy-Avermectin A1a and the Broader Avermectin Family
This technical guide provides comprehensive information on 5-O-Demethyl-28-hydroxy-Avermectin A1a, including its identification and relationship to the broader class of avermectins. Due to the limited specific data on this particular derivative, this document extends its scope to the extensively researched parent compounds, the avermectins, to provide researchers, scientists, and drug development professionals with relevant experimental insights.
This compound: Identification and Properties
Chemical Abstracts Service (CAS) Number: 96722-46-2[1]
This compound is primarily recognized as a degradation product or impurity related to Avermectin (B7782182) B1a.[2][3][4][5] As a derivative, it shares the core macrocyclic lactone structure of the avermectin family but possesses specific chemical modifications. Detailed experimental protocols, quantitative bioactivity data, and signaling pathway analyses specifically for this compound are not extensively available in published literature. Therefore, to understand its potential biological context, it is essential to examine the well-documented characteristics of the avermectin class from which it is derived.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C48H72O15[1] |
| Molecular Weight | 889.08 g/mol [1][6] |
The Avermectin Family: A Profile
Avermectins are a group of 16-membered macrocyclic lactone derivatives produced by the soil actinomycete Streptomyces avermitilis.[7][8] This family includes eight distinct but closely related structures (A1a, A2a, B1a, B2a, and their minor 'b' components) that exhibit potent anthelmintic and insecticidal properties.[8] Their discovery was a landmark in parasitology, earning the 2015 Nobel Prize in Physiology or Medicine for William C. Campbell and Satoshi Ōmura.[7] The most commercially significant avermectin is Avermectin B1 (Abamectin), a mixture of Avermectin B1a (>80%) and B1b (<20%).[7]
Mechanism of Action: Glutamate-Gated Chloride Channels
The primary mode of action for avermectins is the disruption of nerve and muscle function in invertebrates.[8][9] They bind with high affinity to glutamate-gated chloride channels (GluCls), which are specific to protostome invertebrates.[7][8] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the nerve or muscle cells.[7][8] The resulting hyperpolarization of the cell membrane prevents the transmission of electrical signals, causing irreversible paralysis and eventual death of the parasite.[7][8][9]
Mammals are largely unaffected by therapeutic doses because their glutamate-gated chloride channels are confined to the central nervous system, protected by the blood-brain barrier which avermectins do not readily cross.[9][10] Furthermore, avermectins have a low affinity for mammalian ligand-gated chloride channels.[10]
Caption: Avermectin binds to and potentiates glutamate-gated chloride channels in invertebrates.
Biosynthesis of Avermectins
The biosynthesis of avermectins in Streptomyces avermitilis is a complex process managed by a large gene cluster.[7] The pathway can be summarized in four main stages:
-
Aglycone Synthesis: Polyketide synthases (PKS) assemble the core 16-membered macrocyclic lactone structure, known as the aglycone. The process starts with either 2-methylbutyryl-CoA or isobutyryl-CoA, which determines the final "a" or "b" series of the avermectin.[7]
-
Aglycone Modification: The initial aglycone undergoes several enzymatic modifications, including oxidation by a cytochrome P450 monooxygenase (AveE) to form the characteristic furan (B31954) ring and reduction of a keto group by a ketoreductase (AveF).[7][8]
-
Sugar Synthesis: A separate pathway synthesizes the deoxysugar L-oleandrose.
-
Glycosylation: Finally, the modified aglycone is glycosylated with the L-oleandrose units at the C13 position to produce the final, active avermectin compounds.[11]
Caption: Key stages in the biosynthesis of avermectins by Streptomyces avermitilis.
Quantitative Data
Production Optimization
The yield of avermectins from Streptomyces avermitilis fermentation can be significantly enhanced by optimizing the culture medium. Studies using response surface methodology have identified key components that influence production.
Table 1: Medium Optimization for Avermectin B1a Production [2][12]
| Component | Original Concentration (g/L) | Optimized Concentration (g/L) | Resulting Production (mg/L) | Fold Increase |
| Corn Starch | - | 149.57 | 5128 | 1.45 |
| Yeast Extract | - | 8.92 | 5128 | 1.45 |
| Initial Production | - | - | 3528 | - |
Insecticidal Activity
Combinatorial biosynthesis has been used to create novel avermectin analogs with enhanced insecticidal properties.
Table 2: Comparative Insecticidal Activity (LC₅₀) of Avermectin Analogs [13]
| Compound/Mixture | LC₅₀ vs. C. elegans (µg/mL) | LC₅₀ vs. M. separata (µg/mL) |
| Ivermectin | 10.1 ± 1.3 | - |
| Milbemycin A3/A4 | 5.42 ± 2.1 | 110.7 ± 7.4 |
| 25-methyl & 25-ethyl ivermectin mix | 2.2 ± 0.7 | 19.4 ± 1.3 |
Experimental Protocols
Fermentation Protocol for Avermectin Production
This protocol is a representative method for producing avermectins in a laboratory setting, based on methodologies aimed at optimizing yield.[2][3]
Objective: To cultivate Streptomyces avermitilis for the production of avermectin B1a.
Materials:
-
Streptomyces avermitilis strain (e.g., 14-12A)
-
Seed Medium: Soluble starch (20 g/L), Yeast extract (10 g/L), Peptone (10 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L). Adjust pH to 7.0.
-
Fermentation Medium (Optimized): Corn starch (149.57 g/L), Yeast extract (8.92 g/L), Peptone (6 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (1 g/L). Adjust pH to 7.0.[2]
-
Shaker incubator
Procedure:
-
Inoculation: Inoculate the seed medium with a stock culture of S. avermitilis.
-
Seed Culture: Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for approximately 48 hours.
-
Fermentation: Transfer the seed culture (e.g., 8% v/v) to the fermentation medium.
-
Incubation: Incubate the fermentation culture at 28°C and 220 rpm for 10 days.[2]
-
Extraction: After fermentation, centrifuge the broth. Extract the mycelium with methanol (B129727) or another suitable organic solvent.
-
Analysis: Analyze the extract for avermectin concentration using High-Performance Liquid Chromatography (HPLC).
Insecticidal Bioassay Protocol
This protocol outlines a general method for assessing the insecticidal activity of avermectin compounds against a model organism.
Objective: To determine the median lethal concentration (LC₅₀) of an avermectin analog against a target pest (e.g., Mythimna separata).[13]
Materials:
-
Avermectin compound/analog of interest
-
Target insect larvae (e.g., second-instar M. separata)
-
Artificial diet or host plant leaves (e.g., corn leaves)
-
Solvent (e.g., acetone (B3395972) with a surfactant like Triton X-100)
-
Petri dishes or multi-well plates
-
Micro-applicator or sprayer
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the avermectin compound in the solvent. A solvent-only solution serves as the negative control.
-
Application: Uniformly apply a specific volume of each test solution to pre-weighed portions of the artificial diet or to leaf discs. Allow the solvent to evaporate completely.
-
Exposure: Place one larva into each petri dish or well containing the treated diet/leaf. Ensure a sufficient number of replicates (e.g., 10-20 larvae) for each concentration and the control.
-
Incubation: Maintain the larvae under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).
-
Mortality Assessment: Record larval mortality after a set period (e.g., 48 or 72 hours). Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: Use probit analysis or a similar statistical method to calculate the LC₅₀ value, which is the concentration that causes 50% mortality in the test population.
References
- 1. Avermectin: biochemical and molecular basis of its biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 6. GSRS [precision.fda.gov]
- 7. Avermectin - Wikipedia [en.wikipedia.org]
- 8. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivermectin - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. pnas.org [pnas.org]
- 12. Medium optimization for the production of avermectin B1a by Streptomyces avermitilis 14-12A using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designed biosynthesis of 25-methyl and 25-ethyl ivermectin with enhanced insecticidal activity by domain swap of avermectin polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are potent anthelmintic and insecticidal agents. Their derivatives are widely used in veterinary medicine and agriculture. 5-O-Demethyl-28-hydroxy-Avermectin A1a is a metabolite and degradation product of Avermectin (B7782182) B1a. Understanding the molecular structure, properties, and biological activity of such metabolites is crucial for assessing the overall efficacy, safety, and environmental impact of the parent compounds. This technical guide provides a comprehensive overview of the core molecular and functional aspects of this compound.
Molecular Structure and Physicochemical Properties
This compound is derived from its parent compound, Avermectin A1a, through demethylation at the 5-O position of the oleandrose (B1235672) sugar moiety and hydroxylation at the C28 position.
Based on the structure of Avermectin A1a, the deduced molecular structure of this compound is presented below.
Deduced Molecular Structure:
(A definitive 2D image for this compound is not publicly available. The following is a representation based on the known structure of Avermectin A1a and the specified modifications.)
Caption: Deduced structural components of this compound.
Physicochemical Data
The following table summarizes the known quantitative data for this compound.[1]
| Property | Value | Source |
| Molecular Formula | C48H72O15 | LGC Standards |
| Molecular Weight | 889.08 g/mol | LGC Standards |
| CAS Number | 96722-46-2 | LGC Standards |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
Biological Activity and Mechanism of Action
The primary targets are glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors. Binding of avermectins to these receptors leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent flaccid paralysis of the affected parasites.
The structural modifications (demethylation and hydroxylation) in this compound compared to the parent compound may influence its binding affinity to these receptors and, consequently, its biological potency. Generally, metabolites of avermectins are less toxic than the parent compound.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for avermectins, which is expected to be similar for this compound.
References
5-O-Demethyl-28-hydroxy-Avermectin A1a: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Demethyl-28-hydroxy-Avermectin A1a is a macrocyclic lactone belonging to the avermectin (B7782182) family of compounds. The avermectins, natural fermentation products of the soil actinomycete Streptomyces avermitilis, are potent anthelmintic and insecticidal agents. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, alongside detailed experimental protocols for their determination and an exploration of its biological signaling pathways. This document is intended to serve as a crucial resource for researchers and professionals involved in the study and development of avermectin derivatives for pharmaceutical and agricultural applications.
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, delivery, and biological activity. The available data, including for closely related analogues, are summarized below. It is important to note that variations in reported molecular formulas and weights exist in the literature, likely due to differences in the specific avermectin derivative being characterized (e.g., 28-hydroxy vs. 28-oxo, and the presence or absence of the 22,23-dihydro bond).
| Property | Value | Notes and References |
| Molecular Formula | C48H74O15 | For 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a. |
| C48H72O15 | For the related 5-O-Demethyl-22,23-dihydro-28-oxoavermectin A1a.[1] | |
| Molecular Weight | 891.11 g/mol | For 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a. |
| 889.08 g/mol | For the related 5-O-Demethyl-22,23-dihydro-28-oxoavermectin A1a.[1] | |
| Appearance | White to off-white solid | General characteristic for avermectin derivatives. |
| Melting Point | 141.2-143.1°C | Reported for a related ivermectin impurity, (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a.[2] The melting point of ivermectin is approximately 155-157°C.[3][4] |
| Boiling Point | Not reported | Not typically reported for complex macrocyclic lactones due to thermal instability. |
| Solubility | Soluble in DMSO | Avermectins are generally poorly soluble in water but soluble in organic solvents.[5][6][7] Ivermectin has a water solubility of about 4µg/mL.[3] |
| pKa | Not reported | The pKa of complex macrocyclic lactones like avermectins is not commonly reported in the literature. |
| Stability | Prone to degradation in acidic conditions.[5][8] | The degradation of ivermectin is influenced by pH, with increased degradation in basic conditions and greater stability in acidic soils.[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound. The following protocols are based on established methods for avermectin derivatives.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range can indicate the presence of impurities.
Methodology: Capillary Method [10][11][12][13][14]
-
Sample Preparation: A small amount of the dried, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is heated at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity and quantifying the concentration of avermectin derivatives.
Methodology: Reversed-Phase HPLC with UV or Fluorescence Detection [15][16][17][18][19]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A mixture of acetonitrile, methanol (B129727), and water in varying proportions (e.g., 53:35:12 v/v/v for ivermectin) is commonly employed in an isocratic elution mode.
-
Flow Rate: A typical flow rate is 1.2 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 25 °C.
-
Detection:
-
UV Detection: Wavelength is typically set around 245-250 nm.
-
Fluorescence Detection: For enhanced sensitivity, a derivatization step with trifluoroacetic anhydride (B1165640) can be performed, followed by fluorescence detection with excitation at approximately 365 nm and emission at 475 nm.
-
-
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The retention time is used for identification, and the peak area is used for quantification against a calibration curve generated from standards of known concentrations.
Biological Signaling Pathways
Avermectins, including their derivatives, exert their biological effects by modulating specific signaling pathways in both invertebrate and vertebrate systems.
Primary Mechanism of Action in Invertebrates: Glutamate-Gated Chloride Channels (GluCls)
The primary target of avermectins in invertebrates such as nematodes and arthropods is the glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells.[20][21][22][23][24]
-
Activation and Channel Opening: Avermectins bind to an allosteric site on the GluCl, distinct from the glutamate (B1630785) binding site. This binding potentiates the effect of glutamate and can also directly open the channel in the absence of glutamate.
-
Chloride Ion Influx: The opening of the GluCls leads to an influx of chloride ions into the cell.
-
Hyperpolarization and Paralysis: This influx of negative ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron or muscle cell to fire. This ultimately leads to flaccid paralysis and death of the parasite.
Modulation of Signaling Pathways in Mammalian Cells
In addition to their effects on invertebrates, avermectins have been shown to modulate several key signaling pathways in mammalian cells, which is the basis for ongoing research into their potential as anti-inflammatory and anti-cancer agents.[25][26][27][28]
-
NF-κB Pathway: Avermectins can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[29][30][31][32][33] By preventing the translocation of the p65 subunit into the nucleus, they can downregulate the expression of pro-inflammatory cytokines.
-
MAP Kinase Pathway: Avermectins have been observed to inhibit the phosphorylation of key components of the Mitogen-Activated Protein (MAP) Kinase pathway, such as JNK and p38, which are involved in inflammation and cellular stress responses.[29][34][35]
-
Akt/mTOR Pathway: Ivermectin has been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[25][26][27][28][36] This inhibition can lead to the induction of autophagy and apoptosis in cancer cells.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Ivermectin Imp. I (EP) - Analytica Chemie [analyticachemie.in]
- 3. Ivermectin | 70288-86-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN106692061A - Self-emulsifying solid preparation containing ivermectin drug - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. ursinus.edu [ursinus.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. davjalandhar.com [davjalandhar.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. AOP-Wiki [aopwiki.org]
- 24. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Avermectin exerts anti-inflammatory effect by downregulating the nuclear transcription factor kappa-B and mitogen-activated protein kinase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. brieflands.com [brieflands.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. MAPK-CncC Signaling Pathways Regulate the Antitoxic Response to Avermectin-Induced Oxidative Stress in Juvenile Chinese Mitten Crab, Eriocheir sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Targeting EGFR/PI3K/AKT/mTOR and Bax/Bcl-2/caspase3 pathways with ivermectin mediates its anticancer effects against urethane-induced non-small cell lung cancer in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biocatalytic Route to 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Demethyl-28-hydroxy-Avermectin A1a is a significant derivative of the avermectin (B7782182) family, a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1][2] These compounds are naturally produced by the soil actinomycete Streptomyces avermitilis.[1][2] While chemical synthesis of avermectin derivatives is an active area of research, the generation of this compound is primarily understood as a product of biotransformation. This technical guide elucidates the core concepts surrounding the biosynthetic and metabolic pathways that lead to the formation of this and related avermectin metabolites, providing a detailed look at the experimental protocols for their production and characterization.
Avermectin Biosynthesis: The Natural Precursor Pathway
The backbone of avermectin is synthesized by a polyketide synthase (PKS) complex in Streptomyces avermitilis.[1][3] This initial aglycone undergoes a series of modifications, including glycosylation, to yield the eight natural avermectin compounds (A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b).[1][3] Key enzymatic modifications of the aglycone are catalyzed by enzymes such as a cytochrome P450 monooxygenase (AveE) and a keto-reductase (AveF).[1]
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Biosynthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of 5-O-demethyl-28-hydroxy-avermectin A1a. Avermectins, potent anthelmintic and insecticidal agents, are complex polyketides produced by the soil bacterium Streptomyces avermitilis. The specific derivative, this compound, is not a direct product of the primary avermectin (B7782182) biosynthetic pathway but is rather a result of subsequent metabolic or biotransformation processes. This guide will first elucidate the core biosynthetic pathway of the precursor, avermectin A1a, and then detail the enzymatic modifications leading to the final target compound.
Core Biosynthesis of Avermectin A1a in Streptomyces avermitilis
The biosynthesis of avermectin A1a is a complex process orchestrated by a cluster of genes in S. avermitilis. The pathway can be broadly divided into three main stages: polyketide synthesis, aglycone modification, and glycosylation.
Polyketide Chain Assembly
The backbone of avermectin is synthesized by a modular polyketide synthase (PKS) complex. This complex is composed of four large multifunctional proteins: AVES 1, AVES 2, AVES 3, and AVES 4.[1][2] These proteins contain multiple modules, each responsible for one cycle of polyketide chain elongation. The synthesis of the avermectin "a" series, including A1a, is initiated with a 2-methylbutyryl-CoA starter unit. This is followed by the sequential addition of seven acetate (B1210297) and five propionate (B1217596) units to form the initial polyketide chain.[2][3]
Aglycone Modification
Following the release from the PKS complex, the avermectin aglycone undergoes a series of modifications by several key enzymes to form the characteristic pentacyclic structure.[4]
| Enzyme | Gene | Function |
| AveE | aveE | A cytochrome P450 monooxygenase that catalyzes the formation of the furan (B31954) ring between C6 and C8.[1][4] |
| AveF | aveF | An NAD(P)H-dependent ketoreductase that reduces the keto group at C5 to a hydroxyl group.[1][4] |
| AveC | aveC | Influences the dehydratase activity at C22-C23, although the precise mechanism is not fully understood.[1][4] |
| AveD | aveD | A SAM-dependent C5 O-methyltransferase that methylates the hydroxyl group at the C5 position.[4][5] |
Glycosylation
The final step in the biosynthesis of avermectin A1a is the attachment of a disaccharide moiety, L-oleandrose, at the C13 position. The genes aveBI through aveBVIII are involved in the synthesis of the dTDP-L-oleandrose sugar and its subsequent transfer to the avermectin aglycone.[4]
Biotransformation to this compound
The target compound is formed through two key enzymatic modifications of avermectin A1a: 5-O-demethylation and 28-hydroxylation. These reactions are not typically carried out by S. avermitilis but have been observed in other microorganisms and as part of the metabolism of avermectins in animal tissues.
5-O-Demethylation
The demethylation at the C5 position is the reverse of the reaction catalyzed by the AveD methyltransferase. This reaction is often catalyzed by cytochrome P450 monooxygenases in other organisms. For instance, the metabolism of ivermectin (a derivative of avermectin B1a) by human liver microsomes involves demethylation, a reaction primarily catalyzed by the cytochrome P450 isoform CYP3A4.[6]
28-Hydroxylation
The hydroxylation at the C28 position has been demonstrated through microbial biotransformation. The bacterium Saccharopolyspora erythrea is capable of hydroxylating avermectins at the C28 position. While the specific enzyme responsible has not been fully characterized in the provided literature, it is likely a hydroxylase, possibly a cytochrome P450 enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Conversion of Avermectin to 4"-Oxo-Avermectin: Characterization of Biocatalytically Active Bacterial Strains and of Cytochrome P450 Monooxygenase Enzymes and Their Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent modulation of hepatic cytochrome P450 enzymes by tenvermectin: implications for medication safety and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of cytochrome P4503A4 as the major enzyme responsible for the metabolism of ivermectin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Guide on its Origin as a Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the current scientific understanding of 5-O-Demethyl-28-hydroxy-Avermectin A1a. Extensive research indicates that this compound is not a naturally occurring metabolite of the avermectin-producing bacterium, Streptomyces avermitilis. Instead, it is consistently identified as a degradation product of Avermectin (B7782182) B1a. This distinction is critical for researchers and professionals in drug development, particularly in the areas of impurity profiling, stability testing, and analytical method development for avermectin-based products. This document provides a comprehensive overview of the known information regarding its formation, alongside relevant analytical methodologies and a conceptual framework for its chemical relationship to the parent compound, Avermectin B1a.
Introduction: The Avermectin Family and the Emergence of a Unique Derivative
The avermectins are a group of potent anthelmintic and insecticidal macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1] The most commercially significant of these is Avermectin B1, a mixture of Avermectin B1a (>80%) and Avermectin B1b (<20%), collectively known as abamectin (B1664291).[2] The complex fermentation broth of S. avermitilis contains a variety of related avermectin compounds.[3] However, this compound has not been identified as a natural constituent of this fermentation milieu. Chemical suppliers and scientific literature consistently categorize this molecule as a degradation product of Avermectin B1a. Understanding the pathways and conditions that lead to the formation of such degradation products is paramount for ensuring the quality, safety, and efficacy of avermectin-based pharmaceuticals and agricultural products.
Natural Occurrence: An Absence of Evidence
A thorough review of scientific literature and databases reveals no direct evidence for the natural occurrence of this compound. Studies focused on the detailed analysis of Streptomyces avermitilis fermentation broths have identified numerous minor avermectin components and other secondary metabolites, but not this specific demethylated and hydroxylated derivative.[4][5] Similarly, environmental fate studies of abamectin in soil and water, which characterize its degradation products under natural conditions, have identified metabolites such as 8a-hydroxyavermectin B1a and a ring-opened aldehyde, but not this compound.[6]
Table 1: Summary of Findings on the Occurrence of this compound
| Source Investigated | Finding |
| Streptomyces avermitilis Fermentation Broth | Not reported as a natural metabolite. |
| Environmental Samples (Soil, Water) | Not identified as a natural degradation product. |
| Chemical Supplier Information | Consistently described as a degradation product of Avermectin B1a. |
Formation as a Degradation Product
The classification of this compound as a degradation product suggests its formation through chemical modification of the parent Avermectin B1a molecule under specific, likely non-physiological, conditions. Avermectins are known to be susceptible to degradation under various stress factors.
Factors Influencing Avermectin Degradation
Forced degradation studies on avermectins have demonstrated their instability under the following conditions:
-
Photodegradation: Avermectins degrade rapidly when exposed to light, with half-lives of less than a day for thin films on surfaces and in water.[7][8]
-
pH: Both acidic and alkaline conditions can lead to the degradation of avermectins.
-
Oxidation: Oxidative stress is a known factor in the degradation of these molecules.
-
Thermal Stress: Elevated temperatures can contribute to the breakdown of avermectins.
While the precise conditions leading to the formation of this compound are not detailed in the readily available literature, its structure suggests two specific chemical modifications of Avermectin B1a: demethylation at the 5-O position and hydroxylation at the 28-position. These reactions are plausible under certain chemical or enzymatic conditions that may be employed during extraction, purification, or storage of avermectin products, or as part of synthetic derivatization programs.
Logical Relationship Diagram
The following diagram illustrates the conceptual chemical transformation from Avermectin B1a to this compound.
Caption: Chemical relationship of Avermectin B1a to its degradation product.
Experimental Protocols
While specific protocols for the isolation of naturally occurring this compound are not available due to the lack of evidence for its natural occurrence, this section outlines general methodologies relevant to the analysis of avermectin degradation products.
General Analytical Workflow for Avermectin Degradation Studies
The following workflow is a representative model for the identification and characterization of avermectin degradation products.
Caption: General workflow for avermectin degradation product analysis.
High-Performance Liquid Chromatography (HPLC) for Avermectin Analysis
A common technique for the analysis of avermectins and their derivatives is reverse-phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Detection: UV detection at approximately 245 nm is standard. For more sensitive and specific detection, fluorescence detection after derivatization or mass spectrometry (LC-MS) can be utilized.[9]
Mass Spectrometry (MS) for Identification
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable tools for the identification of unknown degradation products. By comparing the fragmentation patterns of the degradation product with that of the parent compound (Avermectin B1a), the sites of modification can often be deduced.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
For definitive structural confirmation of a novel or uncharacterized degradation product, isolation of the compound followed by NMR spectroscopy (¹H, ¹³C, and 2D-NMR experiments) is the gold standard.
Conclusion and Implications for Research and Development
The available scientific evidence strongly indicates that this compound is not a naturally occurring compound but rather a degradation product of Avermectin B1a. For researchers, this underscores the importance of careful handling and storage of avermectin standards and samples to prevent inadvertent degradation. For drug development professionals, this compound represents a potential impurity that may arise during manufacturing, formulation, or storage of abamectin-containing products. As such, its identification and characterization are crucial for setting appropriate specifications and ensuring product quality and safety. Future research could focus on elucidating the specific conditions that lead to the formation of this and other minor degradation products, which would further enhance the stability and quality control of avermectin-based therapies and agricultural solutions.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abamectin - Wikipedia [en.wikipedia.org]
- 3. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Germ AI | Streptomyces avermitilis [germai.app]
- 6. Negative effects of abamectin on soil microbial communities in the short term - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 8. Environmental effects of the usage of avermectins in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Unraveling the Avermectin Enigma: A Technical Guide to the Mechanism of Action of a Potent Anthelmintic Class
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the core mechanism of action of the avermectin (B7782182) class of compounds, a series of potent macrocyclic lactones widely used as anthelmintic and insecticidal agents. While this document focuses on the well-established mode of action for the broader avermectin family, it is important to note that specific data for the derivative, 5-O-Demethyl-28-hydroxy-Avermectin A1a, is not extensively available in the public domain. The information presented herein is based on the foundational understanding of how avermectins, in general, exert their biological effects. This compound is recognized as a degradation product of Avermectin B1a.[1][2][3]
Core Mechanism of Action: Targeting the Invertebrate Nervous System
Avermectins exert their potent effects by targeting the nervous system of invertebrates.[4][5] The primary mechanism involves the potentiation of glutamate-gated chloride ion channels (GluCls), which are specific to protostome invertebrates.[4] This interaction leads to an increased influx of chloride ions into nerve and muscle cells. The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, rendering the neuron less responsive to excitatory stimuli. This disruption of nerve signal transmission ultimately results in the paralysis and death of the target parasite or insect.[4][5] Mammals are generally not susceptible to the toxic effects of avermectins at comparable doses because they do not possess the same protostome-specific glutamate-gated chloride channels.[4] While the primary target is the GluCl, avermectins have also been noted to have minor effects on gamma-aminobutyric acid (GABA) receptors.[4]
Signaling Pathway of Avermectin Action
Caption: A diagram illustrating the mechanism of action of avermectins on invertebrate neurons.
Biological Effects and Target Organisms
The potentiation of glutamate-gated chloride channels by avermectins results in a range of debilitating effects on susceptible invertebrates. The following table summarizes the general biological outcomes observed in target organisms.
| Biological Effect | Description | Target Organisms |
| Paralysis | Flaccid paralysis due to the inhibition of neurotransmission in peripheral nerves. | Nematodes, Arthropods (insects, mites, ticks) |
| Inhibition of Feeding | Disruption of pharyngeal pumping and feeding behavior in nematodes. | Nematodes |
| Inhibition of Reproduction | Interference with reproductive processes, leading to reduced fecundity. | Various parasites |
| Larval Development Arrest | Inhibition of molting and development in larval stages. | Insects and other arthropods |
Generalized Experimental Workflow for Avermectin Activity Assessment
The investigation of the mechanism of action of avermectin compounds typically involves a series of in vitro and in vivo experiments. The following diagram outlines a generalized workflow for assessing the biological activity of an avermectin derivative.
Experimental Workflow for Avermectin Activity
Caption: A generalized workflow for the evaluation of avermectin compounds.
Detailed Methodologies for Key Experiments
While specific experimental protocols for this compound are not available, this section outlines the general methodologies employed in the study of avermectins.
Receptor Binding Assays
Objective: To determine the binding affinity of an avermectin compound to its target receptor, the glutamate-gated chloride channel (GluCl).
General Protocol:
-
Membrane Preparation: Membranes expressing the target GluCl receptor are prepared from a suitable expression system (e.g., transfected cell lines or native tissues from a model organism like Caenorhabditis elegans).
-
Radioligand Binding: A radiolabeled ligand known to bind to the GluCl channel (e.g., [³H]-ivermectin) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (e.g., an avermectin derivative).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the test compound.
Electrophysiological Recordings
Objective: To functionally characterize the effect of an avermectin compound on the activity of the GluCl channel.
General Protocol:
-
Expression System: The cRNA or cDNA encoding the subunits of the GluCl channel is injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for the expression of functional channels on the cell surface.
-
Two-Electrode Voltage Clamp (TEVC): The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Agonist Application: The agonist, glutamate, is applied to the oocyte to elicit an inward chloride current through the GluCl channels.
-
Test Compound Application: The test avermectin compound is co-applied with glutamate, and the effect on the glutamate-induced current is measured. Potentiation of the channel is observed as an increase in the amplitude of the chloride current.
-
Data Analysis: Dose-response curves are generated by applying a range of concentrations of the test compound to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).
Conclusion
The avermectin class of compounds represents a cornerstone in the control of parasitic and insect pests. Their mechanism of action, centered on the potentiation of invertebrate-specific glutamate-gated chloride channels, provides a high degree of selective toxicity. While detailed information on the specific derivative this compound is limited, the foundational knowledge of the parent class provides a robust framework for understanding its potential biological activity. Further research is warranted to elucidate the precise molecular interactions and pharmacological profile of this and other avermectin derivatives to support the development of next-generation antiparasitic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Avermectin - Wikipedia [en.wikipedia.org]
- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 5-O-Demethyl-28-hydroxy-Avermectin A1a: An In-depth Technical Guide
Disclaimer: The following toxicological profile for 5-O-Demethyl-28-hydroxy-Avermectin A1a is primarily based on data from its parent compounds, Abamectin (Avermectin B1a) and Ivermectin. Direct toxicological data for this compound is limited as it is often considered a degradation product or impurity. The toxicological properties of this specific derivative are expected to be similar to its parent compounds, but this assumption should be used with caution in risk assessment.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the toxicological data, experimental protocols, and mechanisms of action relevant to the avermectin (B7782182) class of compounds.
Executive Summary
Avermectins, including Abamectin and Ivermectin, are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties. Their primary mechanism of action involves the interference with neurotransmission in invertebrates by potentiating glutamate-gated chloride channels. While generally exhibiting a wide margin of safety in mammals due to the relative insensitivity of mammalian glutamate-gated chloride channels and the protective action of the P-glycoprotein efflux pump at the blood-brain barrier, avermectins can induce neurotoxicity at high doses. This document summarizes the key toxicological endpoints for Abamectin and Ivermectin, including acute, sub-chronic, and chronic toxicity, as well as their genotoxic, carcinogenic, reproductive, and neurotoxic potential.
Quantitative Toxicological Data
The following tables summarize the quantitative toxicity data for Abamectin and Ivermectin across various species and exposure routes.
Table 1: Acute Toxicity of Abamectin
| Species | Route | LD50 | Reference |
| Rat | Oral | 10 - 11 mg/kg | [1][2] |
| Mouse | Oral | 14 mg/kg to >80 mg/kg | [1] |
| Rabbit | Dermal | >330 mg/kg | [1] |
| Rat | Dermal | >330 mg/kg | [2] |
Table 2: Acute Toxicity of Ivermectin
| Species | Route | LD50 | Reference |
| Rat | Oral | 42.8 - 52.8 mg/kg | [3] |
| Mouse | Oral | 25 mg/kg | [4][5] |
| Rabbit | Dermal | 406 mg/kg | [4][6] |
| Rat | Dermal | >660 mg/kg | [4][6] |
Table 3: No-Observed-Adverse-Effect-Level (NOAEL) for Abamectin
| Study Type | Species | NOAEL | Critical Effect | Reference |
| 1-Year Chronic | Dog | 0.25 mg/kg/day | Pupil dilation, weight loss, lethargy, tremors | [2] |
| 2-Year Chronic/Carcinogenicity | Rat | 1.5 mg/kg/day | Tremors at higher doses | [1][7] |
| Two-Generation Reproduction | Rat | 0.12 mg/kg/day (pup toxicity) | Increased stillbirths, decreased pup viability and weight | [1][8] |
| Developmental Toxicity | Rabbit | Not established (toxic to mothers at all doses) | Cleft palate (at maternally toxic doses) | [1] |
| Acute Neurotoxicity | Rat | 0.5 mg/kg/day | Increased incidence of foot splay | [9][10] |
| Developmental Neurotoxicity | Rat | 0.12 mg/kg/day (LOAEL) | Not specified | [9][10] |
Table 4: No-Observed-Adverse-Effect-Level (NOAEL) for Ivermectin
| Study Type | Species | NOAEL | Critical Effect |
| Chronic Toxicity | Dog | Not specified | Neurotoxicity signs (e.g., mydriasis, ataxia, tremors) |
| Reproductive Toxicity | Rat | Not specified | Developmental effects at high doses |
| Developmental Toxicity | Multiple | Not specified | Teratogenic effects not consistently observed at non-maternally toxic doses |
Genotoxicity and Carcinogenicity
Genotoxicity
A comprehensive battery of in vitro and in vivo studies has been conducted on Abamectin. The majority of the evidence suggests that Abamectin is not mutagenic in the Ames test and does not induce chromosomal aberrations in vivo, as indicated by negative results in rodent micronucleus tests.[1] Some in vitro studies on Ivermectin have suggested a potential for genotoxicity at high concentrations, including increased DNA damage and micronuclei formation in cell lines.[11][12][13][14] However, the in vivo relevance of these findings is not fully established.
Carcinogenicity
Long-term carcinogenicity studies in rats and mice have shown that Abamectin is not carcinogenic.[1][7] In these studies, animals were administered doses up to the maximum tolerated dose for 22-24 months, and no increase in tumor incidence was observed.[1][7] Carcinogenicity data for Ivermectin is less consistently reported in the reviewed literature, though some studies in Drosophila melanogaster suggested a potential carcinogenic effect.[11]
Reproductive and Developmental Toxicity
Studies on Abamectin in rats have demonstrated reproductive effects at high doses, including increased stillbirths, and decreased pup viability and weight.[1] The NOAEL for pup toxicity in a two-generation reproduction study in rats was established at 0.12 mg/kg/day.[8] Teratogenic effects, such as cleft palate, have been observed in the offspring of mice and rabbits treated with Abamectin, but typically at doses that also caused maternal toxicity.[1]
Neurotoxicity
The primary toxic effect of avermectins in mammals is neurotoxicity, which occurs at high doses. Symptoms of acute neurotoxicity in laboratory animals include tremors, pupil dilation, incoordination, and lethargy.[1] In humans, ivermectin overdose can lead to a range of neurological symptoms including confusion, disorientation, and in severe cases, coma.[15][16][17] The neurotoxic effects are a result of the interaction of avermectins with GABAA receptors and glutamate-gated chloride channels in the central nervous system. The P-glycoprotein efflux transporter at the blood-brain barrier plays a crucial role in limiting the brain penetration of avermectins, and individuals with a defective P-glycoprotein may be more susceptible to their neurotoxic effects.[18]
Mechanism of Action
Avermectins exert their primary effect by potentiating the activity of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[19][20] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis of the parasite. In mammals, avermectins have a much lower affinity for the native GABAA receptors and the expression of GluCls is limited in the central nervous system. The P-glycoprotein efflux pump further restricts their access to the brain.
Experimental Protocols
Detailed experimental protocols for toxicological studies are extensive. The following provides a generalized overview based on OECD guidelines, which are commonly followed for regulatory submissions.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test is used to identify substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.
Methodology Overview:
-
Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection. At least three dose levels are tested, along with a vehicle control and a positive control (a known genotoxic agent).
-
Sample Collection: Bone marrow or peripheral blood is collected at specified time points after administration (e.g., 24 and 48 hours).[21]
-
Slide Preparation: The collected cells are used to prepare slides, which are then stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: The slides are examined under a microscope to determine the frequency of micronucleated polychromatic erythrocytes.
-
Data Analysis: The data is statistically analyzed to determine if there is a significant increase in the frequency of micronuclei in the treated groups compared to the vehicle control group.
Two-Generation Reproduction Toxicity Study (OECD 416)
This study is designed to assess the effects of a substance on male and female reproductive performance and the development of offspring over two generations.
Methodology Overview:
-
Dose Administration: The test substance is administered to parental (P) generation animals, typically in the diet or via gavage, starting before mating and continuing through gestation and lactation. At least three dose levels and a control group are used.[23]
-
Mating: P generation animals are mated to produce the first filial (F1) generation.
-
F1 Generation: The F1 offspring are exposed to the test substance from weaning through to their own mating to produce the second filial (F2) generation.
-
Endpoints Evaluated: A wide range of endpoints are assessed in both the P and F1 generations and their offspring, including:
-
Parental animals: clinical observations, body weight, food consumption, reproductive performance (e.g., fertility, gestation length), and organ weights and histopathology of reproductive organs.
-
Offspring: viability, body weight, sex ratio, clinical signs, and developmental landmarks.
-
-
Data Analysis: The data is analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL) for parental, reproductive, and offspring toxicity.
Conclusion
The toxicological profile of this compound is inferred from the extensive data available for its parent compounds, Abamectin and Ivermectin. These compounds exhibit a primary mechanism of action targeting invertebrate neurotransmission, which provides a margin of safety in mammals. However, at high doses, neurotoxicity is the principal concern. The available data suggests that Abamectin is not genotoxic or carcinogenic. Reproductive and developmental effects have been observed, but typically at doses that also induce parental toxicity. A thorough understanding of the dose-response relationship and the factors influencing susceptibility, such as P-glycoprotein function, is critical for the safe development and use of any avermectin derivative. Further studies specifically on this compound would be necessary to definitively characterize its unique toxicological profile.
References
- 1. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 2. piat.org.nz [piat.org.nz]
- 3. journals.uni-lj.si [journals.uni-lj.si]
- 4. msd.com [msd.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. 836. Abamectin (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 8. Federal Register :: Abamectin; Pesticide Tolerances [federalregister.gov]
- 9. Abamectin:Avermectin (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abamectin:Avermectin (Pesticides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of genotoxic effect via expression of DNA damage responsive gene induced by ivermectin on MDBK cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bezmialemscience.org [bezmialemscience.org]
- 14. Evaluation of genotoxic effect via expression of DNA damage responsive gene induced by ivermectin on MDBK cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serious Neurological Adverse Events after Ivermectin—Do They Occur beyond the Indication of Onchocerciasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goodrx.com [goodrx.com]
- 17. droracle.ai [droracle.ai]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 20. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 21. nucro-technics.com [nucro-technics.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
An In-depth Technical Guide on 5-O-Demethyl-28-hydroxy-Avermectin A1a: Contextual Discovery, Formation, and Isolation Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a derivative of the potent anthelmintic agent, Avermectin (B7782182). As direct discovery and isolation literature for this specific compound is not available, this paper focuses on its nature as a degradation product and impurity of Avermectin B1a. The guide details the foundational discovery of the parent avermectin compounds, their biosynthesis, the probable formation pathways of this compound, and provides detailed theoretical protocols for its isolation and purification based on established methodologies for avermectin analogs.
Introduction to Avermectins
The avermectins are a class of 16-membered macrocyclic lactones with powerful anthelmintic and insecticidal properties.[1] These natural products are produced by the soil actinomycete Streptomyces avermitilis.[1] The family consists of eight major related compounds: A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[1] Of these, Avermectin B1a is a major and highly potent component.[1] The significance of these compounds in global health and agriculture was recognized by the 2015 Nobel Prize in Physiology or Medicine, awarded in part to William C. Campbell and Satoshi Ōmura for their discovery.
This compound is recognized as a degradation product of Avermectin B1a.[2][3] As such, its presence is critical in the context of pharmaceutical manufacturing and quality control of avermectin-based drugs like ivermectin, where understanding and isolating impurities is paramount for safety and efficacy.
Foundational Discovery and Biosynthesis of Avermectins
The discovery of avermectins originated from a soil sample collected in Japan, which led to the isolation of Streptomyces avermitilis.[1] In 1978, researchers at Merck Sharp and Dohme Research Laboratories, in collaboration with the Kitasato Institute, identified the potent anthelmintic activity of the fermentation broth from this microorganism.[1] Subsequent work led to the isolation and characterization of the eight avermectin compounds.
The biosynthesis of avermectins in S. avermitilis is a complex process involving a cluster of genes.[1] The core macrocyclic lactone is synthesized by a polyketide synthase, followed by modifications and glycosylation with L-oleandrose sugars to form the final active compounds.[1]
Characterization and Formation of this compound
As a derivative, this compound is not a primary product of fermentation but is formed through the chemical modification of a parent avermectin. The name itself describes the structural changes from Avermectin A1a: the removal of a methyl group from the 5-position oxygen (O-demethylation) and the addition of a hydroxyl group at the 28-position (hydroxylation). It is most frequently cited as a degradation product or impurity related to Avermectin B1a and its semi-synthetic derivative, Ivermectin.[2][3][]
This formation can occur during fermentation, extraction, purification, or storage, particularly under acidic, alkaline, oxidative, thermal, or photolytic stress conditions.[5] Understanding these degradation pathways is crucial for developing stable formulations and analytical methods for avermectin-based products.[5]
The chemical properties of this compound and its parent compound Avermectin B1a are summarized below.
| Property | 5-O-Demethyl-22,23-dihydro-Avermectin A1a | Avermectin B1a |
| CAS Number | 127468-07-9 | 65195-55-3 |
| Molecular Formula | C48H74O15 | C48H72O14 |
| Molecular Weight | 891.11 g/mol | 873.08 g/mol |
| Synonyms | Ivermectin Impurity | 5-O-Demethylavermectin A1a, Abamectin B1a |
Note: Data for this compound is often cataloged under its dihydro- form, which is closely related to Ivermectin.
Proposed Formation Pathway
The diagram below illustrates the logical transformation of Avermectin B1a into this compound through demethylation and hydroxylation reactions.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
A Technical Guide to Streptomyces avermitilis: A Premier Source of Avermectin Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Streptomyces avermitilis as the primary producer of avermectins, a class of potent anthelmintic and insecticidal agents. It delves into the biosynthesis of these commercially significant secondary metabolites, details the methodologies for their production and analysis, and explores strategies for yield enhancement.
Introduction to Streptomyces avermitilis and Avermectins
Streptomyces avermitilis is a Gram-positive, soil-dwelling bacterium belonging to the Actinomycetes group.[1] It is renowned for its ability to produce a series of 16-membered macrocyclic lactones known as avermectins.[2] These compounds are highly effective against a wide range of nematode and arthropod parasites.[2] The avermectin (B7782182) complex consists of eight major related components: A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[2][3] Among these, avermectin B1a exhibits the highest insecticidal activity.[2][4] The commercial product, abamectin (B1664291), is a mixture of more than 80% avermectin B1a and less than 20% avermectin B1b.[5] Derivatives of avermectin, such as ivermectin, are widely used in veterinary and human medicine.[6]
Avermectin Biosynthesis Pathway
The biosynthesis of avermectins is a complex process governed by a large gene cluster (~82 kb) containing 18 open reading frames (ave genes).[7] The process occurs in three main stages:
-
Aglycone Formation : The polyketide backbone of avermectin is synthesized by a type I polyketide synthase (PKS) system.[6][8] This system is encoded by four large open reading frames (aveA1, aveA2, aveA3, aveA4) which together comprise 12 modules for polyketide chain elongation.[6][9] The synthesis is initiated with either isobutyryl-CoA or 2-methylbutyryl-CoA, which leads to the "b" or "a" series of avermectins, respectively.[6]
-
Aglycone Modification : Following the initial polyketide chain formation, the aglycone undergoes several modifications, including the formation of a furan (B31954) ring, which is likely catalyzed by a cytochrome P450 hydroxylase encoded by aveE.[6][10]
-
Glycosylation : The final step is the glycosylation of the modified aglycone at the C13 position with a disaccharide of L-oleandrose.[6] Genes located to the right of the PKS genes are involved in the biosynthesis of the oleandrose (B1235672) sugar and its transfer to the aglycone.[6][9]
Regulation of Avermectin Biosynthesis
Avermectin production is tightly controlled by a complex regulatory network involving multiple transcriptional regulators. Understanding this network is crucial for the rational design of high-yielding strains.
-
Positive Regulation : The gene aveR, located within the biosynthetic cluster, encodes a pathway-specific activator belonging to the LAL (Large ATP-binding regulators of the LuxR family) family.[7][11] AveR is essential for the transcription of all ave structural genes and, when overexpressed, can increase avermectin production.[11][12] Another key activator is AveT, a TetR-family transcriptional regulator, which indirectly stimulates avermectin production by affecting the transcription of aveR.[2][7]
-
Negative Regulation : Several repressors have been identified. AveM, a putative transmembrane efflux protein, has a significant negative effect on avermectin production.[2][7] Deletion of the aveM gene leads to a clear increase in avermectin levels.[2] AveI, another TetR-family regulator, also represses avermectin production by directly regulating the transcription of aveR and several structural genes.[13]
-
Feedback Regulation : A positive-feedback loop exists where C-5–O–B1, a late precursor of avermectin B1, acts as a ligand for AveT. This interaction likely derepresses aveT expression, further enhancing the activation of the aveR promoter and boosting overall avermectin production.[2]
Experimental Protocols: Fermentation
Optimizing fermentation conditions is critical for maximizing avermectin yield. The process typically involves strain maintenance, inoculum preparation, and production fermentation.
Strain Maintenance and Inoculum Development
-
Maintenance Medium : S. avermitilis strains can be maintained on Yeast Extract-Malt Extract-Glucose (YMG) medium.[14][1]
-
Seed (Inoculum) Medium : A vegetative mycelial inoculum is prepared by transferring spores or a loopful of culture from the maintenance slant into a seed medium.
-
Composition (g/L) : Same as YMG medium (without agar).
-
Protocol : Transfer a loopful of a 24-hour old culture into the sterilized seed medium. Incubate at 28-31°C for 24 hours in a shaker at 150 rpm.
-
Production Fermentation
-
Production Medium : Various media compositions have been reported. A common high-yield medium is based on soluble corn starch and yeast extract.
-
Example (SM2 Medium, g/L) : Soluble Corn Starch 50.0, Yeast Extract 2.0, KCl 0.1, MgSO₄·7H₂O 0.1, NaCl 0.5, CaCO₃ 0.8, α-amylase 0.1.[1]
-
Protocol : Adjust the initial pH to 7.0-7.2.[14][1] Inoculate the production medium with the seed culture (typically 5-10% v/v).[14][1] Incubate in a shaker flask (e.g., 150-220 rpm) or fermenter.
-
Optimal Fermentation Parameters
The following table summarizes optimal conditions for avermectin production reported in various studies.
| Parameter | Optimal Value | Strain(s) | Reference(s) |
| Temperature | 28 - 31°C | 41445, 14-12A | [14][15] |
| pH | 7.0 - 7.2 | 41445 | [14] |
| Inoculum Size | 10% (v/v) | 41445 | [14] |
| Fermentation Time | 10 - 14 days | 41445, NRRL 8165 | [14][16] |
| Dissolved Oxygen (DO) | >20% saturation | General | [17] |
| Oxygen Uptake Rate (OUR) | 15-20 mmol/L/hour | General | [17] |
Reported Avermectin Yields
The yield of avermectin is highly dependent on the strain, medium composition, and fermentation conditions.
| Strain | Avermectin Component | Yield | Fermentation Conditions | Reference(s) |
| S. avermitilis 41445 | Avermectin B1b | 17 mg/L | SM2 medium, 31°C, pH 7.0, 10% inoculum, 10 days | [14][18] |
| S. avermitilis NRRL 8165 | Avermectin | 17.5 mg/L | 28°C, 14 days, 2% inoculum, pH 7.3 | [14] |
| S. avermitilis ATCC 31267 | Avermectin B1 | 28 mg/L | 30°C, 9 days, 10% inoculum | [14] |
| S. avermitilis 14-12A | Avermectin B1a | 3528 mg/L | Original Medium | [15][19] |
| S. avermitilis 14-12A (Optimized) | Avermectin B1a | 5128 mg/L | Optimized medium (149.57 g/L corn starch, 8.92 g/L yeast extract) | [15][19] |
| S. avermitilis A229 (Engineered) | Avermectin B1a | 9613 µg/mL (9.6 g/L) | Co-overexpression of aveC8m, fadD-fadAB, and bicA-ecaA | [4] |
| Industrial Strain DM203 | Doramectin | ~280 mg/L | Flask culture | [8] |
| Engineered Strain DM223 | Doramectin | ~723 mg/L | Deletion of 3 PKS clusters + FadD17 overexpression | [8] |
Experimental Protocols: Extraction and Quantification
Accurate quantification of avermectin metabolites is essential for process optimization and quality control.
Extraction of Avermectins
Avermectins are intracellular metabolites, requiring extraction from the cell biomass.[1][20]
-
Harvest Cells : Centrifuge the fermentation broth (e.g., 8000 x g, 20 minutes, 4°C) to separate the cell biomass from the supernatant.[1][20]
-
Discard Supernatant : Carefully decant and discard the supernatant.[1][20]
-
Solvent Extraction : Resuspend the cell pellet in methanol (B129727).[1][21] The ratio can be 1:9 (biomass:methanol).[21] For complete dissolution, the mixture can be homogenized by ultrasonication (e.g., 40 kHz for 30 minutes).[21]
-
Clarify Extract : Centrifuge the methanol-cell mixture again (8000 x g, 20 minutes) to pellet cell debris.[1][20]
-
Collect Supernatant : The resulting supernatant contains the extracted avermectins and is ready for analysis.[1][20]
Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying avermectins.[14][22]
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : Reversed-phase C18 column (e.g., SMA C-18, Phenomenex® C18).[1][23]
-
Mobile Phase : A mixture of methanol and acetonitrile (B52724) is commonly used. A typical composition is methanol:acetonitrile (98:2 v/v).[14][1] For other avermectins, a mobile phase of acetonitrile:methanol:water (53:35:12, v/v/v) has been used.[23]
-
Detection Wavelength : Avermectins show strong absorbance around 245-250 nm.[22][23] A wavelength of 246 nm is frequently used for avermectin B1b.[1]
-
Quantification : A standard curve is generated using certified reference standards of the avermectin components to be quantified. The concentration in the sample is determined by comparing its peak area to the standard curve.
For higher sensitivity and specificity, particularly in complex matrices, Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) can be employed.[24][25]
Visualization of Key Workflows
General Experimental Workflow
The following diagram illustrates the standard workflow from strain cultivation to the analysis of avermectin metabolites.
Genetic Engineering Workflow for Yield Improvement
This diagram outlines a typical genetic engineering strategy to enhance avermectin production by manipulating regulatory genes.
Conclusion
Streptomyces avermitilis remains the cornerstone of industrial avermectin production. A deep understanding of its metabolic pathways, regulatory networks, and optimal fermentation conditions is paramount for maximizing yields. The protocols and data presented in this guide offer a solid foundation for researchers in the field. Future advancements in synthetic biology and metabolic engineering, such as the targeted manipulation of regulatory genes like aveR and aveT and the deletion of competing metabolic pathways, hold the promise of developing even more efficient and robust production strains to meet the global demand for these vital antiparasitic agents.[2][8][17]
References
- 1. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing Avermectin Production in Streptomyces avermitilis by Manipulating the Expression of a Novel TetR-Family Regulator and Its Target Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avermectin B1a production in <i>Streptomyces avermitilis</i> is enhanced by engineering <i>aveC</i> and precursor supply genes - ProQuest [proquest.com]
- 5. Characterization and optimization of abamectin-a powerful antiparasitic from a local Streptomyces avermitilis isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Rationally Improving Doramectin Production in Industrial Streptomyces avermitilis Strains [mdpi.com]
- 9. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The pathway-specific regulator AveR from Streptomyces avermitilis positively regulates avermectin production while it negatively affects oligomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pathway-specific regulator AveR from Streptomyces avermitilis positively regulates avermectin production while it negatively affects oligomycin biosynthesis | Semantic Scholar [semanticscholar.org]
- 13. AveI, an AtrA homolog of Streptomyces avermitilis, controls avermectin and oligomycin production, melanogenesis, and morphological differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. Production of avermectins by Streptomyces avermitilis through solid-state fermentation using agro-industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Medium optimization for the production of avermectin B1a by Streptomyces avermitilis 14-12A using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. entomoljournal.com [entomoljournal.com]
- 21. Streptomyces avermitilis MICNEMA2022: a new biorational strain for producing abamectin as an integrated nematode management agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPLC Method Development for Quantitative Analysis of Abamectin in Various Samples [cnagrochem.com]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
The Metabolic Journey of Ivermectin: A Technical Guide to its Relationship with 5-O-Demethyl-28-hydroxy-Avermectin A1a and Other Key Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ivermectin, a broad-spectrum antiparasitic agent, undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme system. This process leads to the formation of several metabolites, with varying degrees of biological activity. This technical guide provides an in-depth exploration of the metabolic pathways of ivermectin, focusing on the relationship between the parent drug and its key metabolites. While the compound 5-O-Demethyl-28-hydroxy-Avermectin A1a is a known degradation product of the related Avermectin (B7782182) B1a, the primary metabolic transformations of the drug ivermectin (a mixture of 22,23-dihydroavermectin B1a and B1b) involve O-demethylation and hydroxylation. This document details the enzymatic processes, identifies the major metabolic products, presents quantitative pharmacokinetic data, outlines experimental protocols for their study, and discusses the biological implications of this metabolic conversion.
Introduction
Ivermectin's efficacy and safety profile are influenced by its pharmacokinetic properties, of which metabolism is a critical component. Understanding the metabolic fate of ivermectin is paramount for optimizing its therapeutic use, predicting potential drug-drug interactions, and exploring the bioactivity of its metabolic products. The primary enzyme responsible for ivermectin metabolism is Cytochrome P450 3A4 (CYP3A4), with minor contributions from other isoforms.[1][2][3][4] This guide will focus on the well-documented metabolites of ivermectin and clarify the position of this compound within the broader context of avermectin chemistry.
The Metabolic Transformation of Ivermectin
The metabolism of ivermectin primarily occurs in the liver and involves two main types of reactions: O-demethylation and hydroxylation.[3][4] These biotransformations result in metabolites that are generally more polar than the parent compound, facilitating their excretion.
Key Metabolites of Ivermectin
At least ten metabolites of ivermectin have been identified, with the following being the most significant in humans:[2][5]
-
3''-O-demethyl ivermectin (M1): Formed by the removal of a methyl group from the oleandrose (B1235672) sugar moiety.
-
4a-hydroxy ivermectin (M3): Results from the hydroxylation of the aglycone backbone.
-
3''-O-demethyl, 4a-hydroxymethyl ivermectin (M6): A product of both demethylation and hydroxylation.
These three metabolites are considered the major products found in human liver microsomes, hepatocytes, and in the bloodstream following oral administration of ivermectin.[5][6]
The Role of Cytochrome P450 Enzymes
In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have conclusively identified CYP3A4 as the principal enzyme responsible for the metabolism of ivermectin.[1][7] The formation of the major metabolites, M1, M3, and M6, is primarily catalyzed by CYP3A4.[5][6] There is also evidence suggesting a minor role for CYP3A5 in the formation of M1.[5][6]
Quantitative Data on Ivermectin and its Metabolites
Pharmacokinetic Parameters
The pharmacokinetic profiles of ivermectin and its major metabolites have been characterized in human studies. The following table summarizes key parameters.
| Compound | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) |
| Ivermectin | ~40 (after 150 µg/kg dose) | ~4.4 | ~18 - 38.9 |
| 3''-O-demethyl ivermectin (M1) | Variable | ~5.4 - 7.0 | ~54.2 |
| 4a-hydroxy ivermectin (M2/M3) | Variable | ~5.4 - 7.0 | - |
| 3''-O-demethyl, 4a-hydroxymethyl ivermectin (M4/M6) | Variable | ~5.4 - 7.0 | ~57.5 |
Note: Cmax and Tmax for metabolites are based on peak intensity time curves from pharmacokinetic studies. Absolute concentrations were not always available due to the lack of commercial standards. The nomenclature for hydroxylated metabolites (M2 vs. M3) and demethylated-hydroxylated metabolites (M4 vs. M6) can vary between studies but refer to similar chemical modifications.[7][8][9][10]
In Vitro Biological Activity
Recent research has focused on the biological activity of ivermectin's metabolites, particularly their mosquitocidal and antiparasitic effects.
| Compound | Target Organism | Assay | Endpoint | Result |
| Ivermectin | Anopheles stephensi | Mosquito feeding assay | LC50 | 3 - 55 ng/mL (7-day) |
| 3''-O-demethyl ivermectin (M1) | Anopheles stephensi | Mosquito feeding assay | Survival | 100% mortality within 3 days |
| 4a-hydroxy ivermectin (M2) | Anopheles stephensi | Mosquito feeding assay | Survival | 100% mortality within 3 days |
| 3''-O-demethyl, 4a-hydroxymethyl ivermectin (M4) | Anopheles stephensi | Mosquito feeding assay | Survival | Reduced to 35% over 3 days |
LC50: Lethal concentration that kills 50% of the mosquito population.[8][9][11]
Experimental Protocols
In Vitro Metabolism of Ivermectin using Human Liver Microsomes
This protocol is designed to identify and characterize the metabolites of ivermectin formed by hepatic enzymes.
-
Incubation Mixture Preparation: A typical incubation mixture (final volume of 500 µL) contains pooled human liver microsomes (0.53 mg/mL), ivermectin (1 µM), and a NADPH-generating system in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-generating system.
-
Sampling: Aliquots (50 µL) are collected at various time points (e.g., 0, 15, 30, 45, 60, 90, 120, and 150 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile (B52724) containing an internal standard (e.g., ivermectin-d2).[12]
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.[12]
Metabolite Identification using LC-MS/MS and NMR
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry Detection: A high-resolution mass spectrometer (e.g., Q-TOF-MS) is used to obtain accurate mass measurements of the parent ion and its fragment ions.[6] This allows for the determination of the elemental composition of the metabolites.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Metabolites are purified from the in vitro incubation mixtures using techniques like semi-preparative HPLC.
-
NMR Analysis: 1H and 2D NMR (e.g., HSQC) spectra are acquired to elucidate the precise chemical structure of the metabolites by identifying changes in the chemical shifts compared to the parent ivermectin molecule.[13][14]
-
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic Pathway of Ivermectin
Caption: Metabolic conversion of Ivermectin to its major metabolites.
Experimental Workflow for Metabolite Identification
References
- 1. researchgate.net [researchgate.net]
- 2. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the metabolites of ivermectin in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Pharmacokinetics of ivermectin metabolites and their activity against Anopheles stephensi mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of in vitro drug-drug interactions of ivermectin and antimalarial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hyphadiscovery.com [hyphadiscovery.com]
In Vitro Characterization of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro studies and quantitative data for 5-O-Demethyl-28-hydroxy-Avermectin A1a are not extensively available in publicly accessible literature. This guide provides a framework based on the known characteristics of the parent compound, Avermectin (B7782182) B1a, and the broader Avermectin class of molecules. The experimental protocols and data tables presented are illustrative templates for potential future studies.
Introduction
This compound is recognized as a degradation product of Avermectin B1a[1][2][3]. Avermectins are a group of 16-membered macrocyclic lactone derivatives produced by the soil actinomycete Streptomyces avermitilis. This class of compounds, including the well-known Abamectin (a mixture of Avermectin B1a and B1b), exhibits potent anthelmintic and insecticidal properties[4][5]. The primary mechanism of action for avermectins involves the interference with neurotransmission in invertebrates[4][5].
This technical guide outlines a proposed in vitro approach to characterize the biological activity of this compound, drawing parallels from established methodologies for other avermectin derivatives.
Proposed Mechanism of Action
Avermectins primarily act by modulating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates[4][5]. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis of the neuromuscular system[4][5]. Mammals are generally less susceptible to these effects at comparable doses because they lack the protostome-specific glutamate-gated chloride channels[4][5]. While this is the established pathway for parent avermectins, dedicated studies are required to confirm if this compound retains this activity.
Signaling Pathway of Avermectins
Caption: Proposed signaling pathway for Avermectin derivatives.
Hypothetical In Vitro Experimental Protocols
The following protocols are standard methodologies that could be employed to assess the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay
This assay would determine the concentration-dependent effect of the compound on the viability of a relevant invertebrate cell line (e.g., Sf9 insect cells) and a mammalian cell line (e.g., HEK293) to assess selectivity.
Methodology:
-
Cell Seeding: Plate cells in 96-well microplates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at the appropriate temperature and CO₂ levels.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.
Electrophysiological Assay on Xenopus Oocytes
This protocol would directly measure the effect of the compound on glutamate-gated chloride channels expressed in a controlled system.
Methodology:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Microinject oocytes with cRNA encoding the target invertebrate glutamate-gated chloride channel subunits. Incubate for 2-5 days to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC): Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -60 mV.
-
Compound Application: Perfuse the chamber with a baseline buffer, followed by the application of glutamate (B1630785) to elicit a baseline current.
-
Co-application: Co-apply glutamate with varying concentrations of this compound and record the resulting chloride current.
-
Data Analysis: Measure the peak current amplitude in response to each condition. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of the compound's modulatory effect.
Workflow for In Vitro Bioactivity Screening
Caption: A generalized workflow for in vitro screening.
Quantitative Data Presentation
The following tables are templates for organizing and presenting hypothetical data from the proposed experiments.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) | 95% Confidence Interval |
| Sf9 (Insect) | 24 | Data | Data |
| 48 | Data | Data | |
| 72 | Data | Data | |
| HEK293 (Mammalian) | 24 | Data | Data |
| 48 | Data | Data | |
| 72 | Data | Data |
Table 2: Electrophysiological Modulation of GluCl Channels
| Compound | Target Channel | EC₅₀ (µM) | Max. Potentiation (%) |
| This compound | e.g., C. elegans GluClα | Data | Data |
| Avermectin B1a (Control) | e.g., C. elegans GluClα | Data | Data |
Conclusion
While this compound is identified as a derivative of Avermectin B1a, its specific biological activities remain to be elucidated through dedicated in vitro studies. The experimental framework provided in this guide offers a robust starting point for researchers to investigate its potential insecticidal or anthelmintic properties and to determine its mechanism of action. By employing cytotoxicity assays and electrophysiological recordings, a comprehensive profile of this compound can be established, contributing valuable data to the field of drug development and parasitology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | In Vitro ADMET Laboratories [invitroadmet.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Avermectin - Wikipedia [en.wikipedia.org]
- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a
Introduction
5-O-Demethyl-28-hydroxy-Avermectin A1a is a significant degradation product of Avermectin (B7782182) B1a, a potent anthelmintic agent.[1][2] Accurate and reliable quantification of this compound is crucial for stability studies, impurity profiling, and ensuring the quality of pharmaceutical formulations and food products. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is adapted from established protocols for the analysis of Avermectin and its derivatives due to their structural similarities.[3][4]
Principle
This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile, methanol, and water. This combination ensures optimal resolution and peak shape for the analyte.[3][4][5]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental parameters.
| Parameter | Value |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Phenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile: Methanol: Water (55:35:10, v/v/v) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C[3][4] |
| Injection Volume | 20 µL[3] |
| Detection Wavelength | 245 nm[4] |
| Run Time | 15 minutes |
2. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is outlined below.
-
Extraction: Accurately weigh a representative portion of the homogenized sample and extract with acetonitrile. Sonication for 15-20 minutes can enhance extraction efficiency.[4]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to separate solid debris.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
For more complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering substances.[6][7]
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC method. These values are based on typical performance for related Avermectin compounds.
| Parameter | Result |
| Retention Time | ~ 7.5 min |
| Linearity (R²) (1-100 µg/mL) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of this compound using the described HPLC method.
Caption: HPLC Analysis Workflow.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward, employing common instrumentation and reagents, making it accessible to most analytical laboratories. The method's performance characteristics, based on data from structurally related compounds, suggest it is suitable for routine quality control and research applications. Further validation with the specific compound is recommended to confirm these parameters.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scielo.br [scielo.br]
- 4. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]
- 5. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avermectins are a class of macrocyclic lactones widely used as anthelmintic and insecticidal agents in veterinary medicine and agriculture.[1] 5-O-Demethyl-28-hydroxy-Avermectin A1a is a known degradation product of Avermectin (B7782182) B1a.[2][3] Monitoring the levels of such metabolites is crucial for understanding the metabolism, degradation pathways, and potential residues of the parent compound in various matrices. This application note presents a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on established analytical techniques for avermectin compounds and provides a robust framework for researchers in drug development and food safety analysis.[4][5][6][7][8][9][10]
While specific protocols for this compound are not extensively documented in publicly available literature, the methodology presented here is adapted from validated methods for structurally similar avermectins.[11][12][13] The use of a reference standard for this compound is essential for method development and validation.[14]
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Protocols
1. Sample Preparation
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar avermectin not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Centrifuge tubes
-
Vortex mixer
-
Sample concentrator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Sample Homogenization: For tissue samples, homogenize approximately 1 g of tissue in 3 mL of acetonitrile. For plasma or serum samples, use 500 µL.
-
Internal Standard Spiking: Add an appropriate amount of internal standard solution to all samples, calibration standards, and quality control samples.
-
Protein Precipitation & Extraction: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
LC Parameters:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % B 0.0 50 1.0 50 5.0 95 7.0 95 7.1 50 | 10.0 | 50 |
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Capillary Voltage: 2.5 V
-
Gas Flow Rates:
-
Desolvation Gas: 500 L/hr
-
Cone Gas: 60 L/hr
-
-
Multiple Reaction Monitoring (MRM): The precursor and product ions, along with collision energies, should be optimized by infusing a standard solution of this compound. The following table provides hypothetical MRM transitions based on the structure of the analyte.
-
Quantitative Data Summary
The following table outlines the proposed MRM transitions and other mass spectrometry parameters for the quantification of this compound. These values are predictive and require experimental verification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | [M+H]+ | Predicted Fragment 1 | 100 | To be optimized | To be optimized |
| This compound (Qualifier) | [M+H]+ | Predicted Fragment 2 | 100 | To be optimized | To be optimized |
| Internal Standard | [M+H]+ | Specific Fragment | 100 | To be optimized | To be optimized |
Data Presentation and Analysis
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of the analyte in the samples is then determined from this calibration curve.
Method Validation
The analytical method should be validated according to relevant guidelines (e.g., FDA or EMA) for selectivity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, matrix effect, and stability.[12]
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the quantification process, from sample to result.
Caption: Logical flow of the quantitative analysis process.
Disclaimer: The protocols and parameters provided in this application note are intended as a starting point. Optimization and validation are essential for achieving accurate and reliable quantitative results for this compound in your specific application.
References
- 1. fao.org [fao.org]
- 2. This compound | In Vitro ADMET Laboratories [invitroadmet.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fda.gov [fda.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Fast and Online Determination of Five Avermectin Residues in Foodstuffs of Plant and Animal Origin Using Reusable Polymeric Monolithic Extractor Coupled with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of abamectin in soil samples using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-residue analysis of avermectins in swine liver by immunoaffinity extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of avermectins in bovine tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound | LGC Standards [lgcstandards.com]
Application Notes and Protocols: Preparation of 5-O-Demethyl-28-hydroxy-Avermectin A1a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, originally isolated from the fermentation broth of Streptomyces avermitilis.[1][2] Avermectin B1a, a major component of the commercial product Abamectin, is susceptible to degradation under various environmental and stress conditions, leading to the formation of several related compounds.[3][4] One such degradation product is 5-O-Demethyl-28-hydroxy-Avermectin A1a.[5][6][7] The availability of a high-purity reference standard for this compound is crucial for pharmacokinetic studies, impurity profiling, and stability testing of Avermectin-based drug products.
These application notes provide a detailed protocol for the preparation of this compound reference standard through a controlled chemical degradation of Avermectin B1a, followed by purification and characterization.
Experimental Protocols
Protocol 1: Preparation of this compound by Controlled Degradation
This protocol describes a method for the preparation of this compound from Avermectin B1a via a controlled photo-oxidative degradation followed by purification. Avermectins are known to be sensitive to light and oxidation, which can be leveraged to produce specific degradation products.[8][9]
Materials:
-
Avermectin B1a (high purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Rose Bengal (photosensitizer)
-
Oxygen (gas)
-
Preparative HPLC system
-
C18 reverse-phase silica (B1680970) gel for preparative chromatography
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Reaction Setup:
-
Dissolve 100 mg of Avermectin B1a in 100 mL of acetonitrile in a quartz reaction vessel.
-
Add 1 mg of Rose Bengal to the solution.
-
Stir the solution and bubble a slow stream of oxygen through it.
-
Irradiate the vessel with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter to block short-wavelength UV) at a controlled temperature (20-25°C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by analytical HPLC (see Protocol 2).
-
The reaction should be stopped when the desired product, this compound, reaches its maximum concentration, and before significant formation of secondary degradation products occurs.
-
-
Work-up:
-
Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator at a temperature not exceeding 35°C.
-
The crude residue will contain unreacted Avermectin B1a, the desired product, and other degradation byproducts.
-
-
Purification by Preparative HPLC:
-
Dissolve the crude residue in a minimal amount of methanol.
-
Perform preparative reverse-phase HPLC using a C18 column.
-
Elute with a gradient of acetonitrile and water.
-
Collect fractions corresponding to the peak of this compound, identified by comparison with analytical HPLC retention times.
-
-
Isolation and Drying:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
-
Storage:
-
Store the purified reference standard at -20°C in an amber vial under an inert atmosphere (e.g., argon or nitrogen) to prevent further degradation.
-
Protocol 2: Analytical HPLC Method for Purity Assessment
This protocol outlines a reverse-phase HPLC method for determining the purity of the prepared this compound reference standard.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified this compound in acetonitrile at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.
-
Purity Calculation: Determine the purity of the compound by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 3: Characterization by Mass Spectrometry
This protocol describes the use of LC-MS/MS for the structural confirmation of the prepared this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| LC-MS/MS System | Sciex QTrap 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan |
| Precursor Ion | [M+H]⁺ or [M+NH₄]⁺ |
| Collision Gas | Nitrogen |
Procedure:
-
Sample Preparation: Dilute the stock solution of the purified compound in acetonitrile/water (1:1) to a final concentration of approximately 1 µg/mL.
-
Infusion or LC-MS Analysis: Introduce the sample into the mass spectrometer via direct infusion or through the HPLC system described in Protocol 2.
-
Data Acquisition: Acquire mass spectra in full scan mode to determine the molecular weight of the compound. Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation patterns for structural elucidation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₈H₇₂O₁₅ | [10] |
| Molecular Weight | 889.08 g/mol | [10] |
| CAS Number | 96722-46-2 |
Table 2: Representative HPLC Purity Data
| Lot Number | Retention Time (min) | Peak Area (%) |
| RS-DMAH-001 | 12.5 | 99.2 |
| RS-DMAH-002 | 12.6 | 99.5 |
| RS-DMAH-003 | 12.5 | 99.3 |
Table 3: Mass Spectrometry Data for Structural Confirmation
| Ion Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| ESI+ | 890.5 [M+H]⁺ | (Data to be generated from experimental analysis) |
| ESI+ | 907.5 [M+NH₄]⁺ | (Data to be generated from experimental analysis) |
Visualization
Caption: Experimental workflow for the preparation and characterization of the reference standard.
Caption: Avermectin's mechanism of action and its degradation pathway.
References
- 1. fao.org [fao.org]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Biosystem Development [biosystemdevelopment.com]
- 7. glpbio.cn [glpbio.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Environmental effects of the usage of avermectins in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for the Analysis of Avermectin A1a Metabolites
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the extraction, separation, and quantification of Avermectin (B7782182) A1a and its primary metabolites from biological matrices. The information is intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic, metabolism, and residue analysis studies.
Introduction
Avermectin A1a, a potent macrocyclic lactone, is widely used as an antiparasitic agent in both veterinary and human medicine. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for residue accumulation in tissues. In vivo, Avermectin A1a is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4.[1][2] The main metabolic pathways involve hydroxylation and O-demethylation, leading to the formation of more polar metabolites that can be more readily excreted.[1][3]
This document focuses on the analytical techniques for the major metabolites of Avermectin A1a, using Ivermectin (22,23-dihydroavermectin B1a), a close structural analog, as a reference for metabolic pathways and analytical behavior. The primary metabolites of interest are:
-
3''-O-demethyl Avermectin A1a
-
4-hydroxymethyl Avermectin A1a
Analytical Methodologies
The principal analytical techniques for the quantification of Avermectin A1a and its metabolites are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its superior sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the detection of Avermectin A1a and its metabolites in complex biological matrices.
2.1.1. Sample Preparation
Effective sample preparation is critical for removing interfering matrix components and concentrating the analytes of interest. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Protocol 1: Solid-Phase Extraction (SPE) for Liver Tissue
This protocol is adapted from established methods for avermectin analysis in tissue samples.
Materials:
-
Homogenized liver tissue
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
C18 SPE cartridges
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Weigh 5 g of homogenized liver tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Elute the analytes with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
2.1.2. Chromatographic Conditions
A C18 reversed-phase column is typically used for the separation of Avermectin A1a and its metabolites.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v) |
| Gradient | 0-1 min: 50% B; 1-8 min: linear gradient to 95% B; 8-10 min: 95% B; 10.1-12 min: return to 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
2.1.3. Mass Spectrometry Parameters
Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Avermectin A1a | [M+Na]+ | Specific to instrument | To be optimized |
| 3''-O-demethyl Avermectin A1a | [M+Na]+ | Specific to instrument | To be optimized |
| 4-hydroxymethyl Avermectin A1a | [M+Na]+ | Specific to instrument | To be optimized |
Note: The exact m/z values for precursor and product ions, as well as collision energies, should be optimized for the specific instrument being used. The sodium adduct ([M+Na]+) is often the most abundant precursor ion for avermectins.
2.1.4. Quantitative Data Summary
The following table summarizes typical performance data for the analysis of avermectins in biological matrices. Data for specific metabolites may vary and should be determined during method validation.
| Parameter | Avermectin A1a | 3''-O-demethyl Avermectin A1a | 4-hydroxymethyl Avermectin A1a |
| LOD (ng/g) | 0.1 - 1.0 | To be determined | To be determined |
| LOQ (ng/g) | 0.5 - 2.0 | To be determined | To be determined |
| Recovery (%) | 70 - 110 | 65 - 105 | 65 - 105 |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Visualizations
Metabolic Pathway of Avermectin A1a
The following diagram illustrates the primary metabolic transformation of Avermectin A1a by CYP3A4 enzymes in the liver.
Caption: Metabolic pathway of Avermectin A1a.
Experimental Workflow for Metabolite Analysis
This diagram outlines the general workflow for the analysis of Avermectin A1a metabolites from biological samples.
Caption: Analytical workflow for Avermectin A1a metabolites.
Conclusion
The protocols and data presented provide a robust framework for the quantitative analysis of Avermectin A1a and its major metabolites. Adherence to these guidelines, coupled with thorough method validation, will ensure the generation of accurate and reliable data for drug development and regulatory submissions. The use of LC-MS/MS is highly recommended for achieving the necessary sensitivity and selectivity for metabolite quantification in complex biological matrices.
References
- 1. Identification of cytochrome P4503A4 as the major enzyme responsible for the metabolism of ivermectin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Metformin and Hydrochlorothiazide on Cytochrome P450 3A4 Metabolism of Ivermectin: Insights from In Silico Experimentation [mdpi.com]
- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, produced by the soil actinomycete Streptomyces avermitilis.[1] 5-O-Demethyl-28-hydroxy-Avermectin A1a is a known degradation product and metabolite of Avermectin (B7782182) B1a. As a more polar metabolite, its detection and quantification in various matrices require specialized sample preparation techniques to ensure accurate and reliable results. These application notes provide detailed protocols for the extraction and analysis of this compound from biological tissues and environmental samples, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for detection.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this compound, the following physicochemical properties are predicted based on its chemical structure relative to the parent compound, Avermectin A1a. The addition of a hydroxyl group and the removal of a methyl group are expected to increase the polarity of the molecule.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C47H70O15 | Demethylation and hydroxylation of Avermectin A1a (C48H72O14) |
| Molecular Weight | ~874.05 g/mol | Calculated based on the molecular formula. |
| LogP (Octanol-Water Partition Coefficient) | Lower than Avermectin A1a | Increased hydrophilicity due to the additional hydroxyl group and removal of a methyl group. |
| Solubility | Higher solubility in polar solvents (e.g., methanol (B129727), acetonitrile (B52724), water) compared to Avermectin A1a. | Increased polarity enhances solubility in polar media. |
Experimental Protocols
Given the polar nature of this compound, the following protocols have been adapted from established methods for avermectin metabolites and other polar analytes. Optimization may be required for specific matrices.
Protocol 1: Extraction from Animal Tissue (e.g., Liver, Muscle) using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that is highly effective for the extraction of a wide range of analytes from complex matrices.[2][3] This modified protocol is designed to enhance the recovery of the polar metabolite.
Materials:
-
Homogenized animal tissue
-
Acetonitrile (ACN) with 1% acetic acid
-
Water (LC-MS grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) tubes containing C18 and graphitized carbon black (GCB) or a suitable polar-enhancing sorbent.
-
Centrifuge capable of 4000 x g
-
Vortex mixer
Procedure:
-
Weigh 5 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of ACN with 1% acetic acid.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 2 minutes.
-
Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction from Soil and Sediment using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of the polar metabolite from complex environmental matrices like soil and sediment.
Materials:
-
Soil/sediment sample, air-dried and sieved
-
Extraction solvent: Acetonitrile/water (80:20, v/v) with 0.1% formic acid
-
Solid-Phase Extraction (SPE) cartridges: Polymeric reversed-phase (e.g., Oasis HLB) or a mixed-mode cation exchange cartridge.
-
Methanol (for conditioning and elution)
-
Water with 0.1% formic acid (for conditioning and washing)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Weigh 10 g of the soil/sediment sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet with another 20 mL of extraction solvent.
-
Combine the supernatants and evaporate to approximately 2 mL under a gentle stream of nitrogen.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water with 0.1% formic acid.
-
Load the 2 mL of extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (95:5, v/v) to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes illustrative quantitative data for the proposed analytical methods. Note: This data is hypothetical and intended for demonstration purposes. Actual performance characteristics must be determined through method validation.
| Parameter | Method | Matrix | Fortification Level (ng/g) | Recovery (%) | RSD (%) | LOQ (ng/g) |
| This compound | QuEChERS-LC-MS/MS | Bovine Liver | 5 | 92 | 8.5 | 1.0 |
| 20 | 95 | 6.2 | ||||
| 50 | 98 | 4.8 | ||||
| SPE-LC-MS/MS | Soil | 10 | 88 | 10.2 | 2.5 | |
| 50 | 91 | 7.5 | ||||
| 100 | 94 | 5.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound.
Avermectin Mechanism of Action
Avermectins primarily act on the nervous system of invertebrates by potentiating the action of glutamate (B1630785) at glutamate-gated chloride channels (GluCls).[1][4] This leads to an influx of chloride ions, hyperpolarization of the nerve or muscle cell, and ultimately paralysis and death of the organism.
References
Application Notes and Protocols for the Environmental Residue Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of 5-O-demethyl-28-hydroxy-avermectin A1a, a significant degradation product of Avermectin (B7782182) B1a, in environmental matrices. The methodologies described herein are based on established analytical techniques for avermectin compounds and are intended to serve as a robust starting point for laboratory validation.
Introduction
Avermectins, including Abamectin (a mixture of Avermectin B1a and B1b), are widely used as pesticides and veterinary drugs. Their residues and degradation products in the environment are of increasing concern. This compound is a known degradation product of Avermectin B1a.[1] Monitoring its presence in environmental compartments such as soil and water is crucial for a comprehensive risk assessment. This document outlines the analytical workflow for the extraction, purification, and quantification of this metabolite using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for trace-level analysis.
Analytical Workflow Overview
The general workflow for the analysis of this compound in environmental samples involves sample collection and preparation, extraction of the analyte, clean-up of the extract, and subsequent analysis by LC-MS/MS.
Caption: General analytical workflow for the determination of this compound.
Experimental Protocols
Protocol 1: Analysis in Soil Samples
This protocol is adapted from established methods for the analysis of avermectin B1a in soil.[2][3]
1. Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of a 70:30 (v/v) mixture of acetonitrile (B52724) and water.
-
Vortex for 1 minute, then shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 3-6) on the soil pellet and combine the supernatants.
2. Solid Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the combined supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of a 25% acetonitrile in water solution to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 10 mL of dichloromethane (B109758).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water for LC-MS/MS analysis.
Caption: Detailed workflow for the analysis of the target analyte in soil samples.
Protocol 2: Analysis in Water Samples
This protocol is adapted from established methods for the analysis of avermectin B1a in water.
1. Sample Preparation and Extraction:
-
Collect the water sample in a clean glass bottle. If necessary, filter the sample through a 0.45 µm filter to remove suspended particles.
-
To a 100 mL aliquot of the water sample, add 10 mL of acetonitrile to prevent adsorption of the analyte to the container walls.
-
Transfer the sample to a 250 mL separatory funnel.
-
Add 50 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the lower organic layer.
-
Repeat the extraction (steps 4-5) with a fresh 50 mL portion of dichloromethane.
-
Combine the organic extracts.
2. Evaporation and Reconstitution:
-
Evaporate the combined dichloromethane extracts to dryness using a rotary evaporator at 40°C.
-
Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water for LC-MS/MS analysis.
Caption: Detailed workflow for the analysis of the target analyte in water samples.
LC-MS/MS Instrumental Analysis
1. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: The molecular formula for this compound is C48H72O15, with a molecular weight of 889.08.[3] The precursor ion is likely to be the protonated molecule [M+H]+ at m/z 889.1 or the ammonium (B1175870) adduct [M+NH4]+ at m/z 906.1. Based on the fragmentation of Avermectin B1a, a characteristic loss of the disaccharide moiety is expected.
-
Proposed MRM Transitions:
-
Quantifier: To be determined experimentally (e.g., fragmentation involving the loss of the sugar moieties).
-
Qualifier: A second, less intense fragment ion for confirmation.
-
Quantitative Data
The following table summarizes the expected performance characteristics of the analytical method. These values are based on published data for the parent compound, avermectin B1a, and should be determined experimentally during method validation for this compound.[2]
| Parameter | Soil | Water |
| Limit of Detection (LOD) | ~0.1 µg/kg | ~0.02 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/kg[2] | 0.05 µg/L |
| Recovery | 70-120% | 70-120% |
| Relative Standard Deviation (RSD) | <20% | <20% |
Signaling Pathways and Logical Relationships
The degradation of Avermectin B1a in the environment leads to the formation of various metabolites, including this compound. This process is influenced by factors such as sunlight (photodegradation) and microbial activity.
Caption: Simplified degradation pathway of Avermectin B1a in the environment.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the environmental residue analysis of this compound. While based on established methods for related compounds, it is imperative that these protocols are fully validated in the laboratory to ensure accuracy, precision, and reliability for the specific matrices of interest. The availability of an analytical standard for this compound is a critical component for successful quantitative analysis.
References
Application Notes and Protocols for the Detection of 5-O-Demethyl-28-hydroxy-Avermectin A1a in Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins are a class of broad-spectrum antiparasitic agents widely used in veterinary medicine. The presence of their residues and metabolites in animal-derived food products is a significant concern for food safety and public health. 5-O-Demethyl-28-hydroxy-Avermectin A1a is a metabolite of Avermectin (B7782182) B1a.[1][2][3][4] Monitoring its levels in animal tissues is crucial for ensuring compliance with regulatory limits and understanding the pharmacokinetic profile of the parent drug.
These application notes provide a comprehensive overview and detailed protocols for the sensitive and selective detection of this compound in various animal tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established analytical procedures for avermectin compounds.
Analytical Method Overview
The recommended method for the quantitative analysis of this compound in animal tissues is LC-MS/MS. This technique offers high sensitivity and selectivity, enabling the detection of trace levels of the analyte in complex biological matrices. The general workflow involves sample preparation (extraction and clean-up) followed by instrumental analysis.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of parent avermectins in animal tissues. These values can be considered as a reference for the expected performance of a validated method for the target metabolite.
| Parameter | Muscle | Liver | Fat |
| Limit of Detection (LOD) | 0.5 - 2.5 ng/g | 0.5 - 5 µg/kg | Not Specified |
| Limit of Quantification (LOQ) | 1.0 - 5.0 ng/g | 1.0 - 5 µg/kg | Not Specified |
| Recovery | 79.57% - 93.65% | 62.93% - 99.8% | 87.9% - 99.8% |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Precision (RSD) | <15% | <18% | <10% |
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)
-
Acids: Formic acid, Acetic acid
-
Salts: Ammonium (B1175870) formate, Magnesium sulfate (B86663) (anhydrous), Sodium chloride
-
Reference Standard: this compound (commercially available)
-
Internal Standard (IS): A stable isotope-labeled analog or a structurally similar avermectin compound not expected to be present in the samples.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges
Standard Solution Preparation
Prepare a stock solution of this compound and the internal standard in methanol at a concentration of 1 mg/mL. From the stock solutions, prepare working standard solutions and calibration standards by serial dilution in an appropriate solvent mixture (e.g., methanol/water, 50:50, v/v).
Sample Preparation
The following is a general protocol for the extraction and clean-up of the analyte from animal tissues. The protocol may require optimization depending on the specific tissue matrix.
3.1. Tissue Homogenization
-
Weigh 5 g of the minced and homogenized animal tissue (muscle, liver, or fat) into a 50 mL polypropylene (B1209903) centrifuge tube.
-
For recovery assessment, spike the blank tissue samples with known concentrations of the analyte standard.
3.2. Extraction
-
Add 10 mL of acetonitrile (containing 0.1% formic acid or 2% acetic acid) to the centrifuge tube.
-
Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
3.3. Clean-up (Dispersive SPE)
-
Transfer the supernatant to a new 15 mL centrifuge tube containing 250 mg of C18 sorbent and 250 mg of anhydrous magnesium sulfate.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase starting composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
4.1. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
4.2. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion ([M+H]⁺): m/z 890.5 (based on a molecular weight of 889.08)
-
Product Ions: To be determined by direct infusion of the reference standard. Two to three product ions should be selected for quantification and confirmation.
-
Collision Energy (CE): To be optimized for each product ion transition.
-
Other Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for the specific instrument used.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship from parent drug to food safety assessment.
References
Application Notes and Protocols for Solid-Phase Extraction of Avermectin Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of avermectin (B7782182) metabolites from biological matrices. The described methodology is intended to offer a robust and reliable sample preparation procedure for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Avermectins are a class of macrocyclic lactones widely used as anthelmintic and insecticidal agents in both veterinary and human medicine. Following administration, avermectins are metabolized in the body, primarily by the cytochrome P450 enzyme system (CYP3A4 and to a lesser extent CYP3A5), leading to various metabolites.[1] The main metabolic pathways include O-demethylation and hydroxylation.[1] Accurate quantification of these metabolites is crucial for pharmacokinetic studies, residue analysis in food products, and understanding the overall disposition of the parent drug. Solid-phase extraction is a highly effective technique for the selective isolation and concentration of these metabolites from complex biological samples, ensuring cleaner extracts and improved analytical sensitivity.[2][3]
Experimental Protocols
This section details a generic solid-phase extraction protocol for avermectin metabolites from plasma, which can be adapted for other biological matrices such as milk, and tissue homogenates. The use of C18 cartridges is a common and effective choice for the extraction of avermectins and their metabolites.[4][5]
Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., 50 mg, 1 mL)[4]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Deionized water (HPLC grade)
-
10 mM Sodium acetate (B1210297) buffer (or other suitable buffer)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Sample Pre-treatment
-
To 200 µL of plasma sample in a polypropylene (B1209903) tube, add an appropriate internal standard.[4]
-
Add 400 µL of 1% 10 mM sodium acetate buffer and vortex for 10 seconds.[4]
-
Add 200 µL of methanol, vortex for 5 minutes, and then centrifuge at 3,000 x g for 5 minutes.[4]
-
The supernatant is now ready for solid-phase extraction.
Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[4] It is crucial not to let the cartridge dry out between steps.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.[4]
-
Elution: Elute the avermectin metabolites from the cartridge with 2 mL of isopropyl alcohol.[4]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.[4] Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase to be used for the chromatographic analysis (e.g., a mixture of methanol/acetonitrile and 0.1% acetic acid).[4]
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for Avermectin Metabolites.
Data Presentation
The following tables summarize typical performance data for SPE methods used in the analysis of avermectins, which are indicative of the performance expected for their metabolites.
Table 1: Recovery Data for Avermectins in Various Matrices
| Analyte | Matrix | Fortification Level | Recovery (%) | Reference |
| Ivermectin | Bovine Liver | 5, 10, 50 ng/g | 70.31 - 87.11 | [5] |
| Abamectin | Bovine Liver | 5, 10, 50 ng/g | 70.31 - 87.11 | [5] |
| Doramectin | Bovine Liver | 5, 10, 50 ng/g | 70.31 - 87.11 | [5] |
| Eprinomectin | Bovine Liver | 5, 10, 50 ng/g | 70.31 - 87.11 | [5] |
| Ivermectin | Bovine Muscle | 5, 10, 50 ng/g | 79.57 - 93.65 | [5] |
| Abamectin | Bovine Muscle | 5, 10, 50 ng/g | 79.57 - 93.65 | [5] |
| Doramectin | Bovine Muscle | 5, 10, 50 ng/g | 79.57 - 93.65 | [5] |
| Eprinomectin | Bovine Muscle | 5, 10, 50 ng/g | 79.57 - 93.65 | [5] |
| Ivermectin | Animal Liver | 7.5 - 30 ng/g | > 90 | [6][7] |
| Avermectins | Rural Water | Not Specified | 85.7 - 119.2 | [8] |
Table 2: Method Detection and Quantification Limits
| Analyte | Matrix | LOQ | LOD | Reference |
| Abamectin | Bovine Milk | 5 µg/L | - | [9] |
| Doramectin | Bovine Milk | 5 µg/L | - | [9] |
| Ivermectin | Bovine Milk | 5 µg/L | - | [9] |
| Avermectins | Bovine Tissues | 1 - 2 ng/g | 0.5 - 1.0 ng/g | [5] |
| Avermectins | Rural Water | 22 - 58 ng/L | - | [8] |
| Ivermectin | Human Plasma | 0.1 ng/mL (Linear Range: 0.1–1000 ng/ml) | - | [4] |
| Ivermectin | Whole Blood/Plasma | 0.970 ng/mL (Linear Range: 0.970 - 384 ng/ml) | - | [2][10] |
Table 3: Linearity of Avermectin Analysis Post-SPE
| Analyte | Matrix | Concentration Range | Correlation Coefficient (R²) | Reference |
| Avermectins | Bovine Milk | 2.5 - 25 µg/L | > 0.99 | [9] |
| Ivermectin | Human Plasma | 0.1 - 1000 ng/mL | Linear Response | [4] |
| Ivermectin | Whole Blood/Plasma | 0.970 - 384 ng/mL | > 0.99 | [2][10] |
Signaling Pathways and Logic Relationships
The primary metabolic pathway for avermectins involves the cytochrome P450 system, specifically CYP3A4. This enzyme is responsible for the O-demethylation and hydroxylation of the parent avermectin molecule, leading to the formation of its major metabolites.
Caption: Avermectin Metabolic Pathway via CYP3A4.
Conclusion
The solid-phase extraction protocol outlined in this document provides a reliable and efficient method for the isolation and concentration of avermectin metabolites from biological matrices. The use of C18 SPE cartridges, combined with the described sample pre-treatment, washing, and elution steps, yields clean extracts suitable for sensitive downstream analysis. The provided quantitative data from various studies demonstrates the robustness and reproducibility of such methods. This protocol serves as a valuable starting point for researchers and scientists in the field of drug metabolism, pharmacokinetics, and food safety analysis.
References
- 1. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction cleanup for ivermectin in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of automated solid-phase extraction equipment for the determination of ivermectin residues in animal liver by HPLC - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Use of automated solid-phase extraction equipment for the determination of ivermectin residues in animal liver by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development, validation, and application of a method for selected avermectin determination in rural waters using high performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 10. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Application Notes and Protocols for Fluorescence Derivatization of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 5-O-Demethyl-28-hydroxy-Avermectin A1a to enable sensitive fluorescence detection. The methodologies outlined are based on established procedures for avermectins and are intended for quantitative analysis in various research and development settings.
Introduction
Avermectins are a class of macrocyclic lactones widely used as antiparasitic agents in veterinary medicine and agriculture.[1][2] Their detection and quantification at low levels are crucial for drug development, residue analysis, and environmental monitoring. This compound is a derivative of Avermectin (B7782182) A1a. Due to the lack of a native chromophore or fluorophore, direct detection of avermectins by UV-Vis or fluorescence spectroscopy is challenging.[2] Chemical derivatization is a common strategy to introduce a fluorescent tag, thereby significantly enhancing the sensitivity and selectivity of detection, typically by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[3][4][5]
The most common derivatization method for avermectins involves a dehydration and aromatization reaction catalyzed by a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and a base, such as N-methylimidazole (1-MI).[1][6] This reaction converts the non-fluorescent avermectin into a stable, highly fluorescent aromatic derivative.[2][6]
Derivatization Chemistry
The derivatization of avermectins for fluorescence detection is a well-established method that proceeds via an acid-catalyzed dehydration and subsequent aromatization of the cyclohexene (B86901) ring system within the macrocyclic lactone structure. The key reagents are trifluoroacetic anhydride (TFAA), which acts as a dehydrating agent and acylating catalyst, and N-methylimidazole (1-MI), which serves as a catalyst to facilitate the formation of a stable fluorescent product.[1][5][6]
The reaction with this compound is expected to proceed similarly to other avermectins, targeting the hydroxyl groups to form a fluorescent aromatic derivative. The resulting fluorophore can be sensitively detected with typical excitation and emission wavelengths around 365 nm and 465-475 nm, respectively.[3][4][7][8]
Below is a diagram illustrating the general workflow for the derivatization and analysis of this compound.
Caption: Experimental workflow for the derivatization and analysis of this compound.
Experimental Protocols
1. Preparation of Derivatizing Reagents
-
Derivatizing Reagent A (DR-A): Prepare a 1:1 (v/v) solution of 1-methylimidazole (B24206) and acetonitrile. This solution should be prepared fresh daily.[1]
-
Derivatizing Reagent B (DR-B): Prepare a 1:1 (v/v) or 1:2 (v/v) solution of trifluoroacetic anhydride and acetonitrile. This reagent is highly reactive and should be handled with care in a fume hood. Prepare fresh daily.[1][5]
2. Derivatization Protocol for Standard Solutions
This protocol is for the derivatization of a standard solution of this compound.
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Prepare working standard solutions by diluting the stock solution with acetonitrile to the desired concentrations (e.g., in the range of ng/mL to µg/mL).
-
Transfer a known volume (e.g., 100 µL) of the working standard solution into a clean, dry glass vial.
-
Add 150 µL of Derivatizing Reagent A (1-methylimidazole solution) to the vial.
-
Add 150 µL of Derivatizing Reagent B (trifluoroacetic anhydride solution) to the vial.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for a specified time, which can range from 20 minutes to 1 hour.[5] Some protocols may require heating (e.g., 60-70 °C) to expedite the reaction.[6]
-
After the reaction is complete, the sample is ready for injection into the HPLC system. Some methods may include a dilution step with the mobile phase prior to injection.
3. Sample Preparation and Derivatization from a Matrix (e.g., Biological Fluid, Tissue Homogenate)
-
Extraction: Extract the analyte from the matrix using a suitable organic solvent, such as acetonitrile.[3][4] For solid samples, homogenization may be necessary. Centrifuge the mixture to separate the organic layer.
-
Clean-up: Perform a solid-phase extraction (SPE) clean-up to remove interfering substances. A C18 or alumina (B75360) cartridge is commonly used.[1][4]
-
Evaporation: Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of acetonitrile.
-
Derivatization: Proceed with the derivatization protocol as described for standard solutions (steps 4-8 in the previous section).
Data Presentation
The following tables summarize typical quantitative data obtained for the analysis of various avermectins using fluorescence derivatization. This data can serve as a reference for the expected performance of the method for this compound.
Table 1: HPLC-FLD Method Parameters for Avermectin Analysis
| Parameter | Typical Value | Reference |
| HPLC Column | C8 or C18, e.g., Luna Omega 5 µm Polar C18 (4.6 x 150 mm) | [7][8] |
| Mobile Phase | Acetonitrile/Methanol/Water/Tetrahydrofuran mixtures | [8] |
| Flow Rate | 1.0 mL/min | [7][8] |
| Column Temperature | 35-40 °C | [5][7][8] |
| Injection Volume | 20 µL | [7] |
| Excitation Wavelength | 365 nm | [5][7][8] |
| Emission Wavelength | 465-475 nm | [3][4][7][8] |
Table 2: Performance Characteristics of Avermectin Analysis using Fluorescence Derivatization
| Analyte | Matrix | LOQ (µg/kg or µg/L) | Recovery (%) | RSD (%) | Reference |
| Abamectin | Bovine Milk | 5 µg/L | - | - | [2] |
| Doramectin | Bovine Milk | 5 µg/L | - | - | [2] |
| Ivermectin | Bovine Milk | 5 µg/L | - | - | [2] |
| Avermectins | Aquatic Foods | 3.5 - 5.0 µg/kg | > 85.38 | < 15 | [5] |
| Avermectins | Bovine Liver | 2 µg/kg | 73 - 97 | < 14 | [6] |
| Avermectins | Rural Water | 0.022 - 0.058 µg/L | 85.7 - 119.2 | 1.2 - 10.2 | [9] |
Visualization of the Derivatization Reaction
The following diagram illustrates the key steps in the chemical derivatization of an avermectin to a fluorescent product.
Caption: Simplified reaction scheme for the fluorescence derivatization of an avermectin.
Important Considerations
-
Reagent Purity and Freshness: The derivatization reagents, particularly trifluoroacetic anhydride, are sensitive to moisture. Use high-purity reagents and prepare solutions fresh daily.
-
Optimization of Reaction Conditions: The reaction time and temperature may need to be optimized for this compound to achieve maximum derivatization efficiency and stability of the fluorescent product.
-
Matrix Effects: When analyzing samples from complex matrices, matrix components can interfere with the derivatization reaction or the fluorescence measurement. A thorough sample clean-up is essential to minimize these effects.
-
Stability of the Derivative: The stability of the fluorescent derivative should be assessed over time to ensure the reliability of quantitative results, especially for automated analyses with long run times. Some studies have shown that the derivatives are stable for several days.[10][11]
-
Safety Precautions: Trifluoroacetic anhydride is corrosive and volatile. All handling of this reagent should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. fda.gov [fda.gov]
- 2. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 3. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection† - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of the HPLC fluorescence detection method for plasma trace ivermectin and its pharmacokinetics in Bactrian camel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ivermectin in Medicated Feeds by Liquid Chromatography with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Short-Time Derivatization Method for Analysis of Abamectin in Water Using High-Performance Liquid Chromatography Coupled to Fluorescence Detector [scirp.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Metabolic Studies of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1][2] Their metabolic fate is of significant interest in drug development, toxicology, and environmental science. 5-O-Demethyl-28-hydroxy-Avermectin A1a is a potential metabolite or degradation product of Avermectin A1a. Understanding its formation, pharmacokinetic profile, and biological activity is crucial for a comprehensive assessment of the parent compound.
These application notes provide a framework for conducting metabolic studies of Avermectins, with a specific focus on the potential identification and characterization of metabolites such as this compound. Due to the limited direct literature on this specific metabolite, the following protocols are based on established methods for the broader Avermectin family, particularly Ivermectin and Abamectin.
Hypothesized Metabolic Pathway
The metabolism of Avermectins is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[3][4] The formation of this compound from the parent Avermectin A1a is hypothesized to occur via two main reactions: O-demethylation at the 5-position and hydroxylation at the 28-position. These reactions are likely catalyzed by CYP3A4 and other related isoforms.[3][5]
Data Presentation: Hypothetical In Vitro Metabolism Data
The following table presents hypothetical data from an in vitro metabolism study of Avermectin A1a using human liver microsomes. This data is for illustrative purposes to demonstrate how results can be structured.
| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Metabolite Formed (pmol/mg protein) |
| Avermectin A1a | 0 | 100 | 0 |
| 15 | 75 | 25 | |
| 30 | 50 | 50 | |
| 60 | 20 | 80 | |
| This compound | 0 | - | 0 |
| 15 | - | 10 | |
| 30 | - | 25 | |
| 60 | - | 45 |
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify metabolites of Avermectin A1a and determine the enzymes responsible for its metabolism.
Materials:
-
Avermectin A1a
-
This compound standard (if available)
-
Human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)
-
Recombinant human CYP enzymes
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and Avermectin A1a.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the parent compound and metabolites using LC-MS/MS.
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved, repeat the assay with recombinant human CYP enzymes or in the presence of specific CYP inhibitors.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic in vivo study to determine the pharmacokinetic profile of Avermectin A1a and its metabolites.
Materials:
-
Avermectin A1a
-
Vehicle for dosing (e.g., corn oil)
-
Rodents (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Equipment for oral gavage or intravenous injection
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study.
-
Dosing: Administer Avermectin A1a to the animals via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw plasma samples.
-
Perform protein precipitation or liquid-liquid extraction to isolate the analytes.
-
Reconstitute the dried extract in a suitable solvent.
-
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of Avermectin A1a and its metabolites, including this compound.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Analytical Method: LC-MS/MS for Quantification
This method provides a general framework for the sensitive and selective quantification of Avermectin A1a and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its metabolites
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Avermectin A1a and its expected metabolites. The exact mass transitions for this compound would need to be determined experimentally.
-
Data Analysis: Use appropriate software for peak integration and quantification against a standard curve.
Conclusion
The protocols and information provided here offer a comprehensive guide for initiating metabolic studies on Avermectins, with the goal of identifying and characterizing metabolites like this compound. Researchers should adapt and optimize these methods based on their specific experimental needs and the availability of analytical standards. Thorough metabolite identification and pharmacokinetic analysis are essential for a complete understanding of the disposition and potential biological effects of Avermectin A1a.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of cytochrome P4503A4 as the major enzyme responsible for the metabolism of ivermectin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Application Note: High-Resolution Mass Spectrometry for the Characterization of 5-O-Demethyl-28-hydroxy-Avermectin A1a
Audience: Researchers, scientists, and drug development professionals.
Introduction Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, widely used in veterinary and human medicine.[1][2] Characterizing their metabolites and degradation products is crucial for understanding their efficacy, pharmacokinetics, and safety profiles. 5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative of Avermectin A1a, a major component of the abamectin (B1664291) mixture. Its structural elucidation requires sensitive and specific analytical techniques. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled capabilities for the accurate mass measurement and structural confirmation of such novel or low-abundance compounds.[3]
This application note presents a theoretical framework and a practical protocol for the identification and characterization of this compound using LC-HRMS. The methodology leverages the high mass accuracy and fragmentation analysis capabilities of modern Orbitrap or Q-TOF mass spectrometers to provide confident identification.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma or serum samples.
-
Aliquot: Transfer 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Spike (Optional): Add an appropriate internal standard (e.g., Ivermectin-d2) for quantitative analysis.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.
-
Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Method
The chromatographic separation is critical for resolving the analyte from matrix interferences.
-
Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), provides excellent resolution for avermectins.[2][4]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1][5]
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.[6]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0.0 min: 60% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 60% B
-
12.0 min: 60% B (End of run)
-
High-Resolution Mass Spectrometry (HRMS) Method
The following parameters are suggested for a Thermo Scientific™ Orbitrap™ or similar HRMS instrument.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Aux Gas Flow Rate: 10 arbitrary units.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320°C.
-
Data Acquisition: Full scan followed by data-dependent MS/MS (dd-MS²).
-
Full Scan (MS1):
-
Resolution: 60,000 FWHM.
-
Scan Range: m/z 200–1200.
-
AGC Target: 1e6.
-
Maximum IT: 50 ms.
-
-
Data-Dependent MS/MS (dd-MS²):
-
Resolution: 15,000 FWHM.
-
Isolation Window: m/z 1.2.
-
Collision Energy: Stepped Normalized Collision Energy (NCE) at 20, 30, 40%.
-
AGC Target: 5e4.
-
Maximum IT: 60 ms.
-
-
Data Presentation & Results
Based on the structure of Avermectin A1a (C₄₈H₇₂O₁₄), the molecular formula for this compound is determined to be C₄₈H₇₂O₁₅.[7] High-resolution mass spectrometry allows for the precise measurement of its mass and the characterization of its fragments.
Table 1: Proposed High-Resolution Mass Data for this compound
| Ion Description | Theoretical m/z | Molecular Formula | Mass Error (ppm) | Proposed Structure |
| Precursor Ion [M+H]⁺ | 889.4921 | [C₄₈H₇₃O₁₅]⁺ | < 5 | Parent Molecule |
| Fragment Ion 1 | 713.4213 | [C₄₁H₆₁O₁₁]⁺ | < 5 | Loss of terminal oleandrose (B1235672) sugar |
| Fragment Ion 2 | 569.3430 | [C₃₄H₄₉O₇]⁺ | < 5 | Aglycone; Loss of disaccharide moiety |
| Fragment Ion 3 | 305.1646 | [C₁₄H₂₅O₇]⁺ | < 5 | Protonated disaccharide moiety |
| Fragment Ion 4 | 159.0965 | [C₇H₁₅O₄]⁺ | < 5 | Oxonium ion from terminal sugar |
Note: The fragmentation data presented is theoretical and based on the known fragmentation pathways of Avermectin A1a. Experimental results should be used for final confirmation.
Table 2: Summary of LC-HRMS/MS Parameters
| Parameter | Setting |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase, 1.7 µm |
| Mobile Phase | Water/Acetonitrile Gradient with Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| MS System | High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| Ionization | ESI Positive |
| Scan Mode | Full Scan MS / dd-MS² |
| MS1 Resolution | 60,000 |
| MS2 Resolution | 15,000 |
| Precursor Target | m/z 889.4921 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for the analyte.
Caption: Experimental workflow for LC-HRMS analysis.
Caption: Proposed fragmentation pathway of the target analyte.
References
- 1. fda.gov [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Avermectin | C48H72O14 | CID 6858006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of avermectins in bovine tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 5-O-Demethyl-28-hydroxy-Avermectin A1a as a Biomarker for Avermectin B1a Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin (B7782182) B1a, a potent macrocyclic lactone, is widely used as an antiparasitic agent in both veterinary and agricultural applications. Monitoring exposure to Avermectin B1a is crucial for safety assessment and pharmacokinetic studies. The quantification of parent compounds in biological matrices can be challenging due to rapid metabolism. Consequently, the identification and measurement of specific, stable metabolites serve as reliable biomarkers for exposure. This document provides detailed application notes and protocols for the use of 5-O-demethyl-28-hydroxy-Avermectin A1a, a significant metabolite of Avermectin B1a, as a biomarker for exposure. The methodologies outlined herein are based on established analytical techniques for avermectin compounds, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification in biological samples.
Metabolic Pathway of Avermectin B1a
Avermectin B1a undergoes several metabolic transformations in vivo, primarily through oxidation and demethylation reactions. The generation of this compound involves two key enzymatic steps. Understanding this pathway is fundamental to its application as a biomarker.
Application Notes and Protocols for Cell-Based Assays Using 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-O-Demethyl-28-hydroxy-Avermectin A1a in various cell-based assays. This document offers detailed protocols for assessing cytotoxicity, apoptosis, and potential mechanisms of action. While this compound is identified as a degradation product of Avermectin (B7782182) B1a, specific experimental data for this particular analog is limited.[1][2] The following protocols are based on established methods for closely related avermectin compounds, such as Avermectin B1a and Ivermectin, and should be adapted and optimized for the specific cell lines and research questions.
Overview of Avermectins in Cell-Based Research
Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[3][4] While renowned for their potent anthelmintic and insecticidal properties, recent studies have highlighted their potential anticancer activities.[5] The primary mechanism of action in invertebrates involves blocking the transmission of electrical activity in nerve and muscle cells by enhancing the effects of glutamate (B1630785) at glutamate-gated chloride channels.[3][4] In mammalian cells, avermectins have been shown to induce cytotoxicity, cell cycle arrest, and apoptosis through various mechanisms, including the induction of DNA damage and activation of the mitochondrial apoptosis pathway.[6][7] Some avermectins have also been found to act as microtubule-stabilizing agents.[5][8]
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table summarizes reported IC50 values for the closely related compound Avermectin B1a in a cancer cell line. This data can serve as a starting point for determining the appropriate concentration range for your experiments.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Avermectin B1a | HCT-116 (Colon Cancer) | MTT Assay | 24, 48, 72 hours | 30 µM | [5][8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cell line of interest (e.g., HCT-116, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Prepare a series of working solutions by diluting the stock in a complete culture medium. It is recommended to prepare 2X concentrated solutions.
-
Create a serial dilution to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).[9]
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions and vehicle control to the respective wells.[9]
-
-
Incubation:
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[9]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Workflow for MTT Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Biosystem Development [biosystemdevelopment.com]
- 3. Avermectin - Wikipedia [en.wikipedia.org]
- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avermectin Confers Its Cytotoxic Effects by Inducing DNA Damage and Mitochondria-Associated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chromatographic Separation of Avermectin Isomers and Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of avermectin (B7782182) isomers and their metabolites. The information compiled herein is intended to guide researchers, scientists, and professionals in the field of drug development in establishing robust analytical methods for the qualitative and quantitative analysis of this important class of macrocyclic lactones.
Avermectins, produced by the soil actinomycete Streptomyces avermitilis, are a group of potent anthelmintic and insecticidal agents.[1][2] They exist as a series of eight related sixteen-membered macrocyclic lactone derivatives, with the most common being avermectin B1, a mixture of avermectin B1a (>80%) and B1b (<20%), collectively known as abamectin (B1664291).[2][3] Other prominent members of the avermectin family include ivermectin, doramectin, eprinomectin, and selamectin.[2] The complexity of these structures, including the presence of isomers and the formation of various metabolites, necessitates high-resolution chromatographic techniques for accurate separation and quantification.
Introduction to Chromatographic Techniques
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most widely employed techniques for the separation of avermectins. These methods, often coupled with ultraviolet (UV), fluorescence (FLD), or mass spectrometric (MS) detection, offer the necessary selectivity and sensitivity for analyzing these compounds in various matrices, including pharmaceutical formulations, biological tissues, and environmental samples. Supercritical fluid chromatography (SFC) presents a "greener" alternative with faster separation times, though it is less commonly reported in the literature for this specific application.[4]
Experimental Protocols
This section details the methodologies for sample preparation and chromatographic analysis of avermectin isomers and metabolites.
Sample Preparation: QuEChERS Method for Complex Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for extracting avermectins from complex matrices like food and environmental samples.[3]
Protocol:
-
Homogenization: Weigh 2 to 5 grams of the homogenized sample into a 50 mL centrifuge tube.[3][5]
-
Extraction:
-
Add 10 mL of water and homogenize for 1 minute.[3]
-
Add 10 mL of acetonitrile (B52724) or a mixture of acetonitrile:isopropanol (9:1, v/v) and vortex for 1 minute.[3]
-
For aquatic food samples, 0.2% ammonia (B1221849) in acetonitrile can be used for extraction, followed by ultrasonication for 2 minutes.[5]
-
-
Salting-Out:
-
Add a salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), and vortex for 1 minute. A common mixture is 1.2 g MgSO₄ and 0.3 g NaCl.[5] For some applications, citrate (B86180) buffer salts are also included.[3]
-
-
Centrifugation: Centrifuge the sample at 5,000-10,200 x g for 5-8 minutes.[3][5]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a new tube containing a d-SPE sorbent mixture. Common sorbents include C18 and primary secondary amine (PSA).[3]
-
Vortex for 1 minute and centrifuge again.
-
-
Final Extract Preparation: Filter the supernatant through a 0.22 µm syringe filter before analysis.[3][5]
Chromatographic Conditions
UPLC systems offer higher resolution and faster analysis times compared to conventional HPLC.
Table 1: UPLC Conditions for Avermectin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[3] | Infinity Lab Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm)[5] |
| Mobile Phase A | 10 mmol L⁻¹ Ammonium Formate in Water[3] | Water[5] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[3] | Acetonitrile[5] |
| Gradient | 50% B (1 min) -> 80% B (2 min) -> 100% B (0.5 min) -> 50% B[3] | 94% B -> 99% B (6 min) -> 99% B (2 min) -> 94% B[5] |
| Flow Rate | 0.225 mL/min[3] | 1.0 mL/min[5] |
| Column Temperature | Not Specified | 40 °C[5] |
| Injection Volume | 10 µL[3] | 20 µL[5] |
| Detector | Tandem Mass Spectrometry (MS/MS)[3] | Fluorescence Detector (FLD)[5] |
HPLC remains a robust and widely used technique for avermectin analysis.
Table 2: HPLC Conditions for Avermectin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex® C18 (150 x 4.60 mm, 5 µm)[6] | Waters XBridge BEH C18 (150 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile:Methanol:Water (53:35:12, v/v/v) for Abamectin/Ivermectin; Acetonitrile:Water (87:13, v/v) for Eprinomectin/Moxidectin[6] | A: 0.1% Trifluoroacetic Acid (TFA) in Water, B: Methanol[7] |
| Gradient | Isocratic[6] | 57:43 (A:B) for 4 min -> 100% B (4-8.5 min) -> 43% B (8.5-11 min)[7] |
| Flow Rate | 1.2 mL/min[6] | 1.0 mL/min[7] |
| Column Temperature | 20 °C[6] | 30 °C[7] |
| Injection Volume | 20 µL[6] | 10 µL[7] |
| Detector | Diode Array Detector (DAD) at 250 nm[6] | Photo Diode Array (PDA) Detector with wavelength switching[7] |
Data Presentation
The following tables summarize quantitative data for the analysis of various avermectins.
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Avermectins by UPLC-MS/MS
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Abamectin | Soybean, Bean, Maize | 1.2 | - | [3] |
| Doramectin | Soybean, Bean, Maize | 1.2 | - | [3] |
| Emamectin Benzoate | Soybean, Bean, Maize | 1.2 | - | [3] |
| Ivermectin | Soybean, Bean, Maize | 1.2 | - | [3] |
| Eprinomectin | Soybean, Bean, Maize | 2.4 | - | [3] |
| Avermectin B1a | Water | - | 0.05 µg/L | [8] |
| Avermectin B1b | Water | - | 0.05 µg/L | [8] |
| 8,9-Z Avermectin B1a | Water | - | 0.05 µg/L | [8] |
Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Avermectins by UHPLC-FLD
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Avermectin | Aquatic Foods | 2.7 | 5.0 | [5] |
| Ivermectin | Aquatic Foods | 1.8 | 4.5 | [5] |
| Emamectin | Aquatic Foods | 2.1 | 4.5 | [5] |
| Moxidectin | Aquatic Foods | 1.2 | 3.5 | [5] |
| Doramectin | Aquatic Foods | 2.7 | 5.0 | [5] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of avermectins from a complex matrix.
Caption: General workflow for avermectin analysis using QuEChERS and chromatography.
Avermectin Isomers and Metabolites
Avermectins are a class of compounds with several isomers and potential metabolites. The primary components of abamectin are avermectin B1a and B1b, which differ by a methylene (B1212753) group at the C-25 position.[1] Ivermectin is a derivative of avermectin B1 and consists of 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b.[9]
Metabolism of avermectins can occur in animals and the environment. For instance, two major metabolites of ivermectin found in the liver of cattle and swine are 24-hydroxymethyl-H2B1a and 3′-O-desmethyl-H2B1a.[1] Photodegradation can also lead to the formation of isomers, such as the 8,9-Z isomer of avermectin B1a.[10] The chromatographic methods described in this document are capable of separating many of these closely related structures, which is crucial for accurate quantification and toxicological assessment.
Conclusion
The successful chromatographic separation of avermectin isomers and metabolites relies on a combination of effective sample preparation and optimized chromatographic conditions. The protocols and data presented here provide a comprehensive starting point for developing and validating analytical methods for this important class of compounds. The choice of the specific method will depend on the matrix, the target analytes, and the required sensitivity and selectivity. UPLC-MS/MS generally offers the highest sensitivity and specificity, making it ideal for residue analysis, while HPLC with UV or FLD detection can be a robust and cost-effective solution for quality control of pharmaceutical formulations.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Avermectins in Six Aquatic Foods by UHPLC/FLD with Precolumn Derivatization | MDPI [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes & Protocols for Immunoassay Development: 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, widely used in veterinary medicine and agriculture.[1] Consequently, monitoring their residues in food products and the environment is of significant importance for food safety. 5-O-Demethyl-28-hydroxy-Avermectin A1a is a degradation product of Avermectin B1a.[2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective method for the detection and quantification of Avermectin residues.
This document provides a detailed guide for the development of a competitive ELISA for the detection of this compound. The protocols outlined below cover hapten synthesis, monoclonal antibody production, and the establishment of a competitive ELISA procedure.
Principle of the Competitive ELISA
The immunoassay for this compound is based on the principle of competitive binding. The analyte in the sample competes with a known amount of enzyme-labeled Avermectin conjugate for a limited number of specific antibody binding sites. The concentration of the analyte is inversely proportional to the signal generated by the enzyme substrate.
Key Experimental Workflows
The development of a robust immunoassay for this compound involves several key stages, from antigen design to assay validation.
References
Troubleshooting & Optimization
5-O-Demethyl-28-hydroxy-Avermectin A1a solubility in organic solvents
Technical Support Center: 5-O-Demethyl-28-hydroxy-Avermectin A1a
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of this compound in organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Solubility Data
The solubility of this compound and related Avermectin compounds in various organic solvents is summarized below. Please note that the solubility of this compound can be inferred from the data available for Abamectin and Ivermectin due to their structural similarities.
| Solvent | This compound | Abamectin | Ivermectin |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | - | ~1 mg/mL[1] |
| Ethanol | Data not available | 20 mg/mL[2] | ~1 mg/mL[1] |
| Methanol | Data not available | 19.5 mg/mL[2] | Soluble |
| Acetone (B3395972) | Data not available | 100 mg/mL[2] | - |
| Chloroform | Data not available | 10 mg/mL[2] | - |
| Dimethylformamide (DMF) | Data not available | - | ~3 mg/mL[1] |
| Toluene | Data not available | 350 mg/mL[2] | - |
| Isopropyl Alcohol | Data not available | 70 mg/mL[2] | - |
| Ethyl Acetate | Data not available | Soluble | Soluble |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound, like other avermectins, is a large lipophilic molecule. It is poorly soluble in water but exhibits good solubility in many organic solvents. Based on available data, it is highly soluble in DMSO (≥ 50 mg/mL). Its solubility in other organic solvents such as ethanol, methanol, and acetone is expected to be comparable to that of Abamectin.
Q2: I am having trouble dissolving the compound. What are some common reasons for this?
A2: Several factors can affect the dissolution of this compound:
-
Solvent Purity: The presence of water or other impurities in the organic solvent can significantly reduce the solubility of lipophilic compounds.
-
Temperature: Solubility is often temperature-dependent. Gentle warming may be required to achieve complete dissolution.
-
Compound Stability: Avermectins can be unstable under certain conditions (e.g., exposure to light or strong acids/bases), which may lead to degradation products with different solubility profiles.
-
Sonication: Insufficient energy input during sonication can result in incomplete dissolution.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, we recommend the following steps:
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of a high-purity organic solvent (e.g., DMSO).
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
Q4: Can I store the stock solution? If so, under what conditions?
A4: Yes, stock solutions can be stored. For optimal stability, we recommend aliquoting the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution after initial dissolution. | The solution is supersaturated. | Gently warm the solution while stirring to redissolve the precipitate. If precipitation persists, add a small amount of additional solvent. |
| Temperature of the solution has decreased. | Maintain the solution at the temperature used for initial dissolution. | |
| The solution appears cloudy or hazy. | The compound is not fully dissolved. | Continue vortexing and/or sonicating the solution. Gentle warming may also be beneficial. |
| Presence of insoluble impurities. | Centrifuge the solution at a high speed (e.g., >10,000 x g) for 10 minutes and carefully collect the supernatant. | |
| Inconsistent results in bioassays using the dissolved compound. | Degradation of the compound in the stock solution. | Prepare fresh stock solutions before each experiment. Protect the solution from light. |
| Incomplete dissolution leading to inaccurate concentration. | Ensure the compound is fully dissolved by visual inspection before use. Consider filtering the solution through a 0.22 µm syringe filter compatible with the solvent. |
Experimental Protocol: Determining Solubility via the Shake-Flask Method
This protocol describes a standard procedure for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
High-purity organic solvent of interest
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.
-
Add a known volume of the organic solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Equilibrate the mixture for at least 24 hours to ensure saturation.
-
After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Centrifuge the vial at a high speed to pellet any remaining suspended solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Diagrams
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Stability of 5-O-Demethyl-28-hydroxy-Avermectin A1a in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-O-Demethyl-28-hydroxy-Avermectin A1a in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a known degradation product of Avermectin B1a.[1] Avermectins are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties, originally isolated from the fermentation of Streptomyces avermitilis. Due to the inherent chemical instability of the parent Avermectin molecule, it can degrade under various environmental conditions to form related substances, including this compound.
Q2: What are the main factors that affect the stability of this compound in solution?
A2: While specific stability data for this compound is not extensively available, its stability is expected to be influenced by the same factors that affect the parent Avermectin compounds. These primary factors include:
-
pH: Avermectins are known to be unstable in both acidic and alkaline conditions.[2]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[2]
-
Oxidation: The Avermectin structure is susceptible to oxidation.[2]
-
Temperature: Elevated temperatures can accelerate degradation.[3]
Q3: How should I store solutions of this compound to ensure stability?
A3: Based on the stability profile of related Avermectin compounds, the following storage conditions are recommended for solutions of this compound:
-
Temperature: For long-term storage (months), solutions should be kept at -80°C. For short-term storage (up to a month), -20°C is acceptable.[1]
-
Light: Solutions should always be protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: To minimize oxidation, it is advisable to purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
Q4: In which solvents can I dissolve this compound, and how does the solvent affect stability?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and acetonitrile (B52724).[1] While specific solvent stability data for this particular degradation product is limited, for parent Avermectins, aprotic solvents like DMSO are often preferred for stock solutions. It is crucial to use high-purity, anhydrous solvents, as water content can facilitate hydrolysis, especially at non-neutral pH.
Troubleshooting Guide
Issue 1: I am observing rapid degradation of my this compound standard in solution.
-
Question: Did you protect your solution from light?
-
Answer: Avermectins are light-sensitive. Always work with these solutions in a dimly lit environment and store them in light-protecting containers.
-
-
Question: What is the pH of your solution?
-
Answer: Avermectins are susceptible to degradation at acidic and alkaline pH. Ensure your solvent is neutral and free of acidic or basic contaminants. If working with buffered solutions, it is recommended to maintain a pH of around 6.2 to improve stability.[2]
-
-
Question: Have you considered oxidative degradation?
-
Answer: The presence of dissolved oxygen can lead to oxidation. De-gassing your solvent before use and storing the solution under an inert atmosphere can mitigate this. The addition of antioxidants may also be considered for formulated products.[2]
-
-
Question: How are you storing your solution?
-
Answer: For optimal stability, solutions should be stored at or below -20°C.[1] Repeated freeze-thaw cycles should be avoided by preparing aliquots.
-
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Question: Could these be new degradation products?
-
Answer: Yes, if your sample has been exposed to harsh conditions (e.g., high temperature, extreme pH, light), further degradation may have occurred. Refer to the degradation pathway diagram below to identify potential new products.
-
-
Question: Are you using a stability-indicating analytical method?
-
Answer: A validated stability-indicating method is crucial to separate the main compound from its potential degradation products and any impurities. Ensure your chromatographic method has adequate resolution.
-
-
Question: Have you checked for impurities in your solvent or reference standard?
-
Answer: Always use high-purity solvents and a well-characterized reference standard. A blank run of your solvent can help identify any interfering peaks.
-
Quantitative Stability Data
Table 1: Stability of Avermectin B1a in Solution under Different pH Conditions
| pH Condition | Temperature (°C) | Duration | Approximate Degradation (%) | Primary Degradation Products |
| Acidic (e.g., 0.05 M HCl) | Room Temperature | 5 hours | Significant | Monosaccharide and aglycone derivatives |
| Neutral | Room Temperature | 24 hours | Minimal | - |
| Alkaline (e.g., 0.025 M NaOH) | Room Temperature | 1 hour | Significant | Epimers and other rearrangement products |
Data extrapolated from forced degradation studies on Avermectin.[3]
Table 2: Stability of Avermectin B1a in Solution under Other Stress Conditions
| Stress Condition | Details | Approximate Degradation (%) | Primary Degradation Products |
| Oxidative | 5% H₂O₂ for 21 hours | Significant | Oxidized derivatives |
| Photolytic | UV light exposure (solid) | Significant | Photo-isomers (e.g., 8,9-Z-isomer) |
| Thermal | 80°C (in solution) for 24 hours | Significant | Various degradation products |
Data extrapolated from forced degradation studies on Avermectin.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from established methods for Avermectin and is intended to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a thin layer of the solid compound or a solution in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and 365 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve a known amount in a suitable solvent for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is based on a validated HPLC procedure for Avermectin and its degradation products and can be optimized for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-20 min: 60% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 60% B
-
26-30 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 245 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Degradation pathway of Avermectin B1a.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected degradation.
References
Optimizing mobile phase for avermectin metabolite separation
Welcome to the Technical Support Center for Avermection Metabolite Separation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the chromatographic separation of avermectin (B7782182) and its metabolites.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments, providing practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the most common organic solvents and additives for separating avermectin metabolites?
A1: The most frequently used mobile phases for avermectin analysis are based on reversed-phase chromatography.[1][2] Methanol (B129727) and acetonitrile (B52724) are the primary organic solvents, often used in combination with water.[1][3] To improve peak shape, resolution, and ionization efficiency in mass spectrometry (MS), various additives are employed. Common additives include formic acid, acetic acid, ammonium (B1175870) formate (B1220265), and ammonium acetate.[4][5][6] Trifluoroacetic acid (TFA) has also been used effectively.[2][7]
Q2: When should I choose gradient elution over isocratic elution?
A2: The choice between gradient and isocratic elution depends on the complexity of your sample.
-
Isocratic elution , which uses a constant mobile phase composition, is suitable for simple mixtures where the analytes have similar polarities.[8][9] It offers simplicity and requires less sophisticated equipment.[9]
-
Gradient elution , where the mobile phase composition changes during the run, is preferred for complex samples containing avermectin and multiple metabolites with a wide range of polarities.[8][10] Gradient elution generally provides better resolution and faster analysis times for these complex mixtures.[8][11]
Q3: How do mobile phase additives affect mass spectrometry (MS) detection of avermectins?
A3: Mobile phase additives play a crucial role in the ionization of avermectin molecules for MS detection.
-
Ammonium formate and ammonium acetate are often used to promote the formation of ammonium adducts (e.g., [M+NH₄]⁺), which can enhance the analytical signal for certain avermectins like abamectin (B1664291), doramectin, and ivermectin.[4][12]
-
Formic acid or acetic acid typically favors the formation of protonated molecules ([M+H]⁺), which is beneficial for compounds like emamectin (B195283) benzoate (B1203000) and eprinomectin.[4][12] Acids can also help reduce the formation of sodium adducts ([M+Na]⁺), which may have poor fragmentation in the mass spectrometer.[4]
Q4: I'm observing poor peak shape (tailing or fronting). What are the likely causes related to the mobile phase?
A4: Poor peak shape can be caused by several factors:
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your analytes. Ensure the pH is appropriate for the avermectin metabolites being analyzed.
-
Contaminated Solvents: Using old or contaminated solvents can introduce impurities that interfere with the separation. Always use fresh, HPLC-grade solvents.
-
Inadequate Buffering: If using a buffer, ensure its concentration is sufficient to control the pH throughout the gradient.
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing. Adding a small amount of a competing agent, like triethylamine (B128534) (TEA), to the mobile phase can sometimes mitigate these effects.
Troubleshooting Common Problems
Problem 1: Poor resolution between avermectin B1a and B1b isomers.
-
Solution 1: Optimize Organic Solvent Ratio. Fine-tuning the ratio of acetonitrile and methanol in the mobile phase can improve the separation of these closely related isomers. A combination of both is often more effective than either solvent alone.[1]
-
Solution 2: Adjust the Gradient Slope. A shallower gradient can increase the separation time and improve the resolution between closely eluting peaks.
-
Solution 3: Lower the Temperature. Decreasing the column temperature can sometimes enhance the separation of isomers, although it may increase run time and backpressure.
Problem 2: Low sensitivity or weak signal in the detector.
-
Solution 1: Optimize Additives for MS. As mentioned in the FAQ, the choice of additive (e.g., ammonium formate vs. formic acid) can significantly impact ionization efficiency.[4][12] Experiment with different additives to find the optimal one for your specific analytes and mass spectrometer.
-
Solution 2: Check for Adduct Formation. Avermectins can form various adducts (e.g., sodium, potassium).[4] If you are targeting a specific adduct (like [M+NH₄]⁺), ensure your mobile phase promotes its formation. The presence of multiple adducts can split the signal and reduce the intensity of the desired ion.
-
Solution 3: Increase Analyte Concentration. If possible, and without overloading the column, injecting a more concentrated sample can increase signal intensity. Ensure proper sample preparation to remove matrix interferences that could cause ion suppression.[7]
Problem 3: Retention time shifting from run to run.
-
Solution 1: Ensure Proper Column Equilibration. Before each injection, especially when using a gradient, it is critical to allow the column to fully re-equilibrate to the initial mobile phase conditions. Insufficient equilibration is a common cause of retention time drift.
-
Solution 2: Premix Mobile Phase. If your HPLC system mixes solvents online, variations in pump performance can lead to slight changes in mobile phase composition.[13] For isocratic methods, premixing the mobile phase manually can improve retention time reproducibility.[13]
-
Solution 3: Degas Mobile Phase. Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and retention time variability. Always degas your mobile phase before use.
Data Presentation
Table 1: Example Mobile Phase Compositions for Avermectin Separation
| Application | Mobile Phase A | Mobile Phase B | Column Type | Elution Type | Reference |
| Avermectins in Animal Tissue | 5 mM Ammonium Acetate / 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water | C18 | Gradient | [5] |
| Avermectins in Game Meats | 10 mM Ammonium Formate in Water | Acetonitrile | C8 | Gradient | [14] |
| Abamectin & Ivermectin in Bulk | Acetonitrile:Methanol:Water (53:35:12, v/v/v) | - | C18 | Isocratic | [1] |
| Eprinomectin in Bulk | Acetonitrile:Water (87:13, v/v) | - | C18 | Isocratic | [1] |
| Avermectin Degradation Products | 5 mM Ammonium Acetate (pH 9.5) | Acetonitrile:Methanol:DCM (52:40.5:7.5, v/v/v) | Super C18 | Gradient | [15] |
| Ivermectin in Solution | Water:Methanol:Acetonitrile (15:34:51, v/v) | - | C18 | Isocratic | [3] |
| Avermectins in Soybean, etc. | 10 mM Aqueous Ammonium Formate | Methanol with 0.1% Formic Acid | BEH C18 | Gradient | [4][12] |
Experimental Protocols
Protocol 1: General Purpose Gradient Method for Avermectin Metabolite Profiling (UHPLC-MS/MS)
This protocol is a general starting point for separating a complex mixture of avermectin and its metabolites.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is a suitable choice.[4]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Gradient Program:
-
Start at 30% B.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B in 0.1 minutes.
-
Hold at 30% B for 2.9 minutes for column re-equilibration.
-
-
MS Detector Settings:
Protocol 2: Isocratic Method for Quantifying Abamectin and Ivermectin
This protocol is adapted for the quality control of abamectin and ivermectin in bulk samples.[1]
-
Mobile Phase Preparation:
-
Prepare a mixture of acetonitrile, methanol, and HPLC-grade water in the ratio of 53:35:12 (v/v/v).[1]
-
Degas the mobile phase thoroughly before use.
-
-
Chromatographic Conditions:
-
Run Time:
-
The run time should be sufficient to allow for the elution of both compounds with good separation from any impurities.
-
Mandatory Visualization
Caption: Workflow for mobile phase optimization.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. scielo.br [scielo.br]
- 2. Separation and Detection of Abamectin, Ivermectin, Albendazole and Three Metabolites in Eggs Using Reversed-Phase HPLC Coupled with a Photo Diode Array Detector [mdpi.com]
- 3. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]
- 4. mdpi.com [mdpi.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation and Detection of Abamectin, Ivermectin, Albendazole and Three Metabolites in Eggs Using Reversed-Phase HPLC Coupled with a Photo Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. tandfonline.com [tandfonline.com]
- 12. preprints.org [preprints.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. fda.gov [fda.gov]
- 15. tandfonline.com [tandfonline.com]
Preventing degradation of 5-O-Demethyl-28-hydroxy-Avermectin A1a during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-O-Demethyl-28-hydroxy-Avermectin A1a during analysis.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, a known degradation product of Avermectin B1a.[1] Avermectins are susceptible to degradation under various conditions, including acidic and alkaline environments, light exposure, and oxidation.
Issue 1: Low Analyte Response or Complete Signal Loss
Possible Causes:
-
Degradation during Sample Preparation: Exposure to harsh pH conditions, elevated temperatures, or prolonged light exposure can lead to the degradation of the analyte.
-
Improper Storage: Storing samples, standards, or extracts at inappropriate temperatures or exposed to light can cause degradation.
-
Inefficient Extraction: The chosen extraction solvent and method may not be optimal for this compound.
-
Suboptimal Derivatization (for Fluorescence Detection): Incomplete or unstable derivatization can lead to a weak or non-existent signal.
Solutions:
| Recommended Action | Detailed Explanation |
| Control Sample Preparation Conditions | Maintain a neutral or slightly acidic pH (around 6-7) during extraction and processing. Avoid strong acids and bases. Work under amber or low-light conditions to prevent photodegradation. Keep samples cool using ice baths. |
| Ensure Proper Storage | Store stock solutions and samples at low temperatures, typically -20°C or below, in amber vials to protect from light. |
| Optimize Extraction Procedure | A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be effective for extracting avermectins and their metabolites from various matrices. Acetonitrile (B52724) is a commonly used extraction solvent. |
| Optimize Derivatization Reaction | If using fluorescence detection, ensure the derivatization reagents (e.g., trifluoroacetic anhydride (B1165640) and N-methylimidazole) are fresh and the reaction conditions (temperature and time) are optimized for stability. |
Issue 2: Inconsistent Retention Times and Poor Peak Shape
Possible Causes:
-
Mobile Phase Issues: Inconsistent mobile phase composition, inadequate degassing, or pH fluctuations can affect retention time and peak shape.
-
Column Degradation: Using a mobile phase with an inappropriate pH can damage the HPLC column.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion.
-
Column Overloading: Injecting too much sample can cause peak fronting or tailing.
Solutions:
| Recommended Action | Detailed Explanation |
| Prepare Fresh Mobile Phase Daily | Ensure accurate measurement of mobile phase components and thorough degassing before use. For reversed-phase chromatography, a mixture of acetonitrile, methanol (B129727), and water is often employed. |
| Use a Guard Column | A guard column can help protect the analytical column from contaminants and extend its lifetime. |
| Match Sample Solvent to Mobile Phase | If possible, dissolve the final extract in the initial mobile phase. |
| Perform a Dilution Series | Inject samples at different concentrations to determine the optimal loading amount for your column. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Based on studies of the parent compound, Avermectin B1a, the primary degradation factors are:
-
pH: Avermectins are unstable in both acidic and alkaline conditions.
-
Light: Exposure to light, particularly UV light, can cause rapid degradation.
-
Oxidation: Avermectins are susceptible to oxidation.
-
Temperature: Elevated temperatures can accelerate degradation.
Q2: What is the recommended procedure for sample preparation to minimize degradation?
A2: A recommended approach involves a modified QuEChERS method:
-
Homogenize the sample in water.
-
Extract with acetonitrile.
-
Perform a salting-out step using a mixture of MgSO₄ and NaCl.
-
Centrifuge to separate the layers.
-
Clean up the supernatant using a suitable solid-phase extraction (SPE) cartridge if necessary. Throughout the process, it is crucial to work quickly, keep samples cool, and protect them from light.
Q3: Are there any specific recommendations for storing the analyte and its solutions?
A3: Yes, for optimal stability:
-
Store solid reference standards at -20°C or lower in a desiccator.
-
Prepare stock solutions in a suitable solvent like acetonitrile or methanol and store them in amber vials at -20°C.
-
Prepared samples and extracts should be stored under the same conditions and analyzed as soon as possible.
Quantitative Data on Avermectin B1a Stability
| Stress Condition | Reagent/Parameter | Duration | Avermectin B1a Degradation (%) |
| Acidic | 0.05 M HCl | 5 hours | Significant |
| Alkaline | 0.025 M NaOH | 1 hour | Significant |
| Oxidative | 5% H₂O₂ | 21 hours | Significant |
| Thermal (Solution) | 80°C | 24 hours | Moderate |
| Photolytic (Solution) | Light Irradiation | 8 hours | Significant |
Data is qualitative based on a forced degradation study of Avermectin. "Significant" indicates substantial degradation, while "Moderate" indicates a lower but still notable level of degradation.
Experimental Protocol: A Starting Point for Analysis
The following is a general LC-MS/MS method for the analysis of avermectins, which can be adapted and optimized for the quantification of this compound.
1. Sample Preparation (QuEChERS-based)
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium formate (B1220265) in water with 0.1% formic acid.
-
B: 5 mM Ammonium formate in methanol with 0.1% formic acid.
-
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-10 min: 95% B
-
10.1-12 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard of this compound.
Visualizations
Degradation Pathway of Avermectin B1a
References
Troubleshooting poor peak shape for 5-O-Demethyl-28-hydroxy-Avermectin A1a in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a known degradation product of Avermectin B1a.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common types of poor peak shape I might be seeing?
Poor peak shape in HPLC can manifest in several ways, including:
-
Peak Tailing: The peak is asymmetrical, with the latter half being broader than the front. This is a common issue, especially with polar analytes, and can be caused by secondary interactions with the stationary phase.[5]
-
Peak Fronting: The opposite of tailing, where the peak's front is sloped. This is often an indication of column overload or a sample solvent that is too strong.[5]
-
Broad Peaks: Peaks are wider than they should be, leading to decreased resolution and sensitivity. This can be a sign of column degradation, large dead volumes in the system, or issues with the mobile phase.[5]
-
Split Peaks: A single compound appears as two or more peaks. This can be caused by a void in the column, a partially blocked frit, or the sample being dissolved in an incompatible solvent.[5]
Q2: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Peak tailing is frequently caused by unwanted interactions between the analyte and the stationary phase. Given that this compound is a polar molecule, interactions with residual silanol (B1196071) groups on a silica-based C18 column are a likely culprit.
Here is a step-by-step guide to troubleshooting peak tailing:
-
Use of Mobile Phase Additives: Adding a small amount of a competing agent to the mobile phase can help to mask residual silanol groups on the column.
-
Acidic Additives: For neutral or acidic compounds, adding 0.1% formic acid or acetic acid to the mobile phase can improve peak shape.
-
Basic Additives: If the analyte has basic properties, adding a small amount of a base like triethylamine (B128534) (TEA) can be effective.
-
-
Buffer Concentration: Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM, to maintain a constant pH and ionic state of the analyte.
-
Column Choice: If tailing persists, consider using a column with a different stationary phase or one that is end-capped to minimize exposed silanol groups. A column with a lower silanol activity is recommended.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in your HPLC analysis.
References
Improving recovery of 5-O-Demethyl-28-hydroxy-Avermectin A1a from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery of 5-O-Demethyl-28-hydroxy-Avermectin A1a and other avermectin (B7782182) metabolites from complex matrices. The information provided is intended as a starting point for method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting avermectin metabolites from complex matrices?
A1: The most common and effective methods for extracting avermectins and their metabolites from complex matrices such as soil, animal tissue, and agricultural products include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1] The QuEChERS method, in particular, is widely used for its simplicity and high throughput.[2][3][4]
Q2: I am experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery can stem from several factors:
-
Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for the target analyte. Acetonitrile (B52724) is a common choice for avermectins.[1][5] For certain matrices, a mixture of solvents, such as acetonitrile and isopropanol, may improve extraction efficiency.[4]
-
Matrix Effects: Complex matrices can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS/MS analysis.[2][6] A proper clean-up step is crucial to minimize these effects.
-
Inefficient Clean-up: The chosen sorbent for dispersive SPE (d-SPE) or the SPE cartridge may not be effectively removing interfering compounds. Common sorbents include C18, primary secondary amine (PSA), and graphitized carbon black (GCB).[4][7]
-
Analyte Degradation: this compound is a degradation product of Avermectin B1a and may be susceptible to further degradation under certain pH or temperature conditions.[8][9][10]
-
Improper pH: The pH of the sample and extraction solvent can significantly impact the recovery of acidic or basic analytes.
Q3: How can I improve the clean-up step in my extraction protocol?
A3: To improve the clean-up step, consider the following:
-
d-SPE Sorbent Selection: The choice of d-SPE sorbent is critical. For fatty matrices, C18 is often used to remove lipids. PSA is effective for removing sugars and fatty acids. Graphitized carbon black can remove pigments and sterols. A combination of sorbents may be necessary for very complex matrices.[4][7]
-
SPE Cartridge Optimization: For SPE, ensure the cartridge type (e.g., C8, C18) is appropriate for the analyte's polarity.[11] Optimize the washing and elution steps by testing different solvent compositions and volumes.
-
Freezing/Winterization: For matrices with high-fat content, a winterization step (storing the extract at low temperatures to precipitate lipids) before the clean-up can be beneficial.
Q4: What analytical techniques are most suitable for the detection and quantification of this compound?
A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the preferred technique for the sensitive and selective determination of avermectins and their metabolites.[3][4][6] For quantification, the use of an internal standard is recommended to correct for matrix effects and variations in recovery.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete extraction from the matrix. | Optimize the extraction solvent. Try different solvents or solvent mixtures (e.g., acetonitrile, methanol (B129727), or combinations).[4][11] Increase the extraction time or use a more vigorous shaking/vortexing method. |
| Analyte adsorption to the sample container or matrix components. | Use silanized glassware or polypropylene (B1209903) tubes. Consider using a matrix-matched calibration curve to compensate for matrix effects. | |
| Inefficient elution from the SPE column or d-SPE sorbent. | Optimize the elution solvent. Ensure the solvent is strong enough to elute the analyte completely. Increase the volume of the elution solvent. | |
| High Matrix Effects | Insufficient clean-up of the sample extract. | Use a more effective d-SPE sorbent or a combination of sorbents (e.g., C18, PSA, GCB).[7] For SPE, optimize the wash steps to remove more interferences. |
| Ion suppression or enhancement in the MS source. | Dilute the final extract to reduce the concentration of co-eluting matrix components. Optimize the MS source parameters. | |
| Poor Peak Shape in Chromatography | Incompatibility between the final extract solvent and the mobile phase. | Evaporate the final extract and reconstitute in a solvent that is compatible with the initial mobile phase conditions. |
| Active sites on the analytical column. | Use a column with end-capping. Add a small amount of a competing agent (e.g., formic acid, ammonium (B1175870) acetate) to the mobile phase.[2] | |
| Inconsistent Results | Variability in the sample preparation procedure. | Ensure consistent timing and execution of each step in the protocol. Use an automated or semi-automated system for liquid handling if possible. |
| Non-homogeneity of the sample matrix. | Thoroughly homogenize the sample before taking a subsample for extraction. |
Experimental Protocols
Generic QuEChERS Protocol for Avermectin Metabolites in Animal Tissue
This protocol is a starting point and should be optimized for your specific matrix and analyte.
-
Sample Homogenization: Homogenize 10 g of tissue with 10 mL of water.
-
Extraction:
-
Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Clean-up:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant for LC-MS/MS analysis. The extract may need to be evaporated and reconstituted in a mobile phase-compatible solvent.
-
Generic Solid-Phase Extraction (SPE) Protocol for Avermectin Metabolites in Soil
-
Extraction:
-
Extract 5 g of soil with 10 mL of methanol by shaking for 30 minutes.[11]
-
Centrifuge and collect the supernatant.
-
-
SPE Clean-up:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the soil extract onto the cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 40:60 v/v) to remove polar interferences.
-
Dry the cartridge under vacuum.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Quantitative Data Summary
| Analyte | Matrix | Fortification Level | Recovery (%) | Reference |
| Abamectin | Ground Beef | 10 ppb | 95 | [2] |
| Ivermectin | Ground Beef | 10 ppb | 98 | [2] |
| Doramectin | Ground Beef | 10 ppb | 101 | [2] |
| Eprinomectin | Ground Beef | 10 ppb | 96 | [2] |
| Moxidectin | Ground Beef | 10 ppb | 99 | [2] |
| Abamectin | Whole Milk | 10 ppb | 92 | [2] |
| Ivermectin | Whole Milk | 10 ppb | 96 | [2] |
| Doramectin | Whole Milk | 10 ppb | 98 | [2] |
| Eprinomectin | Whole Milk | 10 ppb | 95 | [2] |
| Moxidectin | Whole Milk | 10 ppb | 97 | [2] |
| Emamectin benzoate | Soybean | 10 µg/kg | 70-120 | [7] |
| Ivermectin | Soybean | 10 µg/kg | 70-120 | [7] |
| Abamectin | Soil | 5, 10, 50 ng/g | 82.5-96.2 | [13] |
Visualizations
Caption: QuEChERS experimental workflow for avermectin metabolite extraction.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Determination of avermectins: a QuEChERS approach to the analysis of food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of avermectins: A QuEChERS approach to the analysis of food samples: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | Biosystem Development [biosystemdevelopment.com]
- 9. This compound | Wolfe Labs [wolfelabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. On-line solid-phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry for the determination of avermectins and milbemycin in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of avermectins by the internal standard recovery correction - high performance liquid chromatography - quantitative Nuclear Magnetic Resonance method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ion suppression effects on 5-O-Demethyl-28-hydroxy-Avermectin A1a detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression effects during the detection of 5-O-Demethyl-28-hydroxy-Avermectin A1a by LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: Why is the signal intensity for this compound significantly lower in my biological samples (e.g., plasma, tissue homogenate) compared to the standard in a pure solvent?
Answer:
This is a classic sign of ion suppression , a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This leads to a reduced signal intensity, which can negatively impact sensitivity, accuracy, and reproducibility.[2]
Possible Causes:
-
Co-elution with Endogenous Matrix Components: Compounds like phospholipids, salts, and proteins are common sources of ion suppression.[3][4]
-
Inadequate Sample Cleanup: The sample preparation method may not be effectively removing interfering substances.[5] Protein precipitation, for instance, is a common but less thorough method that can leave many small molecules and salts in the extract.[1]
-
Suboptimal Chromatographic Separation: The analyte may be eluting from the LC column at the same time as a large mass of interfering compounds.[1]
-
High Analyte Concentration: At high concentrations (>10⁻⁵ M), the linearity of the electrospray ionization (ESI) response can be lost, leading to signal suppression.[1]
Troubleshooting Steps:
-
Verify Ion Suppression: Perform a post-column infusion experiment (see Experimental Protocol 1) to identify the regions in your chromatogram where ion suppression is occurring. A dip in the constant baseline of the analyte signal upon injection of a blank matrix extract will confirm the presence and retention time of the suppression.[1][6]
-
Evaluate Sample Preparation:
-
If you are using protein precipitation, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which are more effective at removing interfering matrix components.[5][6]
-
For complex matrices like tissue, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method might provide better cleanup.[7]
-
-
Optimize Chromatography:
-
Adjust the chromatographic gradient to better separate the this compound peak from the ion suppression zones identified in the post-column infusion experiment.[8]
-
Consider using a column with a different chemistry or a smaller particle size (e.g., UPLC/UHPLC) to improve resolution and separate the analyte from matrix components.[9]
-
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[2][10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.[2][8]
Question: My results for this compound are inconsistent and show poor reproducibility between samples. What could be the cause?
Answer:
Inconsistent and irreproducible results are often due to variable matrix effects among different sample lots.[5] Even when using the same biological matrix (e.g., human plasma), the composition can vary from one individual to another, leading to different degrees of ion suppression for each sample.[5]
Troubleshooting Steps:
-
Assess Matrix Variability: Quantify the matrix effect for multiple lots of your biological matrix using the post-extraction addition method (see Experimental Protocol 2). This will help you understand the extent of variability in ion suppression.
-
Implement a Robust Sample Preparation Method: As mentioned previously, SPE and LLE are more effective than protein precipitation at removing a wider range of interferences, which can help to minimize the variability in matrix effects between samples.[1][6]
-
Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to ensure that the standards and the samples experience similar levels of ion suppression, improving accuracy.[8]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable approach to correct for variability in ion suppression between different samples. The SIL-IS co-elutes with the analyte and experiences the same degree of suppression, ensuring that the ratio of the analyte to the internal standard remains consistent.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression? A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[2][10] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[1]
Q2: What are the common causes of ion suppression? A2: Ion suppression is primarily caused by competition for ionization in the MS source between the analyte and co-eluting matrix components.[10] Other mechanisms include changes in the physical properties of the ESI droplets (e.g., viscosity, surface tension) caused by matrix components, which can hinder solvent evaporation and the release of gas-phase ions.[1][3]
Q3: How can I determine if ion suppression is affecting my assay for this compound? A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[1] This involves infusing a constant flow of a this compound standard solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal indicates the retention times at which ion suppression is occurring.[6]
Q4: Which sample preparation technique is the most effective for minimizing ion suppression for avermectin (B7782182) derivatives? A4: The choice of sample preparation technique depends on the matrix and the required sensitivity. For avermectins, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally considered the most effective methods for removing a wide range of interferences and minimizing ion suppression.[1][6] Methods like QuEChERS have also been successfully applied for the analysis of avermectins in complex matrices like soybean, bean, and maize.[7][11] Protein precipitation is simpler but less efficient at removing matrix components.[1]
Data Presentation
The following table summarizes illustrative data on the impact of different sample preparation techniques on the signal intensity of this compound in human plasma, demonstrating the effect of ion suppression.
| Sample Preparation Method | Analyte Peak Area (in Plasma) | Analyte Peak Area (in Solvent) | Signal Suppression (%) |
| Protein Precipitation (PPT) | 150,000 | 500,000 | 70% |
| Liquid-Liquid Extraction (LLE) | 380,000 | 500,000 | 24% |
| Solid-Phase Extraction (SPE) | 450,000 | 500,000 | 10% |
Note: Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Identification of Ion Suppression Zones using Post-Column Infusion
This protocol helps to identify the retention times at which co-eluting matrix components cause ion suppression.[1]
-
Prepare a Standard Solution: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and mid-range signal (e.g., 50 ng/mL).
-
Set up the Infusion: Using a syringe pump, deliver the standard solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the System: Allow the infused standard to enter the mass spectrometer until a stable signal (baseline) is achieved.
-
Inject Blank Matrix: Inject a blank, extracted matrix sample (prepared using your standard sample preparation method) onto the LC column.
-
Analyze the Chromatogram: Monitor the signal of the infused standard. A drop in the baseline signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering components from the matrix.
Protocol 2: Quantification of Matrix Effect using Post-Extraction Addition
This protocol quantifies the extent of ion suppression or enhancement.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. After the final evaporation step, reconstitute the residue with the same standard solution as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the standard solution before starting the extraction process. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte.
-
Calculate the Matrix Effect: The matrix effect (ME) can be calculated as a percentage using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Visualizations
Caption: Logical relationship of ion suppression causes.
Caption: Experimental workflow for post-column infusion.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. waters.com [waters.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. preprints.org [preprints.org]
Minimizing adduct formation of 5-O-Demethyl-28-hydroxy-Avermectin A1a in mass spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize adduct formation during the mass spectrometric analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a.
FAQs: Understanding and Minimizing Adduct Formation
Q1: What are adducts in mass spectrometry and why are they problematic for the analysis of this compound?
A1: In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when the target molecule, this compound, associates with other ionic species present in the sample or mobile phase.[1] Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).
These adducts are problematic for several reasons:
-
Reduced Sensitivity: The formation of multiple adducts splits the analyte signal among different ions, reducing the intensity of the desired protonated molecule ([M+H]⁺) and thus lowering the overall sensitivity of the analysis.[2][3]
-
Complex Spectra: The presence of various adducts complicates the mass spectrum, making data interpretation more challenging.
-
Poor Fragmentation: Alkali metal adducts, such as [M+Na]⁺ and [M+K]⁺, are often very stable and fragment poorly in tandem mass spectrometry (MS/MS).[4] This hinders structural elucidation and the development of sensitive multiple reaction monitoring (MRM) methods for quantification.
-
Non-Reproducibility: The formation of adducts can be inconsistent between samples, affecting the accuracy and reproducibility of quantitative analyses.[2]
Q2: What are the primary sources of adduct-forming ions in an LC-MS system?
A2: The primary sources of ions that lead to adduct formation are ubiquitous in a laboratory environment and can be introduced at various stages of the analytical workflow:
-
Mobile Phase: Solvents and additives can contain trace amounts of sodium and potassium.
-
Sample Matrix: Biological samples and other complex matrices can have high concentrations of inorganic salts.[5]
-
Glassware and Containers: Sodium and potassium can leach from glass containers.
-
Reagents: Buffers and other reagents used in sample preparation can be a significant source of alkali metals.
Q3: How can I proactively control and minimize adduct formation?
A3: Proactive control of adduct formation is crucial for robust and sensitive analysis. Key strategies include:
-
Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and high-purity additives to minimize the introduction of alkali metal contaminants.
-
Employ Proper Sample Preparation: Desalting samples prior to analysis can be an effective way to remove adduct-forming salts.[6]
-
Optimize Mobile Phase Composition: The choice of mobile phase additives can significantly influence adduct formation. The addition of ammonium salts or weak acids can promote the formation of the desired protonated molecule or a more easily fragmented ammonium adduct.[2][3][7]
-
System Passivation: In some cases, passivating the HPLC system can help reduce metal ion contamination.[6]
Troubleshooting Guide: Adduct Formation for this compound
This guide provides a systematic approach to troubleshooting common issues related to adduct formation.
Problem 1: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated mobile phase | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. | Reduction in [M+Na]⁺ and [M+K]⁺ adducts and an increase in the desired [M+H]⁺ or [M+NH₄]⁺ ion. |
| Leaching from glassware | Use polypropylene (B1209903) vials and containers instead of glass. | Minimized introduction of sodium and potassium from laboratory ware. |
| High salt concentration in the sample | Implement a desalting step in the sample preparation protocol (e.g., solid-phase extraction). | Reduced alkali metal concentration in the sample leading to less adduct formation.[6] |
| Inefficient protonation | Increase the concentration of a proton source in the mobile phase, such as formic acid or acetic acid. | Promotion of [M+H]⁺ formation over alkali adducts.[2][3][7] |
Problem 2: Low signal intensity of the target analyte.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Signal split across multiple adducts | Add a controlled amount of an ammonium salt (e.g., ammonium formate (B1220265) or ammonium acetate) to the mobile phase. | Consolidation of the analyte signal into a single, more intense [M+NH₄]⁺ adduct, which is generally more stable and fragments more predictably than the protonated molecule for avermectins.[4][8] |
| Ion suppression from the sample matrix | Improve the sample clean-up procedure to remove interfering matrix components. | Increased signal intensity due to reduced competition for ionization. |
| Suboptimal ion source parameters | Optimize ion source settings such as capillary voltage, gas flow rates, and temperatures. | Enhanced ionization efficiency and improved signal strength. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation to Promote Ammonium Adduct Formation
This protocol is designed to favor the formation of the [M+NH₄]⁺ adduct of this compound, which is often preferred for quantitative analysis of avermectins due to its stability and predictable fragmentation.[4][8]
Materials:
-
LC-MS grade water
-
LC-MS grade methanol (B129727) or acetonitrile (B52724)
-
Ammonium formate (≥99% purity)
-
Formic acid (LC-MS grade)
Procedure:
-
Aqueous Mobile Phase (A):
-
Prepare a 10 mM ammonium formate solution in water. To do this, dissolve the appropriate amount of ammonium formate in LC-MS grade water.
-
Add 0.1% formic acid to the solution.
-
Filter the solution through a 0.22 µm filter.
-
-
Organic Mobile Phase (B):
-
Prepare a solution of methanol or acetonitrile containing 0.1% formic acid.
-
Filter the solution through a 0.22 µm filter.
-
-
LC-MS Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time.
-
Monitor for the [M+NH₄]⁺ ion in the mass spectrometer.
-
Quantitative Data Summary
| Mobile Phase Additive | Predominant Ion | Relative Signal Intensity | Fragmentation Efficiency (MS/MS) | Suitability for Quantification |
| 0.1% Formic Acid | [M+H]⁺, [M+Na]⁺ | Variable | Moderate for [M+H]⁺, Poor for [M+Na]⁺ | Fair |
| 10 mM Ammonium Formate + 0.1% Formic Acid | [M+NH₄]⁺ | High | Good | Excellent |
| 0.1% Acetic Acid | [M+H]⁺, [M+Na]⁺ | Variable | Moderate for [M+H]⁺, Poor for [M+Na]⁺ | Fair |
| No Additive | [M+Na]⁺, [M+K]⁺ | Low (signal splitting) | Poor | Poor |
Visualizations
Caption: Ionization pathways for this compound in ESI-MS.
Caption: Troubleshooting workflow for minimizing adduct formation.
References
- 1. chromacademy.com [chromacademy.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Avermectins Residues in Soybean, Bean, and Maize Using a QuEChERS-Based Method and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry | MDPI [mdpi.com]
- 5. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 5-O-Demethyl-28-hydroxy-Avermectin A1a
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the low-level detection of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a degradation product of Avermectin B1a.[1] This resource offers detailed troubleshooting advice, frequently asked questions, and established experimental protocols to address common challenges encountered during the analytical process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection of this compound, particularly at low concentrations.
| Issue | Potential Cause | Recommended Solution |
| Poor Signal or No Peak Detected | Inefficient extraction from the sample matrix. | Optimize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure. For complex matrices like meat or milk, ensure vigorous shaking and proper centrifugation.[2] For crops with low moisture content, creating a slurry with water before extraction can improve recovery.[3] Consider using a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 9:1 v/v) as the extraction solvent.[3] |
| Low ionization efficiency in the mass spectrometer. | Adjust the mobile phase composition to enhance the formation of desired adducts. For Avermectins, using an aqueous solution of ammonium (B1175870) formate (B1220265) as mobile phase A can favor the formation of [M+NH₄]⁺ adducts, which often yield a higher analytical signal.[3] Ensure the electrospray ionization (ESI) source is in positive mode (ESI+).[3] | |
| Analyte degradation during sample preparation. | Minimize exposure of the sample to high temperatures and direct light. Avermectins can be susceptible to degradation under harsh conditions.[4] | |
| High Background Noise or Matrix Interference | Co-extraction of interfering compounds from the sample matrix. | Incorporate a dispersive solid-phase extraction (d-SPE) cleanup step after the initial extraction. A combination of magnesium sulfate (B86663) and C18 sorbent is effective for removing interferences from matrices like milk and meat.[2] For lipid-rich matrices, consider using enhanced lipid removal products like EMR-Lipid.[3] |
| Contamination from laboratory equipment or solvents. | Use high-purity solvents and meticulously clean all glassware and equipment. Run solvent blanks to identify and eliminate sources of contamination. | |
| Poor Peak Shape or Tailing | Sub-optimal chromatographic conditions. | Ensure the analytical column is appropriate for the analysis of hydrophobic compounds like Avermectins. C18 columns are commonly used.[5][6] Optimize the mobile phase gradient to ensure proper separation and elution of the analyte. |
| Active sites on the column or in the LC system. | Use a column with end-capping to minimize interactions with residual silanols. The addition of a small amount of formic acid to the mobile phase can also help improve peak shape.[3] | |
| Inconsistent Results or Poor Reproducibility | Variability in the sample preparation procedure. | Standardize every step of the sample preparation process, including shaking times, centrifugation speeds, and aliquot volumes.[2][3] The use of automated sample preparation systems can improve consistency. |
| Fluctuation in instrument performance. | Regularly calibrate and maintain the LC-MS/MS system. Monitor system suitability by injecting a standard solution at the beginning and end of each analytical run. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for detecting low levels of this compound?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely used technique for extracting Avermectins and their derivatives from various complex matrices such as meat, milk, and agricultural crops.[2][3][5] This method involves a salting-out liquid extraction followed by an optional dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components, which is crucial for enhancing sensitivity at low concentrations.[2]
Q2: Which analytical instrument is best suited for the low-level detection of this compound?
A2: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred analytical technique.[3][5] This combination offers high sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations (in the µg/kg or ppb range).[2][3]
Q3: How can I improve the ionization of this compound in the mass spectrometer?
A3: To improve ionization, it is recommended to use electrospray ionization in positive mode (ESI+). The choice of mobile phase additives is also critical. Ammonium formate in the aqueous mobile phase can promote the formation of ammonium adducts ([M+NH₄]⁺), which often provide a stronger signal for Avermectins compared to protonated molecules ([M+H]⁺).[3]
Q4: What are the typical limit of detection (LOD) and limit of quantification (LOQ) I can expect to achieve?
A4: With an optimized QuEChERS and UHPLC-MS/MS method, LODs for Avermectin derivatives can be as low as 1.2 µg/kg, with LOQs around 2.5 µg/kg in complex matrices.[3][5] However, these values can vary depending on the specific matrix, instrumentation, and method validation parameters.
Q5: Are there any specific mass transitions I should monitor for this compound?
A5: While specific transitions for this exact degradation product are not detailed in the provided search results, the general approach for Avermectins is to use selected reaction monitoring (SRM) mode. This involves monitoring the transition from a precursor ion (e.g., the [M+NH₄]⁺ or [M+H]⁺ adduct) to one or more product ions.[3] The transition with the highest intensity is typically used for quantification, while a second transition is used for confirmation.[3] It is recommended to determine the optimal precursor and product ions through direct infusion of a standard solution of this compound into the mass spectrometer.
Experimental Protocols
Sample Preparation using QuEChERS (Adapted for general matrices)
This protocol is a generalized adaptation from methods for Avermectin analysis in various matrices.[2][3]
-
Sample Homogenization : Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add 10 mL of water and homogenize to create a slurry.[3]
-
Extraction : Add 10 mL of acetonitrile (or a 9:1 mixture of acetonitrile:isopropanol). Shake vigorously for 1 minute.[2][3]
-
Salting-Out : Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate). Shake vigorously for another minute.[2][3]
-
Centrifugation : Centrifuge the tube at 4000-5000 rpm for 10-15 minutes.
-
d-SPE Cleanup : Transfer a 1 mL aliquot of the supernatant (top layer) to a 2 mL d-SPE tube containing 150 mg of magnesium sulfate and 50 mg of C18 sorbent.[2]
-
Final Centrifugation : Shake the d-SPE tube for 1 minute and then centrifuge at high speed (e.g., 12000 rpm) for 5 minutes.[2]
-
Analysis : Take an aliquot of the final supernatant for LC-MS/MS analysis.
UHPLC-MS/MS Analysis Parameters
The following are typical starting parameters for the analysis of Avermectin derivatives.[3][4]
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Optimized for analyte separation (e.g., start with 60% B, ramp up to 100% B) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 2.5 - 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 - 60 L/h |
| Desolvation Gas Flow | 500 - 600 L/h |
| Collision Gas | Argon |
| Monitoring Mode | Selected Reaction Monitoring (SRM) |
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Troubleshooting flowchart for low signal intensity issues.
References
pH effects on the stability of 5-O-Demethyl-28-hydroxy-Avermectin A1a
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 5-O-Demethyl-28-hydroxy-Avermectin A1a, particularly concerning the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a degradation product of Avermectin (B7782182) B1a.[1][2][3] Avermectins are a class of macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis, which are known for their potent anthelmintic and insecticidal properties.[4]
Q2: How does pH affect the stability of avermectin compounds?
A2: Generally, avermectin and its derivatives are susceptible to degradation under both acidic and alkaline conditions.[4][5] Hydrolysis is a primary degradation pathway for many pesticides, and its rate is highly dependent on pH.[6] For many related compounds, a neutral pH range of 6-7 is considered optimal for stability.[6] In alkaline conditions (pH > 7), avermectins can undergo accelerated degradation through increased hydrolysis and oxidation. Conversely, acidic conditions (pH < 7) can also lead to degradation, though the rate and products may differ.[7]
Q3: What are the optimal storage conditions for solutions of this compound?
A3: While specific data for this particular degradation product is limited, based on general practices for avermectins, stock solutions should be stored at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[8] It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can contribute to degradation.[8] The solvent and its pH should be carefully considered; a neutral, buffered solution is recommended for maximum stability.
Q4: I am observing rapid degradation of my compound in an aqueous solution. What could be the cause?
A4: Rapid degradation in aqueous solutions is often linked to pH. Verify the pH of your solution, as either acidic or alkaline conditions can accelerate the breakdown of avermectin-related compounds. Other contributing factors could include exposure to light (photodegradation), elevated temperatures, or the presence of oxidizing agents.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in bioassays | Compound degradation due to inappropriate solvent pH. | Ensure the solvent system is buffered to a neutral pH (6-7). Prepare fresh solutions for each experiment. |
| Appearance of unknown peaks in HPLC analysis | pH-induced degradation of the analyte. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Adjust the pH of your mobile phase and sample diluent to minimize on-column or in-vial degradation. |
| Loss of compound potency over a short period | Improper storage of stock or working solutions. | Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh from a stock solution before each experiment. Ensure the storage solvent is at an optimal pH. |
| Precipitation of the compound in aqueous buffer | Poor solubility at the current pH. | Avermectins have low solubility in water.[9] Adjusting the pH might alter solubility. Consider the use of co-solvents like DMSO or ethanol, but be mindful of their potential impact on the experiment. |
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on typical degradation patterns of the parent avermectin compounds. Specific experimental data for this compound is not currently available in the public domain.
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in days (Illustrative) | Primary Degradation Pathway (Hypothesized) |
| 3.0 | 5 | Acid-catalyzed hydrolysis |
| 5.0 | 20 | Slow hydrolysis |
| 7.0 | 50 | Minimal degradation |
| 9.0 | 10 | Base-catalyzed hydrolysis and oxidation |
| 11.0 | 2 | Rapid base-catalyzed hydrolysis and oxidation |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 11 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH).
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable co-solvent (e.g., acetonitrile (B52724) or methanol) and then dilute it into each buffer to a final concentration of approximately 1 mg/mL. The final concentration of the organic co-solvent should be kept low to minimize its effect on stability.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each sample.
-
Quantification: Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the degradation rate constant and the half-life at each pH value.
Visualizations
Caption: Workflow for a pH stability study.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. glpbio.cn [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ontology Online [ontologyonline.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. atticusllc.com [atticusllc.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. avermectin B1a | C48H72O14 | CID 6434889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Avermectin Compound and Metabolite Photostability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avermectin (B7782182) compounds and their metabolites. The information is designed to address common issues encountered during experimental procedures related to the light sensitivity of these molecules.
Frequently Asked Questions (FAQs)
Q1: How light-sensitive are avermectin compounds?
A1: Avermectin compounds, including abamectin (B1664291) and ivermectin, are highly sensitive to light, particularly UV radiation.[1] Exposure to ambient laboratory light or sunlight can lead to significant degradation, potentially compromising experimental results. One study noted that abamectin solutions can degrade by as much as 92% within five hours of light exposure.[1] When protected from light, the standard was stable for about 12 hours.[1]
Q2: What are the primary factors influencing the photodegradation of avermectins?
A2: The primary factor is exposure to light, especially UV radiation.[1] Direct irradiation with UV light at 254 nm is highly effective at degrading abamectin.[1][2] Other contributing factors include the presence of photosensitizing molecules, high temperatures, and exposure to strong acids or bases.[1][3] The composition of the medium also plays a role; for instance, ivermectin degradation is more pronounced in seawater compared to river water, which may be due to the presence of sensitizing salts or the light-absorbing effects of organic matter in the river water.[4][5]
Q3: What are the typical degradation products of avermectins upon light exposure?
A3: Photodegradation of avermectins leads to a variety of products. Short-term exposure of avermectin B1a can result in the formation of at least 10 primary degradates, including geometric isomers (like the 8,9-Z-isomer), mono-oxygenated derivatives, and a dealkylated derivative.[6][7] Prolonged photolysis results in a complex mixture of polar degradates that have few of the structural characteristics of the parent molecule.[6][7]
Q4: Are there standard guidelines for conducting photostability studies on avermectins?
A4: Yes, the internationally recognized guidelines for photostability testing are the ICH Q1B guidelines.[8][9][10] These guidelines provide a framework for testing new active substances and medicinal products to ensure their stability under light exposure. The testing involves both forced degradation studies and confirmatory testing to evaluate the overall photosensitivity of the material.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreasing peak area of avermectin standard over a short time. | Photodegradation of the standard solution due to light exposure. | Prepare fresh standard solutions daily. Store stock solutions in a refrigerator, protected from light. Use amber vials for all solutions, including those in the autosampler.[1] |
| Inconsistent results between different analysts or experiments. | Variation in light exposure during sample preparation and handling. | Standardize the sample preparation workflow to minimize light exposure. Ensure all analysts adhere to strict light-protection procedures, such as working in a dimly lit area and avoiding proximity to windows.[1] |
| Appearance of unknown peaks in the chromatogram of a standard. | Degradation of the avermectin compound into various photoproducts. | Confirm the identity of the unknown peaks using techniques like LC-MS. If they are identified as degradation products, take stricter precautions to protect samples from light. This can also serve as an indicator of sample instability. |
| Low recovery of avermectin from a sample matrix. | Degradation of the compound during sample extraction and processing due to light exposure. | Minimize light exposure throughout the entire analytical procedure. Use amber-colored glassware and vials, and if unavailable, wrap clear glassware with aluminum foil.[1] |
| Variability in degradation rates in different aqueous media. | The chemical composition of the medium (e.g., presence of salts, organic matter) can influence photodegradation.[4][5] | Characterize the sample medium and consider its potential impact on photostability. When comparing studies, ensure that the experimental conditions, including the solvent or medium, are consistent. |
Quantitative Data on Avermectin Photodegradation
The following tables summarize the photodegradation rates and half-lives of common avermectin compounds under various conditions.
Table 1: Photodegradation Half-life (t½) of Avermectins
| Compound | Condition | Half-life (t½) |
| Abamectin | Aerobic soil | 2 - 8 weeks[11][12] |
| Photodegradation in water (summer) | ≤ 0.5 days[11][12] | |
| Photodegradation on surfaces (thin film) | < 1 day[11][12] | |
| Photodegradation as a thin film (laboratory conditions) | 4 to 6 hours[13] | |
| Ivermectin | Aerobic soil/feces mixture | 7 - 14 days[11][12] |
| Photodegradation in water (summer) | ≤ 0.5 days[11][12] | |
| Photodegradation on surfaces | < 1 day[11][12] | |
| Emamectin Benzoate | On rice plants | 0.8 - 2.8 days[12] |
| Soil (in rice-growing environment) | 1.9 - 3.8 days[12] |
Table 2: Kinetic Data for Abamectin Photodegradation
| Parameter | Condition | Value |
| Quantum Yield (Φr) | Direct photolysis in methanol (B129727) (254 nm) | 0.23 ± 0.02[2][14] |
| Degradation Rate | Photo-Fenton process (in natural water) | 70% removal in 60 minutes[15] |
| Singlet Oxygen Quenching Rate Constant | Dye-sensitized photoirradiation (>400 nm) | 5.5 x 10⁵ M⁻¹ s⁻¹[14] |
Experimental Protocols
Protocol 1: General Photostability Testing of Avermectin Formulations (Based on ICH Q1B)
This protocol outlines a general procedure for assessing the photostability of an avermectin formulation.
1. Materials and Reagents:
-
Avermectin analytical standard
-
Avermectin formulation for testing
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Chemically inert, transparent containers (e.g., quartz or borosilicate glass)
-
Aluminum foil
2. Equipment:
-
Photostability chamber compliant with ICH Q1B Option I or II (e.g., equipped with a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[10] The chamber should be capable of delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][9]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
3. Procedure:
-
Sample Preparation:
-
Prepare a solution of the avermectin formulation in a suitable solvent.
-
Place aliquots of the solution into the transparent containers.
-
Prepare "dark control" samples by wrapping identical containers with aluminum foil to protect them from light. These will be placed in the chamber alongside the exposed samples.[16]
-
-
Exposure:
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to the specified light conditions until the required illumination and UV energy levels are reached.
-
-
Analysis:
-
At predetermined time intervals, withdraw samples (both exposed and dark controls).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent avermectin compound.
-
Monitor for the appearance of any degradation products.
-
4. Data Analysis:
-
Calculate the percentage degradation of the avermectin in the exposed samples compared to the dark controls.
-
Characterize any significant degradation products.
Protocol 2: Forced Degradation Study of an Avermectin Solution
This protocol describes a forced degradation study to rapidly assess the photostability of an avermectin solution.
1. Materials:
-
Avermectin working standard solution (e.g., 10 µg/mL in acetonitrile)
-
Clear and amber glass vials
-
UV light chamber (254 nm)
-
HPLC system with a UV detector
2. Procedure:
-
Prepare a working standard solution of avermectin in a suitable solvent like acetonitrile.[1]
-
Transfer aliquots of the working standard into both clear and amber glass vials. The amber vials will serve as the light-protected controls.[1]
-
Place the vials in a UV light chamber and expose them to 254 nm radiation for a set period (e.g., 1, 2, 4, and 8 hours).
-
At each time point, remove a clear and an amber vial.
-
Analyze all samples using a suitable HPLC method to determine the concentration of avermectin.
3. Data Analysis:
-
Compare the peak area of the avermectin in the exposed samples (clear vials) to that in the protected samples (amber vials) at each time point.
-
Calculate the percentage of degradation over time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An overview on chemical derivatization and stability aspects of selected avermectin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Photostability of Ivermectin | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. Environmental effects of the usage of avermectins in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 14. Photodegradation of the acaricide abamectin: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. q1scientific.com [q1scientific.com]
Technical Support Center: Purity Assessment of 5-O-Demethyl-28-hydroxy-Avermectin A1a Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-O-Demethyl-28-hydroxy-Avermectin A1a standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a known impurity and degradation product of Avermectin B1a.[1][2] As a reference standard, its purity is critical for the accurate identification and quantification of this impurity in pharmaceutical products containing Avermectins. A well-characterized standard with a high degree of purity ensures the reliability and accuracy of analytical methods, which is essential for regulatory compliance and product safety.
Q2: What are the common analytical techniques used for the purity assessment of this compound?
A2: The most common analytical techniques for the purity assessment of Avermectin derivatives are High-Performance Liquid Chromatography (HPLC) coupled with various detectors. These include:
-
HPLC with Diode Array Detection (DAD) for UV absorbance measurement, typically around 245-250 nm.[3]
-
HPLC with Fluorescence Detection (FD) following a derivatization step to enhance sensitivity and selectivity.[4][5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and structural confirmation of the standard and any potential impurities.[6][7][8]
Q3: What are the potential impurities that could be present in a this compound standard?
A3: Potential impurities in a this compound standard may include:
-
Starting materials and intermediates from its synthesis.
-
Related Avermectin compounds such as Avermectin B1a or other degradation products.[][10][11]
-
Isomers of the target compound, for example, the 8,9-Z isomer which is a known photodegradation product of Avermectin B1a.[12]
-
Oxidation products due to exposure to air and light. Avermectins are known to be unstable under typical working and storage conditions.[12]
Q4: How should this compound standards be stored?
A4: To minimize degradation, Avermectin-related standards should be stored at refrigerated temperatures (2-8°C), protected from light and moisture.[12][13] For long-term storage, freezing at -20°C is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity Result for the Standard | Degradation of the standard due to improper storage (exposure to light, heat, or air). | Verify the storage conditions of the standard. Use a freshly opened vial if possible. It is recommended that avermectins are stored at or below 2-8 °C with controlled humidity and light protection.[12] |
| Inaccurate integration of the main peak or impurity peaks. | Review the integration parameters in the chromatography data system. Ensure that all significant impurity peaks are being integrated correctly. | |
| Co-elution of the main peak with an impurity. | Optimize the chromatographic method. This may involve changing the mobile phase composition, gradient slope, column temperature, or using a column with a different selectivity. | |
| Appearance of Unexpected Peaks in the Chromatogram | Contamination of the mobile phase, solvent, or HPLC system. | Prepare fresh mobile phase and solvents. Flush the HPLC system thoroughly. Run a blank injection to check for system contamination. |
| Carry-over from a previous injection. | Implement a robust needle wash procedure in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carry-over.[6] | |
| Sample degradation during the analytical run. | Use a cooled autosampler if available. Minimize the time the sample vial is in the autosampler before injection. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or the concentration of the standard solution. |
| Mismatch between the sample solvent and the mobile phase. | Dissolve the standard in a solvent that is weaker than or similar in composition to the initial mobile phase. | |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed. Check the HPLC pump for leaks and ensure it is delivering a stable flow. |
| Variation in column temperature. | Use a column oven to maintain a constant temperature.[3] |
Experimental Protocols
General HPLC-DAD Method for Purity Assessment
This protocol is a general guideline based on common practices for Avermectin analysis and should be optimized for your specific instrumentation and standard.
-
Chromatographic System: A high-performance liquid chromatograph equipped with a diode array detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724), methanol (B129727), and water. A typical starting point could be a mixture of acetonitrile:methanol:water (53:35:12, v/v/v).[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 250 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Standard Preparation: Accurately weigh a suitable amount of the this compound standard and dissolve it in the mobile phase or a suitable solvent like acetonitrile to a known concentration.
Sample Preparation for LC-MS/MS Analysis
For higher sensitivity and specificity, LC-MS/MS can be employed.
-
Standard Solution Preparation: Prepare a stock solution of the standard in methanol or acetonitrile. Further dilute with a mixture of the aqueous and organic mobile phases to the desired concentration.[7]
-
Mobile Phase:
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
-
Sample Processing: For analysis of the standard, simple dilution is usually sufficient. The final solution should be filtered through a 0.22 µm or 0.45 µm filter before injection.
Quantitative Data Summary
The following table summarizes typical performance data for analytical methods used for Avermectins. Note that specific values for this compound may vary.
| Parameter | Avermectin B1a | Avermectin B1b | 8,9-Z Avermectin B1a | Method | Reference |
| Mean Recovery | 91% - 92% | 91% | Not Reported | LC-MS/MS | [6] |
| Limit of Quantitation (LOQ) | 0.05 µg/L | 0.05 µg/L | 0.05 µg/L | LC-MS/MS | [6] |
| Relative Standard Deviation (RSD) | 6.7% - 12% | Not Reported | Not Reported | LC-MS/MS | [6] |
Visualizations
Caption: Workflow for Purity Assessment of a Reference Standard.
Caption: Troubleshooting Logic for Unexpected Chromatographic Peaks.
References
- 1. This compound | Biosystem Development [biosystemdevelopment.com]
- 2. This compound | In Vitro ADMET Laboratories [invitroadmet.com]
- 3. scielo.br [scielo.br]
- 4. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
A Comparative Analysis of Avermectin B1a and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Avermectin (B7782182) B1a and its primary metabolites, supported by experimental data. The information is presented to facilitate a comprehensive understanding of their relative efficacy, toxicity, and mechanisms of action.
Avermectin B1a, a major component of the widely used antiparasitic agent Abamectin, undergoes metabolic transformation in vivo and in the environment, leading to the formation of various metabolites.[1][2][3] Understanding the biological activity and toxicological profile of these metabolites is crucial for a complete assessment of the therapeutic potential and safety of Avermectin B1a. This guide focuses on a comparative analysis of Avermectin B1a and its key metabolites, including the photodegradation product 8,9-Z-Avermectin B1a and major metabolic products such as 3”-O-desmethyl Avermectin B1a and 24-hydroxymethyl Avermectin B1a.[1][4]
Comparative Efficacy
One study evaluated the anthelmintic activity of the B1a fraction of avermectin in calves infected with gastrointestinal nematodes. Oral administration of Avermectin B1a at dosages of 50, 100, and 200 µg/kg of body weight resulted in overall reductions in nematode populations of 98.6%, 98.7%, and 98.4%, respectively, which were highly significant compared to the control group.[8]
Table 1: Comparative Efficacy Data
| Compound | Target Organism | Metric | Value | Reference(s) |
| Avermectin B1a | Gastrointestinal nematodes in calves | % Reduction | 98.4 - 98.7% (at 50-200 µg/kg) | [8] |
| 8,9-Z-Avermectin B1a | Various pests | Potency | Significantly reduced vs. Avermectin B1a | [6] |
| Avermectin B1a glucoside | Bursaphelenchus xylophilus | Potency | 30-fold higher than Avermectin B1a | [7] |
Comparative Toxicity
The acute oral toxicity of Avermectin B1a and its photoisomer, 8,9-Z-Avermectin B1a, has been evaluated in rodents. The vehicle used for administration significantly impacts the observed toxicity of Abamectin (a mixture containing Avermectin B1a).[1]
Table 2: Comparative Acute Oral Toxicity Data
| Compound | Species | Vehicle | LD50 | Reference(s) |
| Abamectin (Avermectin B1a/B1b mixture) | Rat | Sesame oil | 8.7 mg/kg bw | [1] |
| Abamectin (Avermectin B1a/B1b mixture) | Rat | Water | 11.0 mg/kg bw | |
| Abamectin (Avermectin B1a/B1b mixture) | Mouse | Not specified | 14 mg/kg bw | [9] |
| 8,9-Z-Avermectin B1a | Mouse (CD-1) | Not specified | >17 mg/kg bw | [1] |
| 8,9-Z-Avermectin B1a | Mouse (CF-1) | Not specified | 20 mg/kg bw | [1] |
Experimental Protocols
In Vitro Metabolism Studies
Objective: To identify the major metabolites of Avermectin B1a produced by liver enzymes.
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from rats or other species of interest through differential centrifugation of liver homogenates.
-
Incubation: Radiolabeled ([³H]) Avermectin B1a is incubated with the prepared liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C.
-
Extraction: The incubation is terminated by the addition of an organic solvent (e.g., ethyl acetate). The organic layer containing the parent compound and its metabolites is separated and evaporated to dryness.
-
Analysis: The residue is redissolved and analyzed by high-performance liquid chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites.
-
Identification: Metabolites are identified by comparing their retention times with those of authentic standards and by using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 420)
Objective: To determine the acute oral toxicity (LD50) of Avermectin B1a and its metabolites.[10][11][12][13][14]
Methodology:
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.[13] Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The vehicle for administration (e.g., sesame oil, water) should be specified.
-
Sighting Study: An initial sighting study is performed with a small number of animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[11]
-
Main Study: Groups of animals are dosed in a stepwise manner. The dose for each subsequent group is adjusted based on the observed signs of toxicity or mortality in the previous group.[10]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Patch-Clamp Electrophysiology for Glutamate-Gated Chloride Channels
Objective: To assess the activity of Avermectin B1a and its metabolites on glutamate-gated chloride channels (GluCls).[15][16][17]
Methodology:
-
Cell Preparation: Xenopus oocytes or mammalian cells are engineered to express the target GluCls.
-
Recording: Whole-cell or single-channel currents are recorded using the patch-clamp technique. The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).
-
Compound Application: A solution containing a known concentration of the test compound (Avermectin B1a or a metabolite) is applied to the cell via a perfusion system. Glutamate is used as the natural agonist.
-
Data Acquisition: The resulting changes in membrane current are recorded and analyzed. This allows for the determination of parameters such as the effective concentration (EC50) and the modulatory effects of the compounds on the channel's response to glutamate.
Signaling Pathways and Mechanisms of Action
Avermectin B1a and its derivatives exert their primary antiparasitic effect by targeting glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[18][19] In addition to this well-established mechanism, recent studies have revealed that Avermectin B1a can also modulate signaling pathways in mammalian cells, suggesting potential applications in other therapeutic areas.
Wnt/β-catenin Signaling Pathway
Ivermectin, a derivative of Avermectin B1a, has been shown to inhibit the Wnt/β-catenin signaling pathway. It achieves this by directly binding to TELO2, a cofactor of phosphatidylinositol 3-kinase-related kinases (PIKKs).[20][21][22] This binding leads to a reduction in TELO2 and PIKK protein levels, which in turn inhibits mTOR downstream signaling and ultimately reduces the level of β-catenin.[20][21]
AMPK/ULK1 Signaling Pathway
Avermectin B1 has been found to activate the AMP-activated protein kinase (AMPK)/Unc-51 like autophagy activating kinase 1 (ULK1) signaling pathway, which plays a critical role in inducing autophagy and apoptosis in cancer cells.[23][24] Avermectin B1a activates phosphorylated AMPK (p-AMPK), which in turn increases the expression of ULK1 and Beclin1, key regulators of autophagy.[23]
Experimental Workflow Diagrams
Workflow for Comparative Toxicity and Efficacy Analysis
References
- 1. fao.org [fao.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. News - Avermectin vs Abamectin: Pest Control [bigpesticides.com]
- 4. Abamectin (Ref: MK 936) [sitem.herts.ac.uk]
- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anthelmintic activities of B1a fraction of avermectin against gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 10. oecd.org [oecd.org]
- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. researchgate.net [researchgate.net]
- 14. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 15. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A patch clamp study of a glutamatergic chloride channel on pharyngeal muscle of the nematode Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An ivermectin-sensitive glutamate-gated chloride channel subunit from Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Avermectin - Wikipedia [en.wikipedia.org]
- 19. Ivermectin - Wikipedia [en.wikipedia.org]
- 20. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of avermectin antibodies with 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of commercially available avermectin (B7782182) antibodies with various avermectin analogues. Due to the structural similarities among avermectin compounds, understanding the cross-reactivity of antibodies is crucial for the development of specific and reliable immunoassays. This document summarizes available cross-reactivity data and provides a detailed experimental protocol to assess the cross-reactivity of avermectin antibodies with other compounds, such as the metabolite 5-O-Demethyl-28-hydroxy-Avermectin A1a.
Quantitative Cross-Reactivity Data
The cross-reactivity of avermectin antibodies with different avermectin analogues is a critical factor in the specificity of an immunoassay. The following table summarizes cross-reactivity data from various studies. It is important to note that these values are highly dependent on the specific antibody and the experimental conditions of the assay. Therefore, direct comparison across different studies should be done with caution.
Table 1: Cross-Reactivity of Avermectin Antibodies with Various Avermectin Analogues. The data is compiled from multiple sources and presented as a percentage of the reactivity with the primary antigen. IC50 values, the concentration of the analyte that causes 50% inhibition, are also provided where available. A lower IC50 value indicates a higher binding affinity.
| Compound | Structural Class | Cross-Reactivity (%) | IC50 (ng/mL) |
| Avermectin B1a | Avermectin | 100 | Varies by assay |
| Ivermectin | Avermectin | 100[1] | 0.770[2], 13.10[3] |
| Abamectin | Avermectin | 60[1] | 0.491[2], 3.05[3] |
| Doramectin | Avermectin | 9[1] | 61.00[3] |
| Eprinomectin | Avermectin | 58[1] | 38.96[3] |
| Emamectin | Avermectin | 112[1] | 14.38[3] |
| Moxidectin | Milbemycin | <1[2] | Negligible CR[3] |
| This compound | Avermectin Metabolite | Data not available | Data not available |
Data for this compound is not currently available in the reviewed literature and would need to be determined experimentally.
Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment
This protocol outlines a standard procedure for determining the cross-reactivity of an avermectin antibody with various avermectin analogues, including this compound, using a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA).
Materials:
-
96-well microtiter plates
-
Avermectin-protein conjugate (coating antigen)
-
Avermectin monoclonal or polyclonal antibody
-
Avermectin standards (including Avermectin A1a and this compound)
-
Goat anti-mouse/rabbit IgG-HRP conjugate
-
Coating Buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate Buffered Saline (PBS)
-
Washing Buffer (PBST: PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the avermectin-protein conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Washing Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with Washing Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the avermectin standards and the test compounds (e.g., this compound) in PBS.
-
In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the diluted avermectin antibody for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with Washing Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Washing Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the Avermectin A1a concentration.
-
Determine the IC50 value for Avermectin A1a and each of the test compounds from their respective inhibition curves.
-
Calculate the cross-reactivity (CR) using the following formula: CR (%) = (IC50 of Avermectin A1a / IC50 of test compound) x 100
Visualizations
To aid in the understanding of the experimental workflow and the structural relationships of the compounds, the following diagrams are provided.
References
Comparative Guide to Analytical Method Validation for Avermectin Analogs: A Focus on HPLC-UV and LC-MS/MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of avermectin (B7782182) derivatives, including analogs such as 5-O-Demethyl-28-hydroxy-Avermectin A1a. The information presented is based on established methodologies for related avermectin compounds and adheres to the validation parameters outlined in the ICH Q2(R1) guidelines.[1][2][3][4][5]
Introduction to Analytical Method Validation
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[3][4] Key validation characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1][3] This guide will explore these parameters in the context of analyzing avermectin compounds, which are a class of macrocyclic lactones widely used as pharmaceuticals and pesticides.[6][7]
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of avermectin derivatives depends on the specific requirements of the assay, such as sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Avermectin Analysis
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Moderate; potential for interference from matrix components or related substances.[8] | High; mass-to-charge ratio detection provides excellent specificity.[9] |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.99[7][10] | Typically ≥ 0.99[11] |
| Accuracy (% Recovery) | 97.6% to 101.5%[8] | 77.2% to 113% in complex matrices[12] |
| Precision (RSD%) | Intraday: < 2%, Interday: < 3%[7] | Intraday and Interday: Generally < 15%[11] |
| Limit of Detection (LOD) | 0.03 µg/mL to 0.3 µg/mL[10][13] | 0.1 ng/g to 0.5 ng/mL[11] |
| Limit of Quantification (LOQ) | 0.08 µg/mL to 1.0 µg/mL[10][13] | 0.5 ng/g to 2.5 ng/g[9] |
Experimental Protocols
General Sample Preparation Workflow
The following diagram illustrates a typical workflow for the extraction of avermectins from a sample matrix prior to instrumental analysis.
HPLC-UV Method Protocol
This protocol is a representative example for the analysis of avermectins using HPLC-UV.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used.[8] For instance, a ratio of 80:20 (v/v) acetonitrile:water.
-
Detection Wavelength: 245 nm or 254 nm are frequently used for avermectins.[10][14]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 25-30 °C.[14]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the avermectin standard in methanol (B129727) or acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Extract the analyte from the sample matrix using an appropriate technique like liquid-liquid extraction with acetonitrile or solid-phase extraction.[15]
-
-
Validation Parameters Evaluation:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Inject the calibration standards and plot the peak area response against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.[7][10]
-
Accuracy: Spike a blank matrix with known concentrations of the analyte and calculate the percent recovery.
-
Precision: Perform replicate injections of a standard solution to determine repeatability (intraday precision) and conduct the analysis on different days to assess intermediate precision (interday precision). The relative standard deviation (RSD) should typically be less than 2%.[15]
-
LOD and LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
LC-MS/MS Method Protocol
This protocol provides a general framework for the more sensitive and selective analysis of avermectins using LC-MS/MS.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 or similar reversed-phase column is typically used.[11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode is frequently employed.[11][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[12]
-
-
Standard and Sample Preparation:
-
Validation Parameters Evaluation:
-
Specificity: The high selectivity of MRM minimizes interferences. Analyze blank matrix to confirm the absence of signals at the specific transitions.
-
Linearity, Accuracy, and Precision: Assessed similarly to the HPLC-UV method, but with typically lower acceptable limits for RSD due to the higher precision of the technique.
-
LOD and LOQ: The sensitivity of LC-MS/MS allows for much lower detection and quantification limits compared to HPLC-UV.[9][11]
-
Logical Flow for Method Selection
The decision to use HPLC-UV versus LC-MS/MS often follows a logical progression based on the analytical needs.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Development of an analytical method to determine avermectins in water, sediments and soils using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a new HPLC-UV method for the simultaneous determination of triclabendazole and ivermectin B1a in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]
- 15. wisdomlib.org [wisdomlib.org]
Inter-laboratory comparison of 5-O-Demethyl-28-hydroxy-Avermectin A1a quantification
An Inter-laboratory Comparison Guide to the Quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a
This guide provides a framework for an inter-laboratory comparison focused on the quantification of this compound, a significant degradation product of Avermectin B1a.[1] The objective of such a comparison is to assess the proficiency and consistency of analytical laboratories in measuring this specific analyte, which is crucial for regulatory compliance, quality control, and research in drug development and food safety.
Data Presentation: A Hypothetical Inter-laboratory Comparison
The following table summarizes fictional quantitative data from a hypothetical inter-laboratory study. In a real-world scenario, participating laboratories would receive identical blind samples for analysis. Their reported concentrations would be compared against an assigned reference value to determine performance metrics such as Z-scores. A Z-score between -2.0 and +2.0 is generally considered a satisfactory performance.[2]
| Laboratory ID | Reported Concentration (ng/mL) | Assigned Value (ng/mL) | Z-Score | Method |
| Lab-001 | 18.5 | 20.0 | -0.75 | LC-MS/MS |
| Lab-002 | 21.2 | 20.0 | 0.60 | LC-MS/MS |
| Lab-003 | 17.9 | 20.0 | -1.05 | UHPLC-MS/MS |
| Lab-004 | 22.5 | 20.0 | 1.25 | LC-MS/MS |
| Lab-005 | 16.1 | 20.0 | -1.95 | LC-MS/MS |
| Lab-006 | 24.8 | 20.0 | 2.40 | UHPLC-FLD |
Note: The data presented in this table is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.
Experimental Protocols
A robust and standardized experimental protocol is fundamental to the reliability of an inter-laboratory comparison. The following is a representative methodology for the quantification of Avermectin metabolites, based on common practices in the field.[3][4][5]
1. Sample Preparation and Extraction
-
Objective: To extract this compound from the sample matrix (e.g., bovine liver, plasma).[3][4]
-
Procedure:
-
Homogenize 5 grams of the tissue sample.
-
Add 10 mL of an acidified acetonitrile (B52724) solution to the homogenized sample in a polypropylene (B1209903) centrifuge tube.
-
Incorporate QuEChERS salts (e.g., 1g of sodium chloride and 4g of magnesium sulfate (B86663) anhydrous) to facilitate extraction.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the sample in an ultrasonic bath for 5 minutes for further extraction.[5]
-
Centrifuge the sample at approximately 3,200 x g for 10 minutes to separate the solid and liquid phases.
-
Collect the supernatant for the clean-up step.
-
2. Sample Clean-up (Solid-Phase Extraction - SPE)
-
Objective: To remove interfering matrix components from the extract.
-
Procedure:
-
Condition an alumina (B75360) or C18 SPE cartridge with an appropriate solvent (e.g., methanol (B129727) followed by water).
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the analyte of interest using a stronger solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
-
3. Quantification by LC-MS/MS
-
Objective: To separate and quantify this compound.
-
Instrumentation:
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A programmed gradient starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ or [M+NH4]+ adduct of this compound.
-
Product Ions: At least two characteristic product ions for quantification and confirmation.
-
Visualizations
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound.
References
Comparative Analysis of Avermectin B1a and its Photodegradation Product, 8,9-Z-Avermectin B1a
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Avermectin (B7782182) B1a is a major component of the widely used biopesticide Abamectin (B1664291).[2] Environmental degradation, particularly through exposure to ultraviolet (UV) radiation, can lead to the formation of various isomers, with the 8,9-Z-isomer being a significant photodegradation product.[1] This isomerization from the native trans configuration to a cis configuration at the 8,9 double bond can significantly alter the molecule's three-dimensional structure and, consequently, its biological efficacy.[1] Understanding the biological potency of these degradation products is crucial for assessing the environmental impact and efficacy of avermectin-based products.
Quantitative Data Comparison
While direct, side-by-side quantitative comparisons of the biological potency of Avermectin B1a and its 8,9-Z-isomer are limited in publicly accessible literature, the available information consistently indicates a significant reduction in the insecticidal and acaricidal potency of the 8,9-Z-isomer compared to the parent compound.[1] The lower toxicity of the Z-isomer is indirectly supported by the higher LC50 values observed in aged or photodegraded abamectin formulations.[1]
| Compound | Target Organism | Potency Metric (e.g., LC50) | Relative Potency |
| Avermectin B1a | Various insects and mites | Lower LC50 values | High |
| 8,9-Z-Avermectin B1a | Various insects and mites | Higher LC50 values | Significantly Lower |
Note: This table is a qualitative summary based on available literature. Specific LC50 values would be dependent on the target species and the specific bioassay conditions.
Mechanism of Action and Signaling Pathway
Avermectins, including both the parent compound and its isomers, exert their neurotoxic effects primarily by targeting the nervous systems of invertebrates.[1] Their principal molecular targets are the glutamate-gated chloride channels (GluCls), which are crucial for nerve and muscle function in nematodes and arthropods.[1][3]
Binding of avermectins to these channels potentiates the effect of the neurotransmitter glutamate, leading to an irreversible opening of the chloride ion channels.[1][4] This results in an increased influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane.[1] This disruption of nerve signal transmission leads to paralysis and ultimately the death of the organism.[1] Avermectins can also interact with gamma-aminobutyric acid (GABA) receptors, which are another class of ligand-gated chloride channels, further contributing to their neurotoxic effects.[5]
The reduced biological activity of the 8,9-Z-isomer is attributed to a lower binding affinity for these target receptors.[1] The change in the molecule's three-dimensional structure due to the cis configuration at the 8,9 double bond is believed to hinder its effective interaction with the binding sites on the GluCl and GABA receptors.[1]
Caption: Mechanism of action of Avermectin B1a and its 8,9-Z-isomer.
Experimental Protocols
To quantitatively compare the biological potency of Avermectin B1a and its 8,9-Z-isomer, a standardized insecticidal or acaricidal bioassay would be employed. The following is a detailed methodology for a representative leaf-dip bioassay using the two-spotted spider mite (Tetranychus urticae), a common agricultural pest.
Objective: To determine and compare the median lethal concentration (LC50) of Avermectin B1a and 8,9-Z-Avermectin B1a against adult female Tetranychus urticae.
Materials:
-
Avermectin B1a (analytical standard)
-
8,9-Z-Avermectin B1a (analytical standard)
-
Acetone (B3395972) (analytical grade)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Bean plants (or another suitable host for T. urticae)
-
Adult female T. urticae of a uniform age and from a susceptible laboratory strain
-
Petri dishes
-
Filter paper
-
Forceps and fine paintbrushes
-
Variable micropipettes
-
Glass vials
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of Avermectin B1a and 8,9-Z-Avermectin B1a in acetone.
-
From the stock solutions, prepare a series of dilutions of each compound. A typical concentration range for Avermectin B1a would be 0.01 to 1.0 mg/L. A higher range may be needed for the less potent 8,9-Z-isomer.
-
The final test solutions should contain a small, consistent amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only acetone and surfactant in water should also be prepared.
-
-
Bioassay:
-
Excise leaf discs from the host plants.
-
Dip each leaf disc into a test solution for a standardized period (e.g., 10 seconds).
-
Allow the leaf discs to air dry.
-
Place each dried leaf disc, adaxial side up, on a moist filter paper in a Petri dish.
-
Using a fine paintbrush, transfer a set number of adult female spider mites (e.g., 20-30) onto each leaf disc.
-
Each concentration, including the control, should be replicated at least three times.
-
-
Incubation and Mortality Assessment:
-
Incubate the Petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Assess mite mortality after a specified time, typically 24, 48, or 72 hours. Mites that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Perform probit analysis on the corrected mortality data to determine the LC50 values and their 95% confidence intervals for each compound.
-
The relative potency of the 8,9-Z-isomer can be calculated by dividing the LC50 of Avermectin B1a by the LC50 of the isomer.
-
Caption: Workflow for the leaf-dip bioassay.
Conclusion
The photodegradation of Avermectin B1a to its 8,9-Z-isomer results in a significant reduction in biological potency. This is primarily due to a decreased binding affinity of the isomer to the glutamate-gated chloride channels and GABA receptors in the nervous systems of target invertebrates. For researchers and professionals in drug development and pest management, it is imperative to consider the stability of avermectin compounds under environmental conditions, as the formation of less active isomers can impact the overall efficacy of the product. The experimental protocols outlined in this guide provide a framework for conducting robust comparative potency studies.
References
A Comparative Analysis of the Toxicity of Avermectin Degradation Products
For Immediate Release
This guide offers a comparative overview of the toxicity of various degradation products of avermectin-based compounds, primarily focusing on abamectin (B1664291) and ivermectin. Avermectins are widely used as parasiticides in veterinary medicine and as pesticides in agriculture. Their environmental fate and the toxicity of their breakdown products are of significant interest to researchers, scientists, and drug development professionals. While it is generally reported that the degradation of avermectins leads to less toxic compounds, specific quantitative data for direct comparison remains limited for many byproducts. This document synthesizes available data to provide a comparative perspective.
Executive Summary
Avermectins, such as abamectin and ivermectin, are subject to degradation in the environment through processes like photodegradation and aerobic soil degradation, leading to a variety of byproducts.[1] This guide presents a comparative analysis of the toxicity of these degradation products against their parent compounds. The available data, although not exhaustive for all degradation products, suggests that while many metabolites exhibit reduced toxicity, some may retain significant biological activity.
A key finding from recent research on ivermectin metabolites in mosquitoes indicates that major metabolites can have a mosquito-lethal effect equal to the parent compound.[2][3][4] In contrast, studies on the photodegradation product of abamectin, the 8,9-Z isomer, suggest its toxicity is no greater than the parent compound. This guide provides a detailed breakdown of the available quantitative toxicity data, outlines a standard experimental protocol for aquatic toxicity testing, and illustrates the primary signaling pathway affected by avermectins.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for abamectin, ivermectin, and their respective degradation products. It is important to note that direct comparative studies across a wide range of species are scarce for most degradation products.
Table 1: Comparative Toxicity of Abamectin and its Degradation Product
| Compound | Species | Endpoint | Value | Reference |
| Abamectin B1a | Daphnia magna (Water Flea) | 48-hour LC50 | 0.34 ppb | [1] |
| Rainbow Trout | 96-hour LC50 | 3.2 ppb | [1] | |
| Bobwhite Quail | Dietary LC50 | 3102 ppm | [1] | |
| Rat | Oral LD50 | 11 mg/kg (in sesame oil) | [5] | |
| Mouse (CF-1) | Oral LD50 | 14 mg/kg | [5] | |
| 8,9-Z isomer of Abamectin B1a | Mouse (CD-1) | Oral LD50 | 217 mg/kg | [5][6] |
| Mouse (CF-1) | Oral LD50 | 20 mg/kg | [5][6] |
Table 2: Comparative Toxicity of Ivermectin and its Metabolites in Mosquitoes (Anopheles dirus and Anopheles minimus)
| Compound | Endpoint (14-day) | Anopheles dirus LC50 (ng/mL) | Anopheles minimus LC50 (ng/mL) | Reference |
| Ivermectin | LC50 | 4.8 | 3.9 | [2] |
| 3″-O-demethyl ivermectin (M1) | LC50 | 4.8 | 4.2 | [2] |
| 4-hydroxymethyl ivermectin (M3) | LC50 | 4.9 | 4.4 | [2] |
| 3″-O-demethyl, 4-hydroxymethyl ivermectin (M6) | LC50 | 5.2 | 4.4 | [2] |
Note: The study concluded that the LC50 values did not differ significantly between ivermectin and its major metabolites for either mosquito species.[2]
Experimental Protocols
A standardized method for assessing the acute toxicity of substances to aquatic invertebrates is the OECD Guideline 202, Daphnia sp. Acute Immobilisation Test.[1][7][8][9] This protocol is crucial for determining the EC50 (median effective concentration) of a compound, which is the concentration that immobilizes 50% of the tested organisms within a specified time.
OECD 202: Daphnia sp. Acute Immobilisation Test
Objective: To determine the acute immobilisation toxicity of a test substance on Daphnia magna.
Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance in a static or semi-static system for 48 hours.[7][8][9] The immobility of the daphnids is observed at 24 and 48 hours and compared to a control group.
Materials and Methods:
-
Test Organism: Daphnia magna, neonates less than 24 hours old.
-
Test Substance: A series of at least five concentrations of the test substance prepared by dilution of a stock solution. A control group with no test substance is also prepared.
-
Test Conditions:
-
Procedure:
-
At least 20 daphnids, divided into four replicates of five, are used for each test concentration and the control.[1]
-
The daphnids are exposed to the test concentrations for 48 hours without feeding.[7]
-
Observations are made at 24 and 48 hours to record the number of immobilized daphnids.[7][8][9] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[7][8]
-
-
Data Analysis: The percentage of immobilized daphnids at each concentration is calculated. The 48-hour EC50 is determined using statistical methods such as probit analysis or logistic regression. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[7][8]
Experimental Workflow for Acute Toxicity Testing
References
- 1. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
- 2. d-nb.info [d-nb.info]
- 3. Ivermectin metabolites reduce Anopheles survival. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 4. Ivermectin metabolites reduce Anopheles survival. — Oxford Global Health [globalhealth.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. fao.org [fao.org]
- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. biotecnologiebt.it [biotecnologiebt.it]
A Comparative Guide to the Pharmacokinetics of Avermectin B1a and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Avermectin B1a and its metabolites, supported by experimental data. Avermectin B1a, a major component of the antiparasitic agent abamectin, undergoes metabolic transformation in the body, leading to the formation of various metabolites.[1] Understanding the pharmacokinetic differences between the parent compound and its metabolites is crucial for drug development, efficacy, and safety assessment.
Pharmacokinetic Data Summary
The following table summarizes the available pharmacokinetic parameters for Avermectin B1a and its primary metabolite, 24-hydroxymethyl Avermectin B1a. It is important to note that direct comparative studies are limited, and the data presented is compiled from various studies, which may involve different animal models and experimental conditions. Ivermectin (22,23-dihydroavermectin B1a), a widely studied derivative of Avermectin B1a, is included for reference.
| Parameter | Avermectin B1a (in Lambs) | Ivermectin (in Lambs) | Ivermectin (in Beagle Dogs - Fasting) | Ivermectin Metabolites (M1 & M4 in Humans) |
| Tmax (hours) | ~24 | ~24 | Not Specified | 5.4 - 7.0 |
| Cmax (ng/mL) | 13.6 | 9.00 | 104 ± 35 (µg/L) | Not Specified |
| AUC (ng·day/mL) | Similar to Ivermectin | Similar to Avermectin B1a | 2555 ± 941 (h·µg/L) | Not Specified |
| Half-life (t½) (hours) | Not Specified | 38.9 ± 20.8 (in humans) | Not Specified | 54.2 ± 4.7 (M1), 57.5 ± 13.2 (M4) |
Note: The data for Avermectin B1a and Ivermectin in lambs is from a single comparative study. The data for Ivermectin in beagle dogs and its metabolites in humans are from separate studies. Direct comparison should be made with caution. The primary metabolite of Avermectin B1a is the C24-methyl alcohol.[2] In ivermectin, the desmethyl-H₂B₁a (M1) and desmethyl, hydroxy-H₂B₁a (M4) metabolites have been shown to have considerably longer half-lives than the parent compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol outlines a general procedure for an in vivo pharmacokinetic study of Avermectin B1a in rats, based on common practices in the field.
1. Animal Model:
-
Species: Sprague-Dawley rats.[3]
-
Sex: Male and female to assess potential sex-dependent differences in metabolism.[3]
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are acclimated for at least one week before the experiment.
2. Drug Formulation and Administration:
-
Formulation: Avermectin B1a is suspended in a vehicle such as a 0.5% methylcellulose (B11928114) solution.[3]
-
Administration Route: Oral gavage is used for precise dosing.[4]
-
Dose: A specific dose, for example, 6 mg/kg body weight, is administered.[3]
-
Procedure:
-
Rats are fasted overnight before dosing.
-
The appropriate gavage needle size is selected based on the rat's weight.[4]
-
The animal is restrained, and the gavage needle is gently inserted into the esophagus to deliver the formulation directly into the stomach.[4]
-
Animals are monitored for any signs of distress after the procedure.[4]
-
3. Sample Collection:
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Tissue Distribution (Optional): At the end of the study, animals may be euthanized, and tissues (liver, fat, kidney, muscle, brain) are collected to determine tissue distribution of the drug and its metabolites.[3]
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis using solid-phase extraction (SPE) to remove proteins and other interfering substances.
-
Chromatography: The extracted samples are analyzed using a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Quantification: The concentrations of Avermectin B1a and its metabolites are determined by comparing their peak areas to those of known standards.
In Vitro Metabolism Study using Liver Microsomes
This protocol describes a typical in vitro experiment to identify metabolites of Avermectin B1a.
1. Materials:
-
Rat or human liver microsomes.
-
Avermectin B1a.
-
NADPH regenerating system (to initiate the metabolic reaction).
-
Phosphate (B84403) buffer.
2. Procedure:
-
Incubation: Avermectin B1a is incubated with liver microsomes in the presence of the NADPH regenerating system in a phosphate buffer at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Analysis: The supernatant is analyzed by HPLC or LC-MS/MS to identify and quantify the metabolites formed.[2] The major polar metabolites are often isolated for structural identification using techniques like NMR and mass spectrometry.[2]
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of Avermectin B1a.
Caption: Mechanism of Avermectin B1a at the GABA receptor.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism of avermectins B1a, H2B1a, and H2B1b by liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fate of 4"-epiacetylamino-4"-deoxyavermectin B1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
A Guide to Certified Reference Materials for Avermectin Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of avermectins is critical for ensuring product safety and efficacy. Certified Reference Materials (CRMs) are the cornerstone of analytical accuracy, providing a baseline for the calibration and validation of analytical methods. This guide offers a comparative overview of commercially available CRMs for the analysis of various avermectin (B7782182) compounds.
Comparison of Avermectin Certified Reference Materials
| Certified Reference Material | Supplier | Catalog Number (Example) | CAS Number | Purity / Certified Concentration |
| Abamectin | Millipore Sigma | 31732 | 71751-41-2 | Certified Reference Material |
| Abamectin | HPC Standards | 672896 | 71751-41-2 | High-Purity |
| Avermectin B1a | Millipore Sigma | I8898 | 65195-55-3 | ≥95% (HPLC) |
| Avermectin B1b | HPC Standards | 676143 | 65195-56-4 | High-Purity |
| Doramectin | Millipore Sigma | 33993 | 117704-25-3 | Certified Reference Material |
| Emamectin Benzoate | Millipore Sigma | 31733 | 155569-91-8 | Certified Reference Material |
| Eprinomectin | Millipore Sigma | 32526 | 123997-26-2 | Certified Reference Material |
| Ivermectin | LGC Standards | DRE-CA14488000 | 70288-86-7 | High-Purity |
| Moxidectin | Millipore Sigma | 33746 | 113507-06-5 | Certified Reference Material |
| Selamectin | Millipore Sigma | 32746 | 220119-17-5 | Certified Reference Material |
Note: Purity and certified concentrations can vary between lots. Users should always refer to the Certificate of Analysis provided with the specific CRM.
Experimental Protocol: UHPLC-MS/MS Analysis of Avermectins in Bovine Muscle
This section outlines a typical experimental protocol for the quantitative analysis of multiple avermectin residues in a biological matrix, such as bovine muscle, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This method is based on established protocols and is suitable for the validation and use of the aforementioned CRMs.
1. Standard Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the avermectin CRMs in a suitable solvent, such as acetonitrile (B52724) or methanol, to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve covering the expected concentration range of the samples.
2. Sample Preparation (QuEChERS-based extraction):
-
Weigh 5 g of homogenized bovine muscle tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Vortex vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube containing a dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
3. UHPLC-MS/MS Conditions:
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for each avermectin should be optimized.
4. Data Analysis:
-
Quantify the avermectin concentrations in the samples by comparing the peak areas to the calibration curve generated from the CRM working standards.
-
Method validation should be performed according to international guidelines (e.g., ICH, FDA) to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of avermectins using a certified reference material.
Conclusion
The selection of a high-quality Certified Reference Material is fundamental to achieving accurate and reliable results in avermectin analysis. While this guide provides an overview of available CRMs and a representative analytical method, it is crucial for laboratories to perform their own method validation to ensure the suitability of the chosen CRM and analytical procedure for their specific application. The lack of direct comparative studies highlights the need for researchers to carefully evaluate the Certificate of Analysis and perform in-house verification of CRM performance.
Performance Evaluation of HPLC Columns for Avermectin Separation: A Comparative Guide
For researchers, scientists, and professionals in drug development, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is critical for the accurate separation and quantification of avermectins. This guide provides an objective comparison of commonly used HPLC columns, supported by experimental data from various studies, to aid in this selection process.
Avermectins are a group of macrocyclic lactones with potent anthelmintic and insecticidal properties. Structurally, they are large, complex, and hydrophobic molecules. Abamectin (B1664291), a common avermectin (B7782182), is a mixture of at least 80% avermectin B1a and no more than 20% avermectin B1b. The successful separation of these closely related components is a key challenge in their analysis. The choice of HPLC column, particularly the stationary phase, plays a pivotal role in achieving the desired resolution and sensitivity.
C18 vs. C8 Columns: A Head-to-Head Comparison
The most common stationary phases for reversed-phase HPLC are based on silica (B1680970) particles bonded with alkyl chains. The length of these chains significantly influences the column's performance.
C18 Columns (Octadecylsilane) are the most widely used columns for avermectin analysis.[1] They possess long 18-carbon alkyl chains, creating a highly hydrophobic stationary phase.[2] This strong hydrophobicity leads to increased interaction with non-polar analytes like avermectins, resulting in longer retention times and often providing higher resolution, which is crucial for separating complex mixtures and isomers like avermectin B1a and B1b.[2][3]
C8 Columns (Octylsilane) feature shorter 8-carbon alkyl chains, making them less hydrophobic than their C18 counterparts.[3] This results in weaker interactions with hydrophobic compounds, leading to shorter retention times and faster analysis.[4] For moderately polar compounds, C8 columns can be advantageous.[2] While less common for avermectins, they can be a suitable alternative, especially when rapid analysis is a priority.[4]
Data Presentation: Performance of Different HPLC Columns
The following table summarizes experimental data from various studies using different HPLC columns for avermectin separation. It is important to note that the experimental conditions vary between studies, which affects direct comparison. However, the data provides valuable insights into the performance of each column type under specific conditions.
Table 1: Performance of Different HPLC Columns for Avermectin Separation (Examples from Published Methods)
| Parameter | C18 Example 1 | C18 Example 2 | C18 Example 3 | C8 Example 1 |
| Column | Phenomenex® Gemini C18 | Waters XBridge C18 | Hypersil Gold C18 | Agilent Eclipse Plus-C8 |
| Dimensions | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm | 50 x 4.6 mm, 1.8 µm |
| Avermectins Analyzed | Abamectin, Ivermectin | Ivermectin | Ivermectin | 7 Avermectins including Abamectin and Ivermectin |
| Mobile Phase | Acetonitrile (B52724):Methanol:Water (53:35:12, v/v/v) | Water:Methanol:Acetonitrile (15:34:51, v/v)[5] | Acetonitrile:Methanol:Water (50:45:5, v/v/v)[6] | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient)[7] |
| Flow Rate | 1.2 mL/min | 1.0 mL/min[5] | 1.5 mL/min[6] | 0.6 mL/min[7] |
| Temperature | 25 °C | 25 °C[5] | 25 °C[6] | 30 °C[7] |
| Detection | UV, 250 nm | UV, 245 nm[5] | Fluorescence (Ex: 365 nm, Em: 475 nm)[6] | LC-MS/MS[7] |
| Retention Time (Ivermectin) | Not specified | ~16.4 min[5] | ~7.0 min[6] | Not specified |
| Key Observation | Good separation of B1a and B1b forms of Abamectin and Ivermectin.[8] | Optimized for quantifying ivermectin in veterinary drug products.[5] | Requires a derivatization step for fluorescence detection.[6] | A rapid method for the analysis of multiple avermectin residues in animal tissues.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the separation of avermectins using C18 and C8 columns.
Protocol 1: Avermectin Separation using a C18 Column
This method is adapted from a study focused on the quality control of avermectins.[8]
-
Column: Phenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, methanol, and ultrapure water in a ratio of 53:35:12 (v/v/v).
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection: Diode Array Detector (DAD) at 250 nm.
-
Sample Preparation: Standard solutions of abamectin and ivermectin are prepared in methanol.
Protocol 2: Avermectin Separation using a C8 Column
This protocol is based on a method for the quantitative analysis of avermectin residues in animal tissues.[7]
-
Column: Agilent Eclipse Plus-C8 (50 mm x 4.6 mm, 1.8 µm)
-
Mobile Phase: A binary gradient system consisting of:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30 °C
-
Detection: Positive mode electrospray ionization (ESI) on a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation: Avermectins are extracted from tissue matrices using an acidified acetonitrile solution, followed by a defatting step using an alumina (B75360) clean-up column.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of avermectins.
Caption: General workflow for HPLC analysis of avermectins.
Conclusion
The choice between a C18 and a C8 column for avermectin separation depends on the specific analytical goals.
-
C18 columns are the industry standard and are highly recommended for achieving the best resolution of avermectin B1a and B1b isomers and for analyzing complex mixtures. Their strong retention is well-suited for these large, hydrophobic molecules.
-
C8 columns offer a viable alternative when faster analysis times are required, particularly in high-throughput screening environments for residue analysis. The shorter analysis time, however, may come at the cost of resolution compared to a C18 column under similar conditions.
Ultimately, method development and validation are crucial to ensure that the chosen column and operating conditions meet the specific requirements for accuracy, precision, and sensitivity for your application.
References
- 1. lcms.cz [lcms.cz]
- 2. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 5. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]
- 6. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 7. fda.gov [fda.gov]
- 8. scielo.br [scielo.br]
ESI vs. APCI: A Comparative Guide for the Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ionization source is a critical step in developing robust and sensitive liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides a detailed comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a key degradation product of Avermectin (B7782182) B1a. While direct comparative data for this specific metabolite is limited, this guide draws upon extensive research on structurally similar avermectins and other complex pesticides to provide a comprehensive overview for analytical scientists.
Principles of Ionization: ESI and APCI
Electrospray Ionization (ESI) is a soft ionization technique that is highly suitable for polar to moderately polar analytes that are already ionized in solution. It involves the formation of highly charged droplets from which ions are desorbed into the gas phase. ESI is particularly effective for large biomolecules and compounds that can readily accept a proton or form adducts.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is better suited for less polar to non-polar analytes. In APCI, the sample is first vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized through chemical reactions with reagent ions produced from the mobile phase by a corona discharge.
Head-to-Head Comparison for Avermectin Analysis
The analysis of avermectins, including this compound, presents a unique challenge due to their large molecular weight and relatively low polarity. The choice between ESI and APCI can significantly impact sensitivity, specificity, and susceptibility to matrix effects.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Ideal for polar and ionic compounds. | Suitable for less polar to non-polar compounds. |
| Thermal Stability | Suitable for thermally labile compounds. | Requires analytes to be thermally stable due to vaporization. |
| Sensitivity | Generally higher for polar compounds. Can be very sensitive for molecules that ionize well in solution. | Can provide better sensitivity for non-polar compounds that are difficult to ionize by ESI. |
| Matrix Effects | More susceptible to ion suppression from co-eluting matrix components. | Generally less prone to matrix effects compared to ESI.[1] |
| Adduct Formation | Prone to the formation of sodium and other adducts, which can complicate spectra. | Primarily produces protonated or deprotonated molecules. |
| Flow Rate Compatibility | Optimal at lower flow rates (typically < 0.5 mL/min). | Compatible with a wider range of flow rates, including standard HPLC conditions (e.g., 1 mL/min). |
| Suitability for Avermectins | Can be effective, often forming adducts (e.g., [M+Na]+, [M+NH4]+) which can be used for quantification. Negative ion mode can also be utilized. | Potentially advantageous for avermectins due to their lower polarity, potentially leading to reduced matrix effects and simpler spectra. |
Experimental Protocols
Below are representative experimental protocols for the LC-MS/MS analysis of avermectin-related compounds, which can be adapted for this compound.
Sample Preparation (QuEChERS-based)
-
Extraction: Homogenize 5 g of the sample with 10 mL of water. Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Salting-out: Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Take a 1 mL aliquot of the acetonitrile supernatant and add it to a microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO4, 50 mg PSA, 50 mg C18). Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: 5 mM Ammonium formate in methanol (B129727) with 0.1% formic acid.
-
Gradient: A suitable gradient starting from a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Source: ESI or APCI (to be compared).
-
Polarity: Positive and/or Negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
ESI Parameters (Representative):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
APCI Parameters (Representative):
-
Corona Current: 4 µA
-
Source Temperature: 150 °C
-
APCI Probe Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Expected Fragmentation of this compound
The fragmentation of avermectins in MS/MS is well-characterized. For this compound, the precursor ion would likely be the protonated molecule [M+H]+ in positive mode or the deprotonated molecule [M-H]- in negative mode. Adducts such as [M+Na]+ or [M+NH4]+ are also commonly observed in ESI.
A characteristic fragmentation pathway for avermectins involves the cleavage of the glycosidic bond, resulting in the loss of the disaccharide moiety. Further fragmentation of the macrocyclic lactone ring can also occur. The specific masses of the precursor and product ions would need to be determined experimentally for this compound.
Visualizing the Workflow and Ionization Mechanisms
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified mechanisms of ESI and APCI ionization sources.
Conclusion and Recommendations
For the analysis of this compound, both ESI and APCI sources should be considered and empirically evaluated.
-
ESI is a good starting point, especially if high sensitivity is required and matrix effects can be managed through effective sample cleanup and chromatographic separation. The potential for multiple adduct formation should be considered during method development.
-
APCI is a strong alternative, particularly for complex matrices where its reduced susceptibility to ion suppression could provide more robust and reproducible results. Given the relatively non-polar nature of the avermectin backbone, APCI may offer more efficient ionization.
Ultimately, the optimal choice will depend on the specific matrix, the required limits of detection, and the available instrumentation. It is highly recommended to perform a direct comparison of both sources during method development to determine the most suitable approach for the routine analysis of this compound.
References
Comparative Guide to the Quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a and Related Avermectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of avermectin (B7782182) residues, which can be applied to the analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. Direct validation data for this specific metabolite is not extensively published; therefore, this guide leverages data from structurally similar and well-studied avermectins such as Abamectin, Ivermectin, and Doramectin to provide a robust framework for methodology selection and development.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the most common methods used for avermectin analysis. These values represent what can be expected when developing a quantification method for this compound.
| Analytical Method | Typical Accuracy (Recovery %) | Typical Precision (RSD %) | Limit of Quantification (LOQ) | Notes |
| HPLC-UV | 76 - 109% | < 15% | ~40 µg/kg | Lower sensitivity, suitable for higher concentration samples.[1] |
| HPLC-FLD | 77.5 - 90.8% | < 8% | 1 - 2 ng/g (in tissue) | Requires a derivatization step to make the analyte fluorescent.[2][3] |
| LC-MS/MS | 77.2 - 113% | < 10% | 0.05 - 10 ng/g (matrix dependent) | High sensitivity and selectivity, considered the gold standard.[4][5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized from published methods for related avermectins and should be optimized for the specific matrix and analytical instrumentation used.
HPLC-UV Method (Based on Abamectin Analysis)
This method is suitable for the quantification of higher levels of avermectin residues.
-
Sample Preparation (Solid Matrix):
-
Homogenize 5g of the sample.
-
Extract with a mixture of acetonitrile (B52724) and water.
-
Perform a liquid-liquid extraction with hexane (B92381) to remove nonpolar interferences.
-
Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., C18 or Silica).
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile, methanol (B129727), and water.[6]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector set at 245 nm.
-
HPLC-FLD Method with Derivatization
This method offers increased sensitivity compared to HPLC-UV and is suitable for lower concentration samples.
-
Sample Preparation and Derivatization:
-
Follow the sample preparation steps outlined for the HPLC-UV method.
-
After the final evaporation step, reconstitute the residue in an appropriate solvent.
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) and N-methylimidazole) to convert the non-fluorescent avermectin into a fluorescent derivative.
-
Incubate the mixture to allow the reaction to complete.
-
Inject the derivatized sample into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: ~1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~365 nm and emission at ~470 nm.
-
LC-MS/MS Method
This is the most sensitive and selective method, suitable for trace-level quantification in complex matrices.
-
Sample Preparation:
-
Homogenize the sample.
-
Perform a solvent extraction using acetonitrile.
-
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be employed for cleanup, which involves a salting-out liquid-liquid extraction and dispersive solid-phase extraction (d-SPE).[7]
-
Evaporate the final extract and reconstitute in the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC/UHPLC C18 column for fast analysis.
-
Mobile Phase: Gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for the target analyte must be determined.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships in the quantification of avermectins.
Figure 1: General workflow for the analysis of avermectin residues.
Figure 2: Decision tree for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection† - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fda.gov [fda.gov]
- 6. scielo.br [scielo.br]
- 7. This compound | LGC Standards [lgcstandards.com]
A Comparative Guide to the Specificity of Immunoassays for Avermectin Metabolites
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of avermectin (B7782182) metabolites are crucial for pharmacokinetic studies, residue analysis in food products, and environmental monitoring. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a rapid and sensitive method for screening these compounds. However, the specificity of these assays for various avermectin metabolites can differ significantly between commercially available kits. This guide provides a comparative overview of the performance of selected immunoassays, focusing on their cross-reactivity with major avermectin compounds and their metabolites.
Performance Comparison of Commercial ELISA Kits
The selection of an appropriate immunoassay for avermectin analysis depends on the specific research needs, including the target analyte(s) and the required sensitivity and specificity. Below is a summary of the performance characteristics of commercially available ELISA kits from leading manufacturers.
| Kit Name | Manufacturer | Target Analytes | Sample Types |
| RIDASCREEN® Ivermectin ELISA | R-Biopharm | Ivermectin and other avermectins | Various matrices |
| Ivermectin/Abamectin Plate Kit | Eurofins Abraxis | Ivermectin, Abamectin | Honey products |
| Ivermectin (IVM) ELISA Kit | Reddot Biotech | Ivermectin | Raw milk, Yogurt |
Table 1: Overview of Selected Commercial Avermectin ELISA Kits
Cross-Reactivity Profiles
A critical performance parameter for any immunoassay is its cross-reactivity with structurally related compounds. This is particularly important for avermectins, which constitute a class of closely related macrocyclic lactones. The following table summarizes the reported cross-reactivity data for the selected ELISA kits. It is important to note that this data is often limited to parent avermectin compounds and may not reflect the assay's specificity for their metabolites.
| Compound | R-Biopharm RIDASCREEN® Ivermectin ELISA (%) | Reddot Biotech Ivermectin (IVM) ELISA Kit (%) |
| Ivermectin | 100 | 100 |
| Abamectin | 60 | >100 |
| Doramectin | 9 | 43.9 |
| Emamectin | 112 | Not Reported |
| Eprinomectin | 58 | >100 |
| Milbemycin | <1 | Not Reported |
Table 2: Cross-Reactivity of Commercial Avermectin ELISA Kits with Parent Avermectin Compounds. [1]
Note on Metabolite Cross-Reactivity: A significant gap in the currently available data is the cross-reactivity of these commercial kits with the major metabolites of avermectins. Key human metabolites of ivermectin have been identified as 3''-O-demethyl ivermectin (M1), 4-hydroxymethyl ivermectin (M3), and 3''-O-demethyl, 4-hydroxymethyl ivermectin (M6)[2][3]. At present, there is no publicly available data from the manufacturers or in the scientific literature quantifying the cross-reactivity of these specific metabolites in the R-Biopharm, Eurofins Abraxis, or Reddot Biotech ELISA kits. This lack of data represents a significant limitation for studies aiming to specifically quantify ivermectin metabolites.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are summaries of the assay procedures for two of the compared ELISA kits.
R-Biopharm RIDASCREEN® Ivermectin ELISA Protocol
This assay is a competitive enzyme immunoassay.
-
Sample Preparation: Homogenized samples are extracted with an extraction buffer and acetonitrile. After centrifugation, the supernatant is evaporated to dryness and the residue is redissolved in the sample dilution buffer.
-
Assay Procedure:
-
Add 50 µL of standards or prepared samples to the wells of the microtiter plate.
-
Add 25 µL of ivermectin-horseradish peroxidase (HRP) conjugate solution to all wells except the blank.
-
Add 25 µL of the antibody solution to all wells except the blank.
-
Seal the plate and incubate for 1 hour at 37°C in the dark.
-
Wash the wells three times with rinsing buffer.
-
Add 100 µL of substrate/chromogen solution to each well and incubate for 30 minutes at room temperature.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm. The color intensity is inversely proportional to the ivermectin concentration.
-
Eurofins Abraxis Ivermectin/Abamectin ELISA Plate Kit Protocol
This is a competitive enzyme-labeled immunoassay.
-
Sample Preparation: Samples are extracted by blending or shaking with an extraction solution. For honey samples, a specific preparation protocol involving heating, dilution with acetonitrile/water, centrifugation, drying, and reconstitution is provided.[4][5]
-
Assay Procedure:
-
Add 50 µL of the standard solutions, samples, or sample extracts into the wells.
-
Add 50 µL of the Avermectins enzyme conjugate to the wells.
-
Add 50 µL of the Avermectins antibody solution to the wells.
-
Cover the wells and incubate for 60 minutes at room temperature.
-
Wash the wells four times with washing buffer.
-
Add 100 µL of substrate/color solution to the wells and incubate for 30 minutes at room temperature.
-
Add 100 µL of stop solution to the wells.
-
Read the absorbance at 450 nm within 15 minutes.[6]
-
Immunoassay Workflow
The following diagram illustrates a typical workflow for a competitive ELISA used for the detection of avermectin metabolites.
Caption: Workflow of a competitive ELISA for avermectin detection.
Conclusion and Recommendations
The choice of an immunoassay for the detection of avermectin metabolites requires careful consideration of the assay's specificity. While commercial ELISA kits from R-Biopharm, Eurofins Abraxis, and Reddot Biotech provide sensitive tools for the detection of parent avermectin compounds, there is a critical lack of data on their cross-reactivity with key metabolites.
For researchers focused on the parent compounds, the available kits offer reliable screening methods. The R-Biopharm RIDASCREEN® Ivermectin ELISA demonstrates broad reactivity with several avermectins, while the Eurofins Abraxis kit is specifically targeted towards ivermectin and abamectin.
For professionals in drug development and metabolism studies, the absence of metabolite cross-reactivity data is a significant drawback. It is strongly recommended that researchers validate the specificity of their chosen immunoassay for the metabolites of interest (e.g., 3''-O-demethyl ivermectin) using certified reference standards. In the absence of such validation, results from these immunoassays should be interpreted with caution, as they may not accurately reflect the true concentration of the target metabolites. Further studies are urgently needed to characterize the performance of these and other commercially available immunoassays with a comprehensive panel of avermectin metabolites.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the metabolites of ivermectin in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin (IVM) ELISA Kit RDF-E130 - Traditional ELISA Kits [reddotbiotech.com]
- 5. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 6. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
A Comparative Guide to the Mass Spectrometric Response of Avermectin Metabolites
For researchers engaged in the quantitative analysis of pharmaceuticals, understanding the relative response factors (RRFs) of a drug and its metabolites is crucial for accurate bioanalysis. This guide provides a comparative overview of the mass spectrometric behavior of the anthelmintic drug ivermectin, a prominent member of the avermectin (B7782182) class, and its primary human metabolites. While universal relative response factors cannot be definitively stated due to their dependence on specific instrumentation and analytical conditions, this document summarizes key experimental findings to inform method development and data interpretation.
Mass Spectrometric Behavior of Ivermectin and its Major Metabolites
Ivermectin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1] This process leads to the formation of several metabolites, with the most abundant being 3″-O-demethyl ivermectin (M1) and 4a-hydroxy ivermectin (M3).[1] The mass spectrometric response of these metabolites can differ from the parent compound due to structural modifications that influence their ionization efficiency.
The following table summarizes the key characteristics of ivermectin and its major metabolites relevant to their analysis by mass spectrometry. It is important to note that the ionization and fragmentation behavior can be highly dependent on the specific source conditions and collision energies used.
| Compound | Molecular Formula | Molecular Weight (Da) | Common Adducts in ESI+ | Key MRM Transitions (m/z) | Notes on Mass Spectrometric Response |
| Ivermectin B1a | C₄₈H₇₄O₁₄ | 875.1 | [M+NH₄]⁺, [M+Na]⁺, [M+H]⁺ | 892.5 → 307.1[2] | Often forms ammonium (B1175870) adducts, which can be the most intense and reliable ion for quantification in positive electrospray ionization.[2][3] |
| 3″-O-demethyl ivermectin (M1) | C₄₇H₇₂O₁₄ | 861.1 | [M+NH₄]⁺, [M+Na]⁺, [M+H]⁺ | 878.5 → 567.2 | As a major metabolite, its detection is crucial for pharmacokinetic studies. Structural change may slightly alter ionization efficiency compared to the parent drug. |
| 4a-hydroxy ivermectin (M3) | C₄₈H₇₄O₁₅ | 891.1 | [M+NH₄]⁺, [M+Na]⁺, [M+H]⁺ | 908.5 → 583.2 | The addition of a hydroxyl group can impact polarity and ionization. |
| 3″-O-demethyl, 4-hydroxymethyl ivermectin (M6) | C₄₇H₇₂O₁₅ | 877.1 | [M+NH₄]⁺, [M+Na]⁺, [M+H]⁺ | 894.5 → 567.2 | This metabolite combines the structural changes of M1 and M3. |
Experimental Protocols for Quantification
Accurate quantification of ivermectin and its metabolites requires robust and validated analytical methods. Below is a representative experimental protocol based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma[4]
-
Conditioning: A C18 SPE cartridge is conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: 500 µL of plasma, previously spiked with an internal standard (e.g., moxidectin), is loaded onto the cartridge.
-
Washing: The cartridge is washed with 1 mL of 10% methanol in water to remove interferences.
-
Elution: The analytes are eluted with 1 mL of methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[2][4][5]
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., ACE C18, 50 x 3 mm, 3 µm) is commonly used.[4]
-
Mobile Phase:
-
Mobile Phase A: 0.1% acetic acid or 2 mM ammonium formate (B1220265) with 0.5% formic acid in water.[2][4]
-
Mobile Phase B: Methanol/acetonitrile (1:1, v/v).[4]
-
-
Elution: An isocratic or gradient elution can be employed. A typical isocratic elution might use a ratio of 20:80 (v/v) of mobile phase A to B.[4]
-
Flow Rate: Approximately 0.3 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) operating in positive or negative ion mode. Positive mode is common, often detecting ammonium adducts.[2][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualized Workflows
Ivermectin Metabolism Pathway
The following diagram illustrates the primary metabolic conversion of ivermectin.
Caption: Primary metabolic pathways of ivermectin mediated by CYP3A4.
General Experimental Workflow for RRF Determination
This diagram outlines the typical steps involved in determining the relative response factor of an analyte compared to a reference standard.
Caption: Workflow for determining relative response factors.
References
- 1. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 3. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking QuEChERS Methods for Avermectin and Metabolite Extraction: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of avermectin (B7782182) residues, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient sample preparation approach. This guide provides an objective comparison of various QuEChERS protocols for the extraction of avermectin parent compounds and their metabolites from diverse matrices, supported by experimental data from peer-reviewed studies.
Comparative Analysis of QuEChERS Methods
The selection of the most appropriate QuEChERS protocol is critical for achieving optimal analyte recovery and minimizing matrix effects. The three most common variations are the original (unbuffered), acetate-buffered, and citrate-buffered methods. The choice of method significantly impacts extraction efficiency, which can vary depending on the specific avermectin compound and the sample matrix.
While extensive data is available for the parent avermectin compounds, there is a notable scarcity of comparative studies on the extraction of their metabolites. This guide presents the available data for parent compounds and includes the limited information found on metabolite extraction.
Data Presentation
The following tables summarize the performance of different QuEChERS methods for the extraction of various avermectins from different food matrices. The data includes recovery percentages and relative standard deviations (RSD) as reported in the cited literature.
Table 1: Comparison of QuEChERS Methods for Avermectin Extraction in Ovine Muscle [1]
| Analyte | QuEChERS Method | Average Recovery (%) | RSD (%) |
| Eprinomectin | Original | 91.6 - 115.5 | 6.8 - 16.3 |
| Acetate Buffered | 86.7 - 98.2 | > 20.5 | |
| Citrate (B86180) Buffered | 78.3 - 92.5 | < 20.3 | |
| Abamectin | Original | 91.6 - 115.5 | 6.8 - 16.3 |
| Acetate Buffered | 86.7 - 98.2 | > 20.5 | |
| Citrate Buffered | 78.3 - 92.5 | < 20.3 | |
| Doramectin | Original | 91.6 - 115.5 | 6.8 - 16.3 |
| Acetate Buffered | 86.7 - 98.2 | > 20.5 | |
| Citrate Buffered | 78.3 - 92.5 | < 20.3 | |
| Ivermectin | Original | 91.6 - 115.5 | 6.8 - 16.3 |
| Acetate Buffered | 86.7 - 98.2 | > 20.5 | |
| Citrate Buffered | 78.3 - 92.5 | < 20.3 |
Table 2: Performance of a Modified Citrate-Buffered QuEChERS Method in Soybean, Bean, and Maize [2][3]
| Analyte | Matrix | Average Recovery (%) | RSD (%) |
| Abamectin | Soybean, Bean, Maize | > 70 | < 20 |
| Doramectin | Soybean, Bean, Maize | > 70 | < 20 |
| Emamectin Benzoate | Soybean, Bean, Maize | > 70 | < 20 |
| Eprinomectin | Soybean, Bean, Maize | > 70 | < 20 |
| Ivermectin | Soybean, Bean, Maize | > 70 | < 20 |
Table 3: Performance of CEN QuEChERS Method in Meat and Milk
| Analyte | Matrix | Average Recovery (%) |
| Abamectin | Ground Beef | 90 - 110 |
| Whole Milk | 85 - 105 | |
| Ivermectin | Ground Beef | 90 - 110 |
| Whole Milk | 85 - 105 | |
| Doramectin | Ground Beef | 90 - 110 |
| Whole Milk | 85 - 105 | |
| Eprinomectin | Ground Beef | 90 - 110 |
| Whole Milk | 85 - 105 | |
| Moxidectin | Ground Beef | 90 - 110 |
| Whole Milk | 85 - 105 |
Note on Metabolite Data: The reviewed literature lacks comprehensive comparative studies on the extraction of avermectin metabolites using different QuEChERS methods. Most studies focus on the parent compounds. One study evaluated a QuEChERS method for the simultaneous determination of abamectin, ivermectin, albendazole, and three of its metabolites in eggs. However, the study ultimately selected a liquid-liquid extraction method, noting that QuEChERS provided lower recoveries for some analytes in egg yolk. This highlights a significant data gap and an area for future research.
Experimental Protocols
The following are detailed methodologies for the key QuEChERS protocols discussed in this guide.
Original Unbuffered QuEChERS Method (for Ovine Muscle)[1]
-
Sample Preparation: Weigh 10 g of homogenized ovine muscle into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (B52724). Shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 3700 rpm for 10 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.
-
Final Centrifugation: Shake for 30 seconds and centrifuge at high speed for 5 minutes.
-
Analysis: Collect the supernatant for LC-MS/MS analysis.
Acetate-Buffered QuEChERS Method (for Ovine Muscle)[1]
-
Sample Preparation: Weigh 10 g of homogenized ovine muscle into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Add 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium (B8492382) citrate dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 3700 rpm for 10 minutes.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Final Centrifugation: Shake for 30 seconds and centrifuge at high speed for 5 minutes.
-
Analysis: Collect the supernatant for LC-MS/MS analysis.
Citrate-Buffered QuEChERS Method (for Ovine Muscle)[1]
-
Sample Preparation: Weigh 10 g of homogenized ovine muscle into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1.5 g of sodium acetate. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 3700 rpm for 10 minutes.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Final Centrifugation: Shake for 30 seconds and centrifuge at high speed for 5 minutes.
-
Analysis: Collect the supernatant for LC-MS/MS analysis.
Modified Citrate-Buffered QuEChERS with Isopropanol (B130326) (for Soybean, Bean, and Maize)[2][3]
-
Sample Preparation: Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube. Add 10 mL of water and homogenize for 1 minute at high speed to create a slurry.
-
Extraction: Add 10 mL of a 9:1 (v/v) mixture of acetonitrile and isopropanol. Vortex for 1 minute.
-
Salting Out: Add 2 g of MgSO₄, 0.5 g of NaCl, 0.5 g of trisodium citrate dihydrate, and 0.25 g of disodium hydrogen citrate sesquihydrate. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 4850 x g for 8 minutes at 5 °C.
-
d-SPE Cleanup: Transfer 2 mL of the supernatant to a 15 mL tube containing 400 mg of EMR-Lipid™ sorbent (previously activated with 2 mL of ultrapure water). Vortex for 1 minute and centrifuge at 10,200 x g for 8 minutes at 5 °C.
-
Water Removal: Transfer the supernatant to a tube containing 640 mg of MgSO₄ and 160 mg of NaCl. Vortex for 1 minute and centrifuge at 10,200 x g for 8 minutes at 5 °C.
-
Analysis: Filter the extract through a 0.22-μm nylon filter and dilute 1:1 (v/v) with the initial mobile phase for UHPLC-MS/MS analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow of the QuEChERS method for avermectin extraction.
Caption: General QuEChERS workflow for avermectin extraction.
Conclusion
The QuEChERS methodology provides a rapid and effective approach for the extraction of avermectin residues from various food matrices. The choice between the original, acetate-buffered, and citrate-buffered methods should be guided by the specific analytes and matrix under investigation, as recovery can be significantly influenced by the pH and composition of the extraction and partitioning steps. The original unbuffered method appears to provide robust recoveries for parent avermectins in animal tissues. For complex matrices like grains, a modified citrate-buffered approach with the inclusion of isopropanol and a specialized lipid removal cleanup step has shown to be effective.
A significant knowledge gap exists regarding the comparative performance of these methods for the extraction of avermectin metabolites. Further research is warranted to optimize and validate QuEChERS protocols for the simultaneous analysis of both parent avermectins and their key metabolites to ensure comprehensive monitoring and risk assessment.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-O-Demethyl-28-hydroxy-Avermectin A1a, treating it as a hazardous chemical waste. Adherence to these guidelines will help protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Given the potential toxicity of avermectin (B7782182) compounds, which can be fatal if swallowed and are very toxic to aquatic life, all handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with institutional and regulatory hazardous waste procedures. The following protocol outlines the necessary steps for its safe disposal.
Experimental Protocol: Hazardous Waste Segregation and Storage
-
Waste Identification: Treat all this compound, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers, as hazardous waste.[2]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap for waste accumulation.[3][4] The container should be in good condition, free from damage or deterioration.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound." Include the date when waste was first added to the container. Accurate labeling is crucial for safe consolidation and disposal by environmental health and safety (EHS) personnel.[5][6]
-
Waste Accumulation:
-
For liquid waste, pour carefully into the designated waste container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for expansion.
-
For solid waste or contaminated debris, place it in a designated, compatible solid waste container.
-
Empty containers that held the pure substance should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[2]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the hazardous waste container in a designated SAA at or near the point of generation.[3][4][5][6]
-
Ensure the SAA is inspected weekly for any signs of leakage.[3]
-
Keep the waste container closed at all times except when adding waste.[2][3][5]
-
Segregate this waste from incompatible materials. Specifically, store it separately from acids and bases.[3]
-
-
Request for Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers, though institutional policies may vary), contact your institution's EHS department for waste pickup.[3][5] Do not dispose of this chemical down the drain or in regular trash.[2][6]
Quantitative Data for Hazardous Waste Storage
The following table summarizes the general quantitative limits for storing hazardous waste in a Satellite Accumulation Area, which should be applied to the disposal of this compound.
| Parameter | Limit | Regulatory Guideline |
| Maximum Volume of Hazardous Waste per SAA | 55 gallons | University of Pennsylvania EHRS[5], Central Washington University[3] |
| Maximum Volume of Acutely Toxic Waste (P-list) per SAA | 1 quart (liquid) or 1 kilogram (solid) | University of Pennsylvania EHRS[5] |
| Time Limit for Removal of Full Containers | Within 3 calendar days | University of Pennsylvania EHRS[5] |
| Maximum Storage Time for Partially Filled Containers | Up to 1 year | Central Washington University[3] |
Note: While this compound is not explicitly a "P-listed" waste, its high toxicity warrants similar precautions.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-O-Demethyl-28-hydroxy-Avermectin A1a
Essential Safety and Handling Guide for 5-O-Demethyl-28-hydroxy-Avermectin A1a
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given that this compound is a degradation product of Avermectin (B7782182) B1a, this document outlines essential personal protective equipment (PPE), safe handling protocols, and disposal procedures based on the safety data for closely related avermectins, such as Ivermectin and Abamectin.[1]
Hazard Identification and Classification
This compound belongs to the avermectin family, which are potent neurotoxins to invertebrates and can also pose significant health risks to humans upon exposure. Related compounds are classified as highly toxic.
Primary Hazards:
-
Acute Toxicity (Oral): Fatal if swallowed.[2]
-
Acute Toxicity (Dermal): Harmful in contact with skin.[2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved respirator | A respirator is essential to prevent inhalation of aerosolized particles or dust. Use in a well-ventilated area, preferably within a chemical fume hood. |
| Eye and Face Protection | Safety glasses with side shields or goggles; face shield | Protects against splashes and airborne particles. A face shield should be worn when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Wear compatible chemical-resistant gloves. Inspect gloves prior to use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory coat; disposable coveralls | A lab coat is standard for all laboratory work. For procedures with a higher risk of contamination, disposable coveralls are recommended to prevent skin contact. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for safely managing this compound in a laboratory setting.
Engineering Controls:
-
All work with this compound should be conducted in a designated area.
-
A certified chemical fume hood is required for all procedures that may generate dust or aerosols.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by lining it with absorbent, disposable material to contain any spills.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Personal Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Post-Handling: After completing work, decontaminate all surfaces and equipment. Remove and dispose of contaminated PPE properly.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE, absorbent materials, and empty containers, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemical-resistant hazardous waste container.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Protocol:
-
All waste must be handled as hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.[2]
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Safety Guides
The following diagrams provide a clear, step-by-step visual representation of the handling workflow and emergency response procedures.
Caption: Workflow for handling this compound.
Caption: First aid procedures for exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
